molecular formula C13H17NO2 B118291 L-erythro-Ritalinic Acid CAS No. 1076192-92-1

L-erythro-Ritalinic Acid

Número de catálogo: B118291
Número CAS: 1076192-92-1
Peso molecular: 219.28 g/mol
Clave InChI: INGSNVSERUZOAK-NWDGAFQWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

L-erythro-Ritalinic Acid is a stereoisomer of ritalinic acid, which is the primary, pharmacologically inactive metabolite of methylphenidate . Methylphenidate itself has two stereogenic centers, resulting in four stereoisomers: the d- and l-enantiomers of both the threo- and erythro- diastereomers . The therapeutically active component of pharmaceutical formulations is d-threo-methylphenidate, while the erythro enantiomers are not used therapeutically and are associated with hypertensive and toxic effects . The metabolism of methylphenidate occurs primarily via de-esterification by carboxylesterase 1 (CES1) to ritalinic acid . Consequently, L-erythro-Ritalinic Acid serves as a critical reference standard and tool compound in forensic, pharmacological, and bioanalytical research. Its applications include use as a metabolite standard in mass spectrometry, facilitating the enantioselective determination and quantification of methylphenidate and its metabolites in various biological matrices such as plasma . It is also vital for studying the stereoselective metabolism of methylphenidate and the enzymatic activity of CES1 . Researchers further utilize this compound in in vitro systems to investigate the pharmacological and toxicological profiles of the different methylphenidate stereoisomers. This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2R)-2-phenyl-2-[(2S)-piperidin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGSNVSERUZOAK-NWDGAFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@@H](C1)[C@@H](C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00453052
Record name L-erythro-Ritalinic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076192-92-1
Record name L-erythro-Ritalinic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: Navigating the Stereochemical Complexity of Ritalinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Preparation of L-erythro-Ritalinic Acid

Ritalinic acid, with the chemical formula C₁₃H₁₇NO₂, is the primary and inactive metabolite of the widely known central nervous system stimulant, methylphenidate.[1][2] Its synthesis is a critical step in the production of methylphenidate and its analogues.[1] The structure of ritalinic acid contains two distinct chiral centers, giving rise to four possible stereoisomers: (d)-threo, (l)-threo, (d)-erythro, and (l)-erythro-ritalinic acid.[2]

The therapeutic efficacy of methylphenidate is almost exclusively attributed to the d-threo enantiomer (dexmethylphenidate), while the erythro isomers are often associated with adverse effects and are typically removed during manufacturing.[2] Consequently, the majority of published literature focuses on synthetic routes that maximize the yield of the threo diastereomers.

This guide, however, addresses a more nuanced and challenging objective: the targeted synthesis and preparation of a specific, less common isomer, L-erythro-Ritalinic Acid . This process is not a straightforward pathway but a lesson in stereochemical control, separation, and verification. It requires a deep understanding of reaction mechanisms to navigate the thermodynamic preference for the threo configuration and sophisticated resolution techniques to isolate the desired enantiomer.

For researchers in drug development and medicinal chemistry, understanding the synthesis of a specific, less-active isomer is crucial for several reasons:

  • Reference Standards: Pure isomers are required as analytical standards to quantify impurities in pharmaceutical formulations.

  • Metabolic Studies: Investigating the metabolic fate and potential biological activity of individual isomers provides a complete pharmacological profile of a drug.

  • Mechanistic Insights: Developing synthetic routes to less-favored isomers can provide valuable insights into reaction mechanisms and stereocontrol.

This document provides a comprehensive overview of the principles and field-proven methodologies for synthesizing and isolating L-erythro-Ritalinic Acid, grounded in authoritative scientific literature.

Caption: The four stereoisomers of Ritalinic Acid arising from its two chiral centers.

Part 1: The Foundational Synthetic Pathway

The classical and most documented approach to the core structure of ritalinic acid begins with the coupling of a pyridine derivative with a phenylacetonitrile derivative. This method, detailed in early patents, forms the backbone of many subsequent refinements and serves as our starting point for obtaining the necessary precursors.[2][3] The initial product is a mixture of diastereomers, which must be carefully processed in subsequent steps.

The overall strategy involves three main phases:

  • Carbon-Carbon Bond Formation: Creating the α-phenyl-α-pyridyl-(2)-acetonitrile intermediate.

  • Reduction and Hydrolysis: Reducing the pyridine ring to a piperidine ring and hydrolyzing the nitrile group to a carboxylic acid.

  • Stereochemical Isolation: Separating the desired erythro diastereomer and resolving the l-erythro enantiomer.

Synthesis_Overview cluster_start Starting Materials cluster_intermediate Intermediates cluster_separation Separation & Resolution A 2-Chloropyridine C α-Phenyl-α-pyridyl-(2)-acetonitrile A->C B Phenylacetonitrile B->C NaH or NaNH₂ Toluene D Mixed α-piperid-2-yl phenylacetamides (erythro & threo) C->D 1. H₂SO₄ (Hydration) 2. H₂, PtO₂ (Reduction) E Mixed Ritalinic Acid Diastereomers (erythro & threo) D->E NaOH / KOH Hydrolysis & Epimerization Control F (d,l)-erythro-Ritalinic Acid E->F Diastereomeric Separation G L-erythro-Ritalinic Acid (Final Product) F->G Chiral Resolution

Caption: Overall synthetic workflow from starting materials to the final product.

Synthesis of α-Phenyl-α-pyridyl-(2)-acetonitrile

The initial step involves a nucleophilic aromatic substitution reaction. Phenylacetonitrile is deprotonated at the benzylic position using a strong base, such as sodium amide (NaNH₂) or sodium hydride (NaH), to form a carbanion. This potent nucleophile then displaces the chlorine atom from 2-chloropyridine.

  • Causality Behind Experimental Choices:

    • Base Selection: Sodium amide is historically used and effective, though it is highly reactive with any protic solvent.[3] Modern approaches may favor sodium hydride for its safer handling characteristics, as it is a non-pyrophoric solid dispersion.

    • Solvent: Anhydrous toluene is the solvent of choice because it is aprotic, preventing the quenching of the strong base, and has a suitable boiling point for the reaction temperature required.[3]

Hydration and Reduction to α-piperid-2-ylphenylacetamide

The resulting nitrile is a versatile intermediate. To proceed towards ritalinic acid, two transformations are necessary: hydration of the nitrile to an amide and reduction of the pyridine ring to a piperidine ring.

  • Nitrile Hydration: The nitrile is treated with concentrated sulfuric acid, which protonates the nitrogen, making the carbon susceptible to nucleophilic attack by water. This process yields α-phenyl-α-pyridyl-(2)-acetamide.[3]

  • Pyridine Ring Reduction: The aromatic pyridine ring is subsequently reduced to a saturated piperidine ring via catalytic hydrogenation. This is a critical step where the first of the two chiral centers is established.

    • Catalyst: Platinum oxide (PtO₂, Adam's catalyst) is highly effective for this transformation, typically conducted in a solvent like glacial acetic acid.[2]

    • Stereochemical Outcome: This hydrogenation is not highly stereoselective and produces a mixture of the cis (erythro) and trans (threo) diastereomers of α-piperid-2-ylphenylacetamide. The erythro isomer is often the kinetically favored product but can be epimerized to the more thermodynamically stable threo isomer in subsequent steps.

Part 2: Hydrolysis and Stereochemical Control

The conversion of the mixed-diastereomer amide to the corresponding carboxylic acid is the most critical phase for achieving the final goal. This step involves a base-catalyzed hydrolysis of the amide group. However, the basic conditions and elevated temperatures required for hydrolysis can also promote epimerization at the benzylic carbon (the carbon attached to the phenyl group and the piperidine ring).

The Mechanism of Epimerization

Under strong basic conditions, the proton at the benzylic position is acidic and can be abstracted to form a resonance-stabilized carbanion. Reprotonation of this planar intermediate can occur from either face, leading to an equilibrium between the erythro and threo forms. The threo diastereomer is generally more thermodynamically stable due to reduced steric hindrance, meaning the equilibrium will favor its formation.

  • Expert Insight: To maximize the yield of the erythro isomer, the hydrolysis conditions must be carefully controlled. Milder conditions (lower temperature, shorter reaction time) are preferable to minimize the extent of epimerization. The goal is to hydrolyze the amide faster than the rate of epimerization. Conversely, if the goal were the threo isomer, prolonged heating in a strong base would be used to drive the equilibrium towards the more stable product.[4]

Isolation of (d,l)-erythro-Ritalinic Acid

After hydrolysis, the reaction mixture will contain a mixture of four stereoisomers in salt form. The first separation challenge is to isolate the racemic erythro pair from the racemic threo pair. This is a diastereomeric separation, which can often be achieved by exploiting differences in physical properties like solubility.

  • Fractional Crystallization: By carefully adjusting the pH of the aqueous solution with an acid (e.g., HCl), the zwitterionic ritalinic acid isomers will precipitate.[4] Due to their different crystal lattice energies and solubilities, the erythro and threo diastereomers may precipitate at different pH ranges or from different solvent systems. A systematic trial of solvents and pH adjustments is required to optimize the separation of the less soluble diastereomer, which is often the target for isolation.

Part 3: Chiral Resolution of the Erythro Racemate

Once the racemic (d,l)-erythro-ritalinic acid has been isolated, the final and most precise step is to separate the two enantiomers: d-erythro and l-erythro. This is accomplished through chiral resolution. The most common method involves forming diastereomeric salts with a chiral resolving agent.

  • Principle of Diastereomeric Salt Formation: Reacting a racemic mixture (like d,l-erythro-ritalinic acid) with a single enantiomer of a chiral acid or base (the resolving agent) produces a pair of diastereomeric salts. For example:

    • (d-erythro-Acid) + (L-Base) → [d-erythro-Acid-L-Base] Salt

    • (l-erythro-Acid) + (L-Base) → [l-erythro-Acid-L-Base] Salt These resulting salts are diastereomers and, like the erythro/threo isomers, have different physical properties, including solubility. This difference allows for their separation by fractional crystallization.

  • Selection of Resolving Agent: The choice of resolving agent is critical and often empirical. For resolving a racemic acid, a chiral base is used. For the specific isolation of L-erythro-Ritalinic Acid, a chiral base that forms a less soluble salt with it is ideal. Common resolving agents include derivatives of tartaric acid, (S)-(-)-1-phenethylamine, or other commercially available chiral amines.[5][6]

Resolution_Workflow A (d,l)-erythro-Ritalinic Acid (Racemic Mixture in Solvent) B Add Chiral Resolving Agent (e.g., L-Tartaric Acid Derivative) A->B C Formation of Diastereomeric Salts [l-erythro-Salt] & [d-erythro-Salt] B->C D Fractional Crystallization (Cool & Filter) C->D E Solid Precipitate: Enriched [l-erythro-Salt] (Less Soluble) D->E Isolate F Mother Liquor: Enriched [d-erythro-Salt] (More Soluble) D->F G Liberate Free Acid (Acidify, Extract) E->G H Pure L-erythro-Ritalinic Acid G->H

Caption: Workflow for the chiral resolution of racemic erythro-Ritalinic Acid.

After separation, the pure diastereomeric salt is treated with a strong acid (like HCl) to break the ionic bond and liberate the pure enantiomer of ritalinic acid, which can then be extracted and purified.

Part 4: Detailed Experimental Protocols

Disclaimer: These protocols are intended for informational purposes for qualified researchers in a controlled laboratory setting. All chemical handling must be performed with appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hood).

Protocol 1: Synthesis of Mixed Diastereomers of α-piperid-2-ylphenylacetamide

This protocol is adapted from foundational methods described in the literature.[2][3]

  • Preparation of Intermediate: In a flame-dried, three-neck flask under an inert atmosphere (N₂), add anhydrous toluene (400 mL). Add phenylacetonitrile (117 g) and 2-chloropyridine (113 g).

  • Reaction Initiation: Cool the solution in an ice bath and add sodium amide (80 g) portion-wise, ensuring the temperature does not exceed 20°C.

  • Reaction: After the addition is complete, slowly heat the mixture to 110-120°C and maintain for 1 hour.

  • Workup: Cool the reaction to room temperature and cautiously quench with water. Separate the organic layer and extract the aqueous layer with toluene. Combine the organic layers and extract the product into dilute hydrochloric acid.

  • Isolation: Make the acidic aqueous extract alkaline with a concentrated NaOH solution. The precipitated solid, α-phenyl-α-pyridyl-(2)-acetonitrile, is filtered, washed with water, and dried.

  • Hydration: Slowly add the nitrile (100 g) to concentrated sulfuric acid (400 mL) with cooling. Let the mixture stand overnight at room temperature. Pour the solution onto ice and neutralize with sodium carbonate to precipitate α-phenyl-α-pyridyl-(2)-acetamide. Filter and recrystallize from ethyl acetate.

  • Hydrogenation: Dissolve the acetamide (50 g) in glacial acetic acid in a hydrogenation vessel. Add platinum oxide (PtO₂, 1 g) catalyst. Pressurize the vessel with hydrogen gas (typically 3-4 atm) and agitate until hydrogen uptake ceases.

  • Final Isolation: Filter the catalyst and evaporate the solvent under reduced pressure. The residue, a mixture of erythro and threo α-piperid-2-ylphenylacetamide, can be purified by crystallization.

Protocol 2: Hydrolysis to Mixed Ritalinic Acid Diastereomers

This protocol is designed to minimize epimerization, favoring the erythro isomer.

  • Reaction Setup: In a round-bottom flask, dissolve the mixed acetamide isomers (25 g) in 1-butanol (125 mL).

  • Hydrolysis: Add sodium hydroxide flakes (30 g) and heat the mixture to 80-85°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or HPLC. The goal is to stop the reaction as soon as the starting amide is consumed to minimize epimerization (typically 3-5 hours).[4]

  • Workup: Cool the mixture to ~50°C and add water (150 mL). Filter the solution to remove any insoluble materials.

  • Precipitation: Carefully adjust the pH of the filtrate to ~6.5-7.0 with concentrated HCl. The ritalinic acid diastereomers will precipitate.

  • Isolation: Stir the slurry for 15-20 minutes, then filter the solid product. Wash with cold water and dry under vacuum. This solid is a mixture of (d,l)-erythro and (d,l)-threo ritalinic acid, enriched in the erythro form. Further purification via fractional crystallization is required.

Protocol 3: Proposed Chiral Resolution of (d,l)-erythro-Ritalinic Acid

This is a representative protocol based on established principles of diastereomeric salt resolution.[6]

  • Salt Formation: Dissolve the isolated (d,l)-erythro-ritalinic acid (10 g) in a minimal amount of a hot solvent mixture, such as methanol/water (e.g., 60:40 v/v).[6]

  • Add Resolving Agent: In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., (-)-Dibenzoyl-L-tartaric acid) in the same solvent system. Add this solution to the ritalinic acid solution.

  • Crystallization: Heat the combined solution to reflux for 1 hour, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath. The less soluble diastereomeric salt ([l-erythro-Acid]-[-Tartaric Acid Derivative]) should preferentially crystallize.

  • Isolation: Filter the precipitated crystals and wash with a small amount of the cold solvent mixture. The enantiomeric excess (e.e.) of the product should be checked at this stage using chiral HPLC. One or two recrystallizations may be necessary to achieve high optical purity.

  • Liberation of Free Acid: Suspend the purified diastereomeric salt in water and add a strong acid (e.g., 2M HCl) until the pH is ~2. This will protonate the ritalinic acid and break the salt.

  • Final Purification: Extract the L-erythro-Ritalinic Acid into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the final, purified product.

Part 5: Analytical Characterization and Data

Confirmation of the final product's identity and stereochemical purity is non-negotiable. A combination of analytical techniques must be employed.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric purity. A chiral stationary phase is used to separate the enantiomers, allowing for their quantification.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the core chemical structure of ritalinic acid. Specific coupling constants and chemical shifts can sometimes help differentiate between diastereomers.

  • Mass Spectrometry (MS): Provides accurate mass data, confirming the molecular weight of the compound. LC-MS/MS methods are particularly powerful for quantifying the analyte in complex matrices.[9][10]

Parameter Example Chiral HPLC Conditions Reference
Column Chiral-AGP or CHIROBIOTIC V2 (150 x 4.6 mm, 5 µm)[7][8]
Mobile Phase Methanol / Ammonium Acetate Buffer (e.g., 92:8 v/v, 20 mM, pH 4.1)[7]
Flow Rate 1.0 mL/min[7]
Detection UV at 215 nm or Mass Spectrometry[7][9]
Expected Outcome Baseline separation of the four stereoisomers, allowing for the quantification of the L-erythro peak and calculation of enantiomeric excess (% e.e.).

References

  • Title: Ritalin Source: LookChem URL: [Link]

  • Title: Approaches to the Preparation of Enantiomerically Pure (2R,2'R)-(+)-threo-Methylphenidate Hydrochloride Source: Erowid URL: [Link]

  • Title: US Patent 9,278,928 B2: Process for the preparation of d-threo-ritalinic acid salts via novel salts of intermediate thereof Source: Google Patents URL
  • Title: US Patent Application 2011/0130569 A1: Process for the Preparation of d-threo-Ritalinic Acid Hydrochloride by Resolution of dl-threo-Ritalinic Acid Using Chiral Carboxylic Acid Source: Google Patents URL
  • Title: A Novel Process For The Preparation Of (D,L) Threo Ritalinic Acid Source: Quick Company URL: [Link]

  • Title: Ritalinic acid Source: Wikipedia URL: [Link]

  • Title: US Patent 9,475,770 B2: Low-temperature synthesis of methylphenidate hydrochloride Source: Google Patents URL
  • Title: Determination of Enantiomeric Methylphenidate in Human Plasma by High Performance Liquid Chromatography Source: International Journal of PharmTech Research URL: [Link]

  • Title: Preparation and structural analysis of (±)-threo-ritalinic acid Source: ResearchGate URL: [Link]

  • Title: Chiral Analysis of d- and 1-Ritalinic Acids in Biological Samples and the Stereoselective Metabolism of d Source: University of Saskatchewan HARVEST URL: [Link]

  • Title: Efficient Method for Enantioselective Synthesis of Dexmethylphenidate Hydrochloride (Focalin®) Source: OMICS International URL: [Link]

  • Title: Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry Source: Journal of Analytical Toxicology (via Oxford Academic) URL: [Link]

  • Title: Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography Source: PubMed URL: [Link]

  • Title: Chiral Separation and Quantification of d,l-Methylphenidate, d,l-Ethylphenidate and Ritalinic Acid in Blood by LC-MS/MS Source: ResearchGate URL: [Link]

Sources

An In-Depth Technical Guide to L-erythro-Ritalinic Acid as a Metabolite of Methylphenidate

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methylphenidate (MPH) is a cornerstone therapy for Attention-Deficit Hyperactivity Disorder (ADHD) and narcolepsy. As a chiral compound, its efficacy and metabolism are intrinsically linked to its stereochemistry. The primary metabolic pathway for MPH is hydrolysis to ritalinic acid (RA), a process catalyzed by the carboxylesterase 1 (CES1) enzyme. While the pharmacologically active threo-isomers and their corresponding metabolites are well-documented, the erythro-isomers, particularly L-erythro-Ritalinic Acid, represent a less-explored but critical area of study for understanding the complete toxicological and pharmacological profile of MPH. This guide provides a detailed examination of the formation of ritalinic acid, with a specific focus on the L-erythro diastereomer, its pharmacokinetic profile, and the bioanalytical methodologies required for its precise quantification.

Introduction to Methylphenidate Stereochemistry

Methylphenidate possesses two chiral centers, giving rise to four distinct stereoisomers: two threo enantiomers (d- and l-threo-MPH) and two erythro enantiomers (d- and l-erythro-MPH).[1][2] Commercially available MPH formulations are typically a racemic mixture of d- and l-threo-methylphenidate.[2] The therapeutic effects are almost exclusively attributed to the d-threo-MPH enantiomer, which potently blocks the reuptake of dopamine and norepinephrine.[2][3] The erythro isomers are generally considered impurities from certain synthesis processes and have been associated with toxic effects rather than therapeutic benefits.[2] Understanding the metabolic fate of all four isomers is crucial for comprehensive drug safety and efficacy profiling.

The Central Role of Carboxylesterase 1 (CES1) in Metabolism

The biotransformation of methylphenidate is dominated by a single enzymatic pathway: de-esterification. This reaction is rapid, extensive, and stereoselective, catalyzed almost exclusively by human carboxylesterase 1 (CES1), an enzyme highly expressed in the liver.[4][5][6][7] This process hydrolyzes the methyl ester group of MPH to form its primary, pharmacologically inactive metabolite, ritalinic acid (α-phenyl-2-piperidine acetic acid).[1][5]

The causality for focusing on CES1 lies in its profound impact on MPH's pharmacokinetic variability. Genetic polymorphisms in the CES1 gene can lead to significant differences in enzyme activity, altering MPH clearance and patient response.[1][8][9] Individuals with reduced CES1 function exhibit markedly higher plasma concentrations of the parent drug, potentially increasing the risk of adverse effects.[10]

Stereoselective Hydrolysis

A key insight for drug development is the pronounced stereoselectivity of CES1. The enzyme preferentially hydrolyzes l-threo-MPH at a rate 6-7 times higher than d-threo-MPH.[10] This rapid first-pass metabolism of the l-isomer explains why the pharmacologically potent d-threo-MPH is the predominant enantiomer found in systemic circulation following oral administration of the racemate.[4][6] While less characterized, the erythro-isomers are also substrates for CES1, leading to the formation of d- and l-erythro-Ritalinic Acid.

G cluster_0 Methylphenidate (MPH) Stereoisomers cluster_1 Metabolizing Enzyme cluster_2 Ritalinic Acid (RA) Metabolites d-threo-MPH d-threo-MPH (Therapeutic) CES1 Carboxylesterase 1 (CES1) in Liver d-threo-MPH->CES1 Slow Hydrolysis l-threo-MPH l-threo-MPH l-threo-MPH->CES1 Rapid Hydrolysis d-erythro-MPH d-erythro-MPH (Impurity/Toxic) d-erythro-MPH->CES1 l-erythro-MPH l-erythro-MPH (Impurity/Toxic) l-erythro-MPH->CES1 d-threo-RA d-threo-RA CES1->d-threo-RA l-threo-RA l-threo-RA CES1->l-threo-RA d-erythro-RA d-erythro-RA CES1->d-erythro-RA l-erythro-RA l-erythro-RA CES1->l-erythro-RA G cluster_workflow Analytical Workflow for Ritalinic Acid Isomers A 1. Sample Collection (Plasma, Urine) B 2. Internal Standard Spiking (Deuterated Analogs) A->B C 3. Protein Precipitation (Methanol/Zinc Sulfate) B->C D 4. Solid-Phase Extraction (SPE) (Cleanup & Concentration) C->D E 5. Chiral LC Separation (Isomer Resolution) D->E F 6. Tandem MS Detection (MRM Quantification) E->F G 7. Data Analysis (Concentration Calculation) F->G

Sources

An In-Depth Technical Guide to the Pharmacological Inactivity of Ritalinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methylphenidate (MPH) is a cornerstone therapeutic for Attention Deficit Hyperactivity Disorder (ADHD), exerting its clinical effects through the modulation of dopamine and norepinephrine signaling pathways in the central nervous system. A comprehensive understanding of its metabolic fate is critical for both therapeutic optimization and drug development. This technical guide provides an in-depth examination of ritalinic acid (RA), the primary metabolite of MPH. We will explore the biochemical pathways leading to its formation and present the pharmacological evidence that establishes its inactivity. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed look at the experimental methodologies used to characterize the pharmacological profile of metabolites like ritalinic acid.

Introduction: The Central Role of Methylphenidate and its Metabolism

Methylphenidate is a psychostimulant that functions as a norepinephrine-dopamine reuptake inhibitor[1][2][3]. By blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), MPH increases the extracellular concentrations of these key neurotransmitters, which is believed to be the primary mechanism behind its therapeutic effects in improving attention and executive functions[1][4]. The pharmacological activity of methylphenidate is primarily attributed to its d-threo-isomer[2][3].

Like all xenobiotics, methylphenidate undergoes extensive metabolism in the body, primarily in the liver. This metabolic conversion is a critical determinant of the drug's duration of action and overall pharmacokinetic profile. The main pathway of MPH metabolism is de-esterification, a reaction catalyzed by the enzyme carboxylesterase 1 (CES1)[2][3]. This process leads to the formation of α-phenyl-2-piperidine acetic acid, more commonly known as ritalinic acid[2][3]. Ritalinic acid is the major, yet pharmacologically inactive, metabolite of methylphenidate[2][3][5]. Understanding the lack of pharmacological activity of this primary metabolite is crucial for a complete picture of methylphenidate's action and for the development of novel therapeutics with improved metabolic stability.

The Metabolic Pathway: From Active Drug to Inactive Metabolite

The metabolic transformation of methylphenidate to ritalinic acid is a highly efficient process, accounting for the disposition of the majority of an administered dose.

The Key Enzyme: Carboxylesterase 1 (CES1)

The hydrolysis of the methyl ester group of methylphenidate is predominantly carried out by carboxylesterase 1 (CES1), an enzyme highly expressed in the liver[2][3]. This enzymatic reaction is highly stereoselective, with a preference for the l-threo-isomer of methylphenidate[2]. This rapid metabolism of the l-isomer contributes to the fact that the d-threo-isomer is the primary pharmacologically active enantiomer found in plasma[2].

Visualizing the Metabolic Conversion

The following diagram illustrates the single-step enzymatic conversion of methylphenidate to its inactive metabolite, ritalinic acid.

Methylphenidate Methylphenidate (Active) Ritalinic_Acid Ritalinic Acid (Inactive) Methylphenidate->Ritalinic_Acid De-esterification CES1 Carboxylesterase 1 (CES1) (in Liver) CES1->Methylphenidate cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detect Detection & Analysis Homogenize Homogenize Tissue Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Wash Wash Pellet Centrifuge2->Wash Resuspend Resuspend in Assay Buffer Wash->Resuspend Add_Components Add Radioligand, Competitor, and Membranes Resuspend->Add_Components Incubate Incubate to Equilibrium Add_Components->Incubate Filter Vacuum Filtration Incubate->Filter Wash_Filters Wash Filters Filter->Wash_Filters Scintillation Scintillation Counting Wash_Filters->Scintillation Analyze Data Analysis (IC50, Ki) Scintillation->Analyze

Workflow for Radioligand Transporter Binding Assay.
In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal, providing a direct assessment of a compound's effect on neurotransmission.

Experimental Protocol: In Vivo Microdialysis for Dopamine and Norepinephrine

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize a rodent (e.g., rat or mouse) and place it in a stereotaxic frame.

    • Surgically implant a guide cannula targeting a specific brain region (e.g., striatum for dopamine, prefrontal cortex for both dopamine and norepinephrine).

    • Secure the guide cannula to the skull with dental cement and allow the animal to recover for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish stable neurotransmitter levels.

    • Administer the test compound (ritalinic acid) or a positive control (methylphenidate) systemically (e.g., via intraperitoneal injection).

    • Continue collecting dialysate samples for a predetermined period after drug administration.

  • Sample Analysis:

    • Analyze the collected dialysate samples for dopamine and norepinephrine content using a highly sensitive analytical method, typically high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis:

    • Quantify the neurotransmitter concentrations in each sample.

    • Express the post-drug administration levels as a percentage of the baseline levels.

    • Compare the effects of ritalinic acid to those of methylphenidate and a vehicle control.

Behavioral Assays: Locomotor Activity

Psychostimulants like methylphenidate typically increase locomotor activity in rodents. This assay can be used to assess the behavioral effects (or lack thereof) of ritalinic acid.

Experimental Protocol: Locomotor Activity Assay

  • Apparatus:

    • Use open-field arenas equipped with infrared beams to automatically track the animal's movement.

  • Procedure:

    • Habituate the animals to the testing room and the open-field arenas for a set period (e.g., 30-60 minutes) on one or more days prior to the experiment.

    • On the test day, place the animals in the arenas and record their baseline locomotor activity for a defined period (e.g., 30 minutes).

    • Administer the test compound (ritalinic acid), a positive control (methylphenidate), or a vehicle control.

    • Immediately return the animals to the arenas and record their locomotor activity for an extended period (e.g., 90-120 minutes).

  • Data Analysis:

    • Quantify the total distance traveled, number of horizontal and vertical beam breaks, and time spent in different zones of the arena.

    • Compare the locomotor activity data between the different treatment groups.

Conclusion

The biotransformation of methylphenidate to ritalinic acid via CES1-mediated hydrolysis represents a classic example of metabolic inactivation. The resulting metabolite, ritalinic acid, is devoid of the pharmacological activity of its parent compound due to its significantly reduced affinity for the dopamine and norepinephrine transporters and its poor permeability across the blood-brain barrier. The experimental protocols detailed in this guide provide a robust framework for the characterization of such metabolites, ensuring a thorough understanding of a drug's complete pharmacological and metabolic profile. This knowledge is indispensable for the rational design and development of new and improved therapeutics for CNS disorders.

References

  • Methylphenidate - Wikipedia. (URL: [Link])

  • Whiting, M., et al. (2021). PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics. Pharmacogenetics and Genomics, 31(8), 193-202. (URL: [Link])

  • Dexmethylphenidate - Wikipedia. (URL: [Link])

  • Gatley, S. J., et al. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Life sciences, 58(25), 231-239. (URL: [Link])

  • Methylphenidate Pathway, Pharmacokinetics - ClinPGx. (URL: [Link])

  • Gnanadesikan, N., et al. (2016). Clinically Relevant Doses of Methylphenidate Significantly Occupy the Norepinephrine Transporter in Humans In Vivo. Neuropsychopharmacology, 41(12), 3045–3051. (URL: [Link])

  • Davies, H. M., et al. (2004). Synthesis and Evaluation of Dopamine and Serotonin Transporter Inhibition by Oxacyclic and Carbacyclic Analogues of Methylphenidate. Journal of medicinal chemistry, 47(18), 4503–4515. (URL: [Link])

  • Kim, J. W., et al. (2004). Possible association of norepinephrine transporter -3081(A/T) polymorphism with methylphenidate response in attention deficit hyperactivity disorder. Journal of the American Academy of Child and Adolescent Psychiatry, 43(8), 1019-1025. (URL: [Link])

  • Wang, G. J., et al. (2004). Association of norepinephrine transporter gene with methylphenidate response. American journal of medical genetics. Part B, Neuropsychiatric genetics, 129B(1), 13-16. (URL: [Link])

  • Methylphenidate Pathway, Pharmacodynamics - ClinPGx. (URL: [Link])

  • Volkow, N. D., et al. (1998). Dopamine transporter occupancies in the human brain induced by therapeutic doses of oral methylphenidate. The American journal of psychiatry, 155(10), 1325–1331. (URL: [Link])

  • Neuromics. (n.d.). Blood Brain Barrier Permeability Assay Background. (URL: [Link])

  • van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert opinion on drug metabolism & toxicology, 1(2), 175–185. (URL: [Link])

  • Eilertsen, M., et al. (2018). Enantioselective determination of methylphenidate and ritalinic acid in whole blood from forensic cases using automated solid-phase extraction and liquid chromatography-tandem mass spectrometry. Journal of analytical toxicology, 42(4), 256–263. (URL: [Link])

  • Froimowitz, M., et al. (2010). Quantitative structure-activity relationship studies of threo-methylphenidate analogs. Bioorganic & medicinal chemistry, 18(20), 7265–7275. (URL: [Link])

  • Martins, J., et al. (2018). Impact of developmental exposure to methylphenidate on rat brain's immune privilege and behavior: Control versus ADHD model. Brain, behavior, and immunity, 67, 209-222. (URL: [Link])

  • Wessely, V., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Frontiers in chemistry, 8, 597955. (URL: [Link])

  • Wessely, V., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Frontiers in chemistry, 8, 597955. (URL: [Link])

  • Linville, R. M. (2019). What is the permeability of temozolomide across the blood-brain barrier?. ResearchGate. (URL: [Link])

  • Kankuri, E., et al. (2002). Microdialysis monitoring of methylphenidate in blood and brain correlated with changes in dopamine and rat activity. Analytical chemistry, 74(14), 3469–3474. (URL: [Link])

  • van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert opinion on drug metabolism & toxicology, 1(2), 175–185. (URL: [Link])

  • Martins, J., et al. (2016). Methylphenidate-triggered ROS generation promotes caveolae-mediated transcytosis via Rac1 signaling and c-Src-dependent caveolin-1 phosphorylation in human brain endothelial cells. Cellular and Molecular Life Sciences, 73(24), 4767-4782. (URL: [Link])

  • Neuromics. (n.d.). Blood Brain Barrier Permeability Assay. (URL: [Link])

  • Holliday, S. (2023). Inventing a new in vitro model for the blood brain barrier. Cellomatics Biosciences. (URL: [Link])

  • Lee, S., et al. (2022). Evaluation of Drug Blood-Brain-Barrier Permeability Using a Microfluidic Chip. Pharmaceutics, 14(10), 2205. (URL: [Link])

  • Bienta. (n.d.). Permeability Assay on Caco-2 Cells. (URL: [Link])

  • Kumar, P., & Pimplikar, S. W. (2016). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. Pharmaceutics, 8(2), 12. (URL: [Link])

  • Tu, Y., et al. (2015). The effects of methylphenidate on resting-state striatal, thalamic and global functional connectivity in healthy adults. NeuroImage, 122, 113-122. (URL: [Link])

  • Pion Inc. (2024, January 30). Parallel Artificial Membrane Permeability Assay (PAMPA). (URL: [Link])

  • Shah, P., et al. (2016). In vitro blood–brain barrier models for drug research. Drug delivery, 23(7), 2411–2424. (URL: [Link])

  • Betz, A. L., et al. (1980). Polarity of the blood-brain barrier: distribution of enzymes between the luminal and antiluminal membranes of brain capillary endothelial cells. Brain research, 192(1), 17–28. (URL: [Link])

  • Smith, C. J., et al. (2023). Computational Identification of Blood–Brain Barrier-Permeant Microbiome Metabolites with Binding Affinity to Neurotransmitter Receptors in Neurodevelopmental Disorders. International Journal of Molecular Sciences, 24(3), 2095. (URL: [Link])

  • Parallel artificial membrane permeability assay - Wikipedia. (URL: [Link])

  • Stanimirovic, D. B., & Friedman, A. (2012). In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. Current pharmaceutical design, 18(24), 3592–3605. (URL: [Link])

  • Patel, J., & Shah, D. (2021). Comparison of Caco 2 with Other Cell based Models for Intestinal Permeability Studies. Journal of Pharmaceutical Sciences and Research, 13(1), 1-6. (URL: [Link])

  • Polli, J. W., et al. (2010). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Methods in molecular biology (Clifton, N.J.), 644, 137–152. (URL: [Link])

Sources

The Enantioselective Chronicle of Ritalinic Acid: A Technical Guide to its Discovery, History, and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ritalinic acid, the primary metabolite of the widely prescribed psychostimulant methylphenidate, represents a cornerstone in the pharmacokinetic evaluation of this therapeutic agent. Its discovery and the subsequent elucidation of its stereoisomeric properties have paralleled advancements in analytical chemistry, particularly in the realm of chiral separations. This in-depth technical guide provides a comprehensive overview of the discovery, history, and analytical methodologies for the isomers of ritalinic acid. It is intended for researchers, scientists, and drug development professionals, offering not only a historical narrative but also detailed, field-proven insights into the experimental choices and protocols that have defined our understanding of this critical metabolite.

Introduction: The Significance of a Metabolite

Methylphenidate, with its two chiral centers, exists as four distinct stereoisomers: (d,l)-threo-methylphenidate and (d,l)-erythro-methylphenidate. The therapeutic efficacy in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) is primarily attributed to the d-threo-enantiomer.[1] Upon administration, methylphenidate undergoes extensive first-pass metabolism, predominantly through de-esterification, to form ritalinic acid.[2][3] This metabolic conversion is catalyzed by the enzyme carboxylesterase 1 (CES1), which exhibits a marked stereoselectivity, preferentially hydrolyzing the l-isomer of methylphenidate.[2] Consequently, the d-isomer of methylphenidate is the primary form found in plasma.[2] Ritalinic acid itself is considered pharmacologically inactive.[4] However, its high concentration in biological matrices makes it a crucial biomarker for monitoring methylphenidate use and for pharmacokinetic studies.[5][6] The stereochemical intricacies of both the parent drug and its primary metabolite have necessitated the development of sophisticated analytical techniques to accurately characterize their disposition in the body.

A Historical Perspective: From Discovery to Stereochemical Elucidation

The journey to understanding ritalinic acid and its isomers is a story of evolving analytical capabilities.

The Dawn of Discovery (The 1970s)

The initial identification of ritalinic acid as the major metabolite of methylphenidate was a significant step in understanding the drug's fate in the body. Seminal work by Faraj et al. in 1974 provided a foundational understanding of the metabolism and disposition of methylphenidate in both humans and animals, identifying ritalinic acid as the primary excretory product.[2][6] Early analytical methods, such as those described by Redalieu et al., often involved the conversion of ritalinic acid back to methylphenidate for analysis by gas chromatography (GC), a technique that, while innovative for its time, was hampered by the thermal instability of methylphenidate.[7][8]

The Rise of Stereoselectivity (The 1980s and 1990s)

The 1980s marked a pivotal shift towards recognizing the importance of stereochemistry in pharmacology. The work of Patrick et al. in 1981 on the synthesis and pharmacology of hydroxylated metabolites of methylphenidate underscored the growing interest in the nuanced biological activities of different metabolic products.[9][10] The development of chiral chromatography in the 1990s was a watershed moment, enabling the separation and quantification of individual enantiomers.[11] This technological leap allowed researchers to investigate the stereoselective metabolism of methylphenidate to ritalinic acid, revealing the preferential hydrolysis of the l-enantiomer.[2]

The Modern Era: High-Throughput and High-Sensitivity Methods

The 21st century has been characterized by the refinement of analytical techniques, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) and supercritical fluid chromatography (SFC) becoming the gold standards for the chiral analysis of ritalinic acid.[5][12] These methods offer unparalleled sensitivity, selectivity, and speed, allowing for detailed pharmacokinetic studies and forensic analysis from various biological matrices.

The Isomers of Ritalinic Acid: Structure and Significance

Like its parent compound, ritalinic acid possesses two chiral centers, giving rise to four stereoisomers. The relationship between the stereochemistry of methylphenidate and its resulting ritalinic acid metabolite is a direct consequence of the metabolic process.

cluster_methylphenidate Methylphenidate Isomers cluster_metabolism Metabolism (CES1) cluster_ritalinic_acid Ritalinic Acid Isomers d_threo_mph d-threo-Methylphenidate (2R,2'R) hydrolysis Stereoselective Hydrolysis d_threo_mph->hydrolysis Slower l_threo_mph l-threo-Methylphenidate (2S,2'S) l_threo_mph->hydrolysis Faster d_threo_ra d-threo-Ritalinic Acid (2R,2'R) hydrolysis->d_threo_ra l_threo_ra l-threo-Ritalinic Acid (2S,2'S) hydrolysis->l_threo_ra

Caption: Metabolic pathway of threo-methylphenidate to threo-ritalinic acid.

The erythro isomers of methylphenidate are associated with adverse effects and are not present in modern pharmaceutical formulations.[1] Therefore, the primary focus of contemporary analysis is on the threo isomers of ritalinic acid.

Analytical Methodologies: A Practical Guide

The accurate quantification of ritalinic acid isomers requires robust and validated analytical methods. The following sections provide an in-depth look at the current state-of-the-art techniques.

Sample Preparation: The Critical First Step

Solid-Phase Extraction (SPE) is the preferred method for extracting ritalinic acid from complex biological matrices like plasma and urine, offering cleaner extracts compared to liquid-liquid extraction or protein precipitation alone.

Experimental Protocol: Solid-Phase Extraction of Ritalinic Acid from Plasma

  • Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water. The use of a polymeric sorbent provides a versatile retention mechanism for a range of analytes.

  • Equilibration: Equilibrate the cartridge with 1 mL of 1% formic acid in water. This step ensures the sorbent is in the appropriate chemical environment for sample loading.

  • Sample Loading: Acidify 500 µL of plasma with 50 µL of 10% formic acid. Load the acidified plasma onto the SPE cartridge. The acidic conditions ensure that ritalinic acid, an amphoteric compound, is in its protonated, less polar state, enhancing its retention on the reversed-phase sorbent.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water. This step removes polar interferences while retaining the analyte of interest.

  • Elution: Elute the ritalinic acid from the cartridge with 1 mL of methanol. Methanol is a strong organic solvent that disrupts the interaction between the analyte and the sorbent, leading to its elution.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis. This step concentrates the analyte and ensures compatibility with the analytical system.

Chiral Separation and Quantification

4.2.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most widely used technique for the enantioselective analysis of ritalinic acid due to its high sensitivity and selectivity.

Experimental Protocol: Chiral LC-MS/MS Analysis of Ritalinic Acid Isomers

  • Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chiral Column: An α1-acid glycoprotein (AGP) chiral stationary phase column (e.g., 150 mm x 4.0 mm, 5 µm). The protein-based stationary phase provides the necessary stereospecific interactions for enantiomeric separation.[13][14]

  • Mobile Phase: An isocratic mobile phase consisting of 10 mM ammonium acetate in water with 0.1% formic acid and acetonitrile (95:5, v/v). The acidic mobile phase aids in the ionization of ritalinic acid for mass spectrometric detection.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Ritalinic Acid: m/z 220.1 → 84.1

      • Internal Standard (d4-Ritalinic Acid): m/z 224.1 → 88.1 The selection of precursor and product ions in MRM provides a high degree of specificity, minimizing interferences from the biological matrix.

Data Presentation: Representative Chromatographic and Validation Data

ParameterValue
Linear Range 0.5 - 500 ng/mL
Coefficient of Variation (CV%) < 15%
Accuracy 89 - 94%
Retention Time (l-threo-RA) ~ 5.2 min
Retention Time (d-threo-RA) ~ 6.8 min

Note: Retention times are illustrative and will vary based on the specific column and chromatographic conditions.

cluster_sample_prep Sample Preparation cluster_analysis Chiral Analysis plasma Plasma Sample spe Solid-Phase Extraction plasma->spe extract Clean Extract spe->extract hplc Chiral HPLC extract->hplc msms Tandem Mass Spectrometry hplc->msms data Quantitative Data msms->data

Caption: Experimental workflow for the analysis of ritalinic acid isomers.

4.2.2. Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, often providing faster analysis times and reduced solvent consumption.[12][15] The use of supercritical CO2 as the primary mobile phase component leads to lower viscosity and higher diffusivity, which can result in improved chromatographic efficiency.

Key Advantages of SFC for Ritalinic Acid Isomer Analysis:

  • Speed: Faster separation times compared to HPLC.

  • Reduced Solvent Consumption: More environmentally friendly.

  • Orthogonal Selectivity: Can provide different elution orders and selectivities compared to reversed-phase HPLC, which is beneficial for method development.

Synthesis and Resolution of Ritalinic Acid Isomers

The availability of pure enantiomers of ritalinic acid is essential for their use as analytical standards. The resolution of racemic dl-threo-ritalinic acid is a common approach.

Resolution of dl-threo-Ritalinic Acid:

The resolution of racemic mixtures often employs the formation of diastereomeric salts with a chiral resolving agent. For ritalinic acid, chiral carboxylic acids such as derivatives of tartaric acid are effective.[16]

  • Diastereomeric Salt Formation: Racemic dl-threo-ritalinic acid is reacted with a chiral resolving agent (e.g., an ester of tartaric acid) in a suitable solvent system. This results in the formation of two diastereomeric salts with different solubilities.

  • Fractional Crystallization: The less soluble diastereomeric salt is selectively crystallized from the solution.

  • Liberation of the Enantiomer: The purified diastereomeric salt is then treated with an acid or base to liberate the desired enantiomerically pure ritalinic acid.

Conclusion and Future Perspectives

The study of ritalinic acid isomers has been intrinsically linked to the evolution of analytical science. From early GC-based methods to modern enantioselective LC-MS/MS and SFC, our ability to accurately quantify these metabolites has provided invaluable insights into the pharmacokinetics of methylphenidate. As personalized medicine continues to advance, the precise characterization of drug metabolism, including the stereoselective disposition of metabolites like ritalinic acid, will become increasingly important. Future research may focus on further elucidating the role of genetic polymorphisms in CES1 on the stereoselective metabolism of methylphenidate and exploring the potential for any subtle biological activity of the individual ritalinic acid isomers at the high concentrations they achieve in vivo.

References

  • Sun Z, Murry DJ, Sanghani SP, Davis WI, Kedishvili NY, Zou Q, Hurley TD, Bosron WF. Methylphenidate is stereoselectively hydrolyzed by human carboxylesterase CES1A1. J Pharmacol Exp Ther. 2004;310:469–476.
  • Patrick KS, Kilts CD, Breese GR.
  • Markowitz JS, Straughn AB, Patrick KS. Advances in the pharmacotherapy of attention-deficit-hyperactivity disorder: focus on methylphenidate formulations. Pharmacotherapy. 2003;23:1281–1299.
  • Smith C, Vikingsson S, Kronstrand R, Swortwood MJ.
  • Srinivas NR, Hubbard JW, Quinn D, Midha KK. Enantioselective pharmacokinetics and pharmacodynamics of dl-threo-methylphenidate in children with attention deficit hyperactivity disorder. Clin Pharmacol Ther. 1992;52:561–568.
  • Zhang JH, Liu Y, Wang Z, Tan Z. Enantioselective analysis of ritalinic acids in biological samples by using a protein-based chiral stationary phase. Pharmazie. 2003;58(11):795-8.
  • Kimko HC, Cross JT, Abernethy DR. Pharmacokinetics and clinical effectiveness of methylphenidate. Clin Pharmacokinet. 1999;37:457–470.
  • Malladi D, et al. Process for the Preparation of d-threo-Ritalinic Acid Hydrochloride by Resolution of dl-threo-Ritalinic Acid Using Chiral Carboxylic Acid.
  • Thomsen R, Rasmussen HB, Linnet K, Pagsberg AK, Thomsen K, Weimann A, et al. Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry. J Anal Toxicol. 2012;36(8):560-8.
  • Faraj BA, Israili ZH, Perel JM, Jenkins ML, Holtzman SG, Cucinell SA, Dayton PG. Metabolism and disposition of methylphenidate-14C: studies in man and animals. J Pharmacol Exp Ther. 1974;191:535–547.
  • Zhang JH, Liu Y, Wang Z, Tan Z. Enantioselective analysis of ritalinic acids in biological samples by using a protein-based chiral stationary phase. Pharmazie. 2003 Nov;58(11):795-8.
  • Oliveros L. The Evolution of Chiral Chromatography.
  • Redalieu E, Bleecker T, Brindle S. The Determination of Ritalinic Acid in Urine by Gas Chromatography. Journal of Analytical Toxicology. 1978;2(6):270-272.
  • Schubert B.
  • Milberg RM, Rinehart KL Jr. Gas chromatography/mass spectrometry (GC/MS)
  • Redalieu E, Bleecker T, Brindle S. The Determination Ofritalinic Acid in Urine by Gas Chromatography. Journal of Analytical Toxicology. 1978;2(6):270-272.
  • Gal J.
  • Hancu G, Modroiu A.
  • Aoyama T, Kotaki H, Honda Y, Nakagawa F. Stereospecific distribution of methylphenidate enantiomers in rat brain: specific binding to dopamine reuptake sites. J Pharm Pharmacol. 1993;45(8):719-22.
  • International Council for Harmonisation. ICH Topic Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. 1999.
  • Modi NB, Vashi V, Gupta S, Lam S, Tzanis E, Kollins SH. Dose-proportional and stereospecific pharmacokinetics of methylphenidate delivered using an osmotic, controlled-release oral delivery system. J Clin Pharmacol. 2000;40(9):1035-44.
  • Jacob S, Sellin J. Detection of Ritalinic Acid in Urine by Thin-Layer Chromatography and Gas Chromatography. Journal of Analytical Toxicology. 1981;5(5):249-251.
  • Batista JMM, et al. Determination of Enantiomeric Methylphenidate in Human Plasma by High Performance Liquid Chromatography. International Journal of PharmTech Research. 2017;10(2):114-119.
  • De Klerck K, Mangelings D, Vander Heyden Y. Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. 2022;35(3):102-110.
  • Glanville J, et al. Preparation and structural analysis of (±)-threo-ritalinic acid.
  • Heal DJ, Pierce DM. Methylphenidate and its Isomers: Their Role in the Treatment of Attention-Deficit Hyperactivity Disorder Using a Transdermal Delivery System. CNS Drugs. 2006;20(9):713-38.
  • Sreeram V, et al.
  • Eiland D.
  • Thomsen R, Rasmussen HB, Linnet K, Pagsberg AK, Thomsen K, Weimann A, et al. Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry. J Anal Toxicol. 2012;36(8):560-8.

Sources

An In-Depth Technical Guide to the In Vitro Metabolism of Methylphenidate to l-erythro-Ritalinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the in vitro metabolism of methylphenidate (MPH), with a specific focus on its hydrolysis to the primary metabolite, l-erythro-ritalinic acid (RA). This document is intended for researchers, scientists, and drug development professionals engaged in the study of MPH's pharmacokinetics and metabolic pathways. The guide delves into the core enzymatic processes, offers detailed experimental protocols for in vitro analysis, and discusses the analytical methodologies required for the accurate quantification of both the parent drug and its metabolite. By integrating established scientific principles with practical, field-proven insights, this guide aims to serve as an authoritative resource for designing and executing robust in vitro metabolism studies of methylphenidate.

Introduction: The Metabolic Fate of Methylphenidate

Methylphenidate, a chiral piperidine derivative, is a widely prescribed central nervous system stimulant for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[1] Its therapeutic action is primarily attributed to the inhibition of dopamine and norepinephrine reuptake in the presynaptic neurons.[2] The biotransformation of methylphenidate is a critical determinant of its pharmacokinetic profile and overall clinical efficacy. The predominant metabolic pathway for methylphenidate is not oxidation via the cytochrome P450 system, but rather hydrolysis of the methyl ester moiety.[3] This reaction is catalyzed by carboxylesterase 1 (CES1), an enzyme abundantly expressed in the liver, leading to the formation of ritalinic acid.[4][5] Ritalinic acid is considered pharmacologically inactive and is the major metabolite excreted in urine, accounting for a significant portion of the administered dose.[3]

Methylphenidate exists as four stereoisomers due to its two chiral centers: d-threo, l-threo, d-erythro, and l-erythro. The commercially available formulations are typically a racemic mixture of d,l-threo-methylphenidate. The metabolism of methylphenidate is highly stereoselective, with the l-threo enantiomer being hydrolyzed at a significantly faster rate than the d-threo enantiomer.[4][6] This stereoselective metabolism results in higher plasma concentrations of the pharmacologically more active d-threo-methylphenidate.[4] This guide will focus on the in vitro methodologies to study the formation of the corresponding metabolite, l-erythro-ritalinic acid, from the l-threo enantiomer of methylphenidate.

The Key Player: Carboxylesterase 1 (CES1)

The enzymatic hydrolysis of methylphenidate to ritalinic acid is almost exclusively mediated by human carboxylesterase 1 (CES1), also known as CES1A1.[4][7] Understanding the characteristics and kinetics of this enzyme is fundamental to designing and interpreting in vitro metabolism studies of methylphenidate.

Enzyme Specificity and Stereoselectivity

CES1 exhibits a remarkable degree of substrate specificity and stereoselectivity in the hydrolysis of methylphenidate. In vitro studies using recombinant human CES1A1 have demonstrated a significantly higher catalytic efficiency (kcat/Km) for the l-enantiomer of methylphenidate compared to the d-enantiomer.[7] This intrinsic characteristic of CES1 is the primary reason for the observed stereoselective pharmacokinetics of methylphenidate in vivo.

Genetic Polymorphisms of CES1

It is crucial for researchers to be aware that genetic variations in the CES1 gene can significantly impact the metabolism of methylphenidate.[8] Polymorphisms in the CES1 gene can lead to altered enzyme activity, resulting in inter-individual variability in drug response and the potential for adverse effects. When conducting in vitro studies with human-derived materials such as liver microsomes, it is advantageous to use pooled samples from multiple donors to average out the effects of genetic variability. For more targeted investigations, liver microsomes from donors with specific CES1 genotypes can be utilized.

Experimental Workflow for In Vitro Metabolism Analysis

The following section outlines a detailed, step-by-step workflow for conducting an in vitro study of methylphenidate metabolism. This protocol is designed to be a self-validating system, incorporating necessary controls and checks to ensure the integrity of the generated data.

experimental_workflow cluster_prep Preparation Phase cluster_incubation Incubation Phase cluster_analysis Analytical Phase reagents Prepare Reagents: - Methylphenidate Stock - Ritalinic Acid Standard - Incubation Buffer - Cofactor Solution (NADPH) - Quenching Solution pre_incubation Pre-incubate HLM/CES1 with buffer at 37°C reagents->pre_incubation enzyme Prepare Enzyme Source: - Human Liver Microsomes (HLM) or Recombinant CES1 enzyme->pre_incubation initiation Initiate Reaction: Add Methylphenidate pre_incubation->initiation incubation Incubate at 37°C (Time-course sampling) initiation->incubation termination Terminate Reaction: Add Quenching Solution incubation->termination processing Sample Processing: - Protein Precipitation - Centrifugation - Supernatant Transfer termination->processing lcms LC-MS/MS Analysis: - Separation - Detection - Quantification processing->lcms data_analysis Data Analysis: - Calculate Metabolite Formation Rate - Determine Kinetic Parameters lcms->data_analysis

Caption: Experimental workflow for in vitro methylphenidate metabolism.

Materials and Reagents
  • Test Compound: d,l-threo-Methylphenidate hydrochloride (or individual enantiomers)

  • Metabolite Standard: l-erythro-Ritalinic acid

  • Enzyme Source: Pooled human liver microsomes (HLMs) or recombinant human CES1

  • Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • Cofactor: NADPH regenerating system (if assessing potential minor oxidative metabolism) or buffer for hydrolysis-only studies. For CES1-mediated hydrolysis, NADPH is not required.

  • Quenching Solution: Acetonitrile or methanol, often containing an internal standard for LC-MS/MS analysis.

  • Internal Standard: A structurally similar compound not present in the biological matrix, such as a stable isotope-labeled version of methylphenidate or ritalinic acid.

Step-by-Step Incubation Protocol
  • Preparation of Reagents:

    • Prepare a stock solution of methylphenidate in a suitable solvent (e.g., water or methanol) at a high concentration (e.g., 10 mM).

    • Prepare a stock solution of l-erythro-ritalinic acid for the standard curve.

    • Prepare the incubation buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare the quenching solution (e.g., ice-cold acetonitrile) containing the internal standard at a known concentration.

  • Incubation Setup:

    • Thaw the human liver microsomes on ice.

    • Dilute the microsomes to the desired protein concentration (e.g., 0.5-1.0 mg/mL) in the incubation buffer.

    • In microcentrifuge tubes, pre-warm the microsomal suspension at 37°C for a short period (e.g., 5 minutes).

  • Initiation of the Reaction:

    • To initiate the metabolic reaction, add a small volume of the methylphenidate stock solution to the pre-warmed microsomal suspension to achieve the desired final substrate concentration. The final concentration of the organic solvent from the stock solution should be kept low (typically ≤1%) to avoid inhibiting enzyme activity.

  • Incubation and Time-Course Sampling:

    • Incubate the reaction mixture at 37°C in a shaking water bath.

    • At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.

  • Termination of the Reaction:

    • Immediately add the withdrawn aliquot to a tube containing a larger volume (e.g., 2-4 volumes) of the ice-cold quenching solution. This will stop the enzymatic reaction and precipitate the proteins.

  • Control Incubations:

    • No-Enzyme Control: Incubate methylphenidate in the buffer without the enzyme source to assess for non-enzymatic degradation.

    • No-Substrate Control: Incubate the enzyme source in the buffer without methylphenidate to check for any interfering peaks in the analytical method.

Sample Processing for Analysis
  • Protein Precipitation: Vortex the terminated reaction samples vigorously to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g) for a sufficient time (e.g., 10 minutes) at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

Analytical Quantification: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of methylphenidate and ritalinic acid in biological matrices.

Chromatographic Separation
  • A C18 reversed-phase column is typically used for the separation of methylphenidate and ritalinic acid.

  • A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is commonly employed.

Mass Spectrometric Detection
  • Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • The analytes are monitored using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Table 1: Example LC-MS/MS Parameters for Methylphenidate and Ritalinic Acid

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Methylphenidate234.184.1
Ritalinic Acid220.184.1, 56.1
Internal Standard (d9-MPH)243.293.1

Note: These are example values and should be optimized for the specific instrument being used.

Data Analysis and Interpretation
  • Standard Curve: A standard curve for ritalinic acid is generated by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the standards.

  • Quantification: The concentration of ritalinic acid in the experimental samples is determined by interpolating their peak area ratios from the standard curve.

  • Metabolite Formation Rate: The rate of ritalinic acid formation is calculated from the slope of the linear portion of the concentration-time curve.

  • Enzyme Kinetics: To determine the kinetic parameters (Km and Vmax), the experiment should be repeated with a range of methylphenidate concentrations. The data can then be fitted to the Michaelis-Menten equation.

Understanding the Causality Behind Experimental Choices

The design of a robust in vitro metabolism study is predicated on a clear understanding of the underlying biochemical principles.

  • Choice of Enzyme Source: Human liver microsomes are a physiologically relevant system as they contain a wide array of drug-metabolizing enzymes, including CES1, at their natural abundance.[9] Recombinant CES1 provides a cleaner system to study the specific contribution of this enzyme without interference from other metabolic pathways.

  • Incubation Conditions: The incubation temperature is maintained at 37°C to mimic physiological conditions. The pH of the buffer is set to 7.4, which is the physiological pH of blood and many tissues.

  • Time-Course Study: A time-course experiment is essential to ensure that the formation of the metabolite is linear with time, which is a prerequisite for accurate rate determination.

  • Protein Concentration: The microsomal protein concentration needs to be optimized. A concentration that is too low may result in a metabolic rate that is below the limit of detection, while a concentration that is too high may lead to substrate depletion or product inhibition.

  • Quenching: Immediate and effective quenching of the reaction is critical to prevent further metabolism after the desired time point, which would lead to an overestimation of the metabolic rate.

Physicochemical Properties of l-erythro-Ritalinic Acid

A basic understanding of the physicochemical properties of the metabolite is useful for method development and data interpretation.

Table 2: Physicochemical Properties of Ritalinic Acid

PropertyValueSource
Molecular FormulaC₁₃H₁₇NO₂[10]
Molecular Weight219.28 g/mol [10]
logP (predicted)~ -0.32[10]
Water Solubility (predicted)0.624 mg/mL[10]
CAS Number (DL-erythro)19130-92-8[1]

Conclusion

This technical guide has provided a detailed framework for conducting in vitro studies on the metabolism of methylphenidate to l-erythro-ritalinic acid. By adhering to the principles of scientific integrity, employing robust experimental protocols, and utilizing sensitive analytical techniques, researchers can generate high-quality data that contributes to a deeper understanding of the pharmacokinetic properties of this important therapeutic agent. The insights gained from such studies are invaluable for drug development, clinical pharmacology, and personalized medicine.

References

  • Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2017). Ritalin LA – (methylphenidate hydrochloride) extended-release capsules Rx only Prescribing Information. Retrieved from [Link]

  • Arvidsson, M., Dahl, M. L., Beck, O., Ackehed, G., Nordin, K., & Rosenborg, S. (2020). Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers. European Journal of Clinical Pharmacology, 76(2), 229–237.
  • PharmGKB. (n.d.). Methylphenidate Pathway, Pharmacokinetics. Retrieved from [Link]

  • Arvidsson, M., et al. (2019). Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers. European Journal of Clinical Pharmacology, 76(2), 229-237.
  • Taylor & Francis Online. (n.d.). Ritalinic acid – Knowledge and References. Retrieved from [Link]

  • Sun, Z., et al. (2004). Methylphenidate is stereoselectively hydrolyzed by human carboxylesterase CES1A1. Drug Metabolism and Disposition, 32(11), 1335-1341.
  • Nemoda, Z., et al. (2011). Carboxylesterase 1 gene polymorphism and methylphenidate response in ADHD. Neuropsychopharmacology, 36(10), 2119-2126.
  • LookChem. (n.d.). Cas 19130-92-8,DL-erythro Ritalinic Acid Hydrochloride. Retrieved from [Link]

  • Neuroscientifically Challenged. (2023, September 15). 2-Minute Neuroscience: Methylphenidate [Video]. YouTube. [Link]

  • de Castro, A., et al. (2018). Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrupole mass spectrometry (LC-QqQ-MS).
  • Josefsson, M., et al. (2011). Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry--a method applied on clinical and forensic investigations. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1153-1159.
  • Zhu, H. J., et al. (2022). Plasma Carboxylesterase 1 Predicts Methylphenidate Exposure: A Proof‐of‐Concept Study Using Plasma Protein Biomarker for Hepatic Drug Metabolism. Clinical Pharmacology & Therapeutics, 111(4), 878-886.
  • Laizure, S. C., et al. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 33(2), 210-222.
  • Takai, N., et al. (1997). Stereospecific distribution of methylphenidate enantiomers in rat brain: specific binding to dopamine reuptake sites. Journal of Pharmacology and Experimental Therapeutics, 281(2), 855-862.
  • van der Schans, J., et al. (2024). High-Dose Methylphenidate and Carboxylesterase 1 Genetic Variability in Patients With Attention-Deficit/Hyperactivity Disorder: A Case Series. Journal of Clinical Psychopharmacology, 44(1), 85-88.
  • Farthing, C. A., et al. (1982). Liquid-chromatographic analysis for methylphenidate (Ritalin) in serum. Clinical Chemistry, 28(7), 1643-1646.
  • Zhu, L., et al. (2017). Isopropylphenidate: An Ester Homolog of Methylphenidate with Sustained and Selective Dopaminergic Activity and Reduced Drug Interaction Liability. The AAPS Journal, 19(6), 1735-1746.
  • Creative Biolabs. (n.d.). In Vitro Metabolism Studies. Retrieved from [Link]

  • NMS Labs. (2023). LABORATORY REPORT Referral Testing Methylphenidate and Metabolite, Urine. Retrieved from [Link]

  • Grokipedia. (n.d.). Ritalinic acid. Retrieved from [Link]

  • PubChem. (n.d.). D-erythro-Ritalinic Acid. Retrieved from [Link]

  • Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Retrieved from [Link]

Sources

The Pivotal Role of Carboxylesterase 1 (CES1) in Ritalinic Acid Formation: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methylphenidate (MPH), marketed as Ritalin and other formulations, is a cornerstone therapy for Attention-Deficit/Hyperactivity Disorder (ADHD). Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is predominantly governed by the metabolic conversion to its inactive metabolite, ritalinic acid (RA). This hydrolysis is primarily mediated by the enzyme Carboxylesterase 1 (CES1). Individual variability in CES1 activity, largely driven by genetic polymorphisms, can significantly alter MPH exposure and, consequently, patient response and susceptibility to adverse effects. This in-depth technical guide provides a comprehensive overview of the critical role of CES1 in ritalinic acid formation, intended for researchers, scientists, and drug development professionals. We will explore the enzymatic mechanism, the profound impact of genetic variations, detailed methodologies for in vitro and clinical assessment, and the translational implications for drug development and personalized medicine.

Introduction: Methylphenidate and the Centrality of CES1-Mediated Metabolism

Methylphenidate is a psychostimulant that functions by blocking the reuptake of dopamine and norepinephrine in the presynaptic neuron, thereby increasing the levels of these neurotransmitters in the synaptic cleft.[1][2] The clinical response to MPH exhibits significant inter-individual variability, a phenomenon largely attributable to differences in its metabolism.[1] The primary metabolic pathway for MPH is the de-esterification to the pharmacologically inactive ritalinic acid, a reaction catalyzed almost exclusively by Carboxylesterase 1 (CES1).[2][3] This enzymatic conversion is highly efficient and stereoselective, with a preference for the l-enantiomer of MPH.[3] Given that CES1-mediated hydrolysis is the principal clearance route for MPH, any factor influencing CES1 activity can have profound effects on the drug's pharmacokinetics and, by extension, its clinical outcomes.

The Enzymatic Machinery: Carboxylesterase 1 (CES1)

CES1 is a serine hydrolase predominantly expressed in the liver, where it constitutes a significant portion of the microsomal protein content.[4] It plays a crucial role in the metabolism of a wide array of ester- and amide-containing drugs and endogenous compounds. The catalytic mechanism of CES1 involves a catalytic triad of serine, histidine, and aspartate residues within the enzyme's active site, which facilitates the hydrolysis of the ester bond in substrates like methylphenidate.

Michaelis-Menten Kinetics of Methylphenidate Hydrolysis

The interaction between CES1 and methylphenidate follows Michaelis-Menten kinetics. While specific Km and Vmax values can vary depending on the experimental system (e.g., recombinant enzyme vs. human liver microsomes), the catalytic efficiency (kcat/Km) of CES1A1 for methylphenidate hydrolysis has been determined. Notably, CES1A1 exhibits a higher catalytic efficiency for the l-enantiomer of methylphenidate (kcat/Km = 7.7 mM⁻¹ min⁻¹) compared to the d-enantiomer (kcat/Km = 1.3-2.1 mM⁻¹ min⁻¹).[5] This stereoselectivity explains the faster clearance of l-methylphenidate observed in vivo.[3]

Table 1: Enzyme Kinetic Parameters for CES1A1-Mediated Methylphenidate Hydrolysis

EnantiomerCatalytic Efficiency (kcat/Km) (mM⁻¹ min⁻¹)Reference
l-methylphenidate7.7[5]
d-methylphenidate1.3 - 2.1[5]

The Impact of Genetic Polymorphisms in CES1

Genetic variations within the CES1 gene are a major source of inter-individual differences in methylphenidate metabolism.[1] These variations can range from single nucleotide polymorphisms (SNPs) to copy number variations (CNVs), each with the potential to alter enzyme expression or function.

The G143E (rs71647871) Variant: A Key Player in Reduced CES1 Activity

One of the most well-characterized and clinically significant CES1 variants is the G143E polymorphism (rs71647871), a non-synonymous SNP that results in a glycine to glutamic acid substitution at position 143 of the enzyme.[4][6] This amino acid change leads to a significant reduction in CES1 enzymatic activity.[6] Individuals carrying the G143E allele exhibit markedly increased plasma concentrations of methylphenidate and a corresponding decrease in the formation of ritalinic acid.[4][6] This can lead to an exaggerated pharmacological response and a higher risk of adverse effects at standard doses.[4] Studies have shown that patients with the G143E variant may require lower doses of methylphenidate to achieve a therapeutic effect.[7]

Other CES1 Variants and Copy Number Variations

Beyond the G143E variant, other SNPs and structural variations in the CES1 gene can also influence methylphenidate metabolism. For instance, the rs114119971 SNV has been associated with lower weight-based dosing requirements in children.[8] Copy number variations of the CES1 gene, which can result in individuals having more or fewer than the typical two copies, can also impact enzyme activity, although the effects can be complex and are still under investigation.[6]

Table 2: Impact of CES1 Genotype on d-Methylphenidate Pharmacokinetics

CES1 Genotype GroupMedian AUC (ng·h/mL)Median Cmax (ng/mL)Median t1/2 (h)Reference
Control (2 copies)21.45.02.6[6]
4 copies34.56.92.9[6]
G143E carriers53.39.14.0[6]

Methodologies for Assessing CES1-Mediated Methylphenidate Hydrolysis

To investigate the role of CES1 in methylphenidate metabolism and to screen for potential drug-drug interactions, robust in vitro and in vivo methodologies are essential.

In Vitro Assessment using Human Liver Preparations and Recombinant CES1

A common in vitro approach involves incubating methylphenidate with human liver subcellular fractions, such as microsomes or S9 fractions, which contain a mixture of drug-metabolizing enzymes, including CES1.[9] Alternatively, using purified recombinant human CES1 allows for the specific assessment of its catalytic activity without the confounding presence of other enzymes.

  • Reagent Preparation:

    • Prepare a stock solution of methylphenidate in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Obtain human liver microsomes, S9 fraction, or recombinant human CES1. Determine the protein concentration of the enzyme source using a standard method (e.g., Bradford assay).

  • Incubation:

    • In a microcentrifuge tube, combine the reaction buffer, the enzyme source (e.g., 0.5 mg/mL of microsomal protein or a specific concentration of recombinant CES1), and the methylphenidate substrate at various concentrations.

    • The final incubation volume is typically 200 µL.

    • Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

    • Initiate the reaction by adding the substrate.

    • Incubate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a deuterated analog of ritalinic acid).

    • Vortex the mixture and centrifuge at high speed to precipitate the protein.

  • Quantification of Ritalinic Acid:

    • Transfer the supernatant to a new tube for analysis.

    • Analyze the formation of ritalinic acid using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][11][12][13][14]

    • Develop a standard curve for ritalinic acid to quantify its concentration in the samples.

  • Data Analysis:

    • Calculate the rate of ritalinic acid formation (e.g., in pmol/min/mg protein).

    • If multiple substrate concentrations were used, determine the Michaelis-Menten kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Clinical Pharmacokinetic Studies

Clinical studies are crucial for understanding the in vivo relevance of CES1 activity on methylphenidate disposition. These studies typically involve administering a single dose of methylphenidate to healthy volunteers or patients with known CES1 genotypes.[6] Serial blood samples are collected over time to determine the plasma concentrations of methylphenidate and ritalinic acid.[15] Pharmacokinetic parameters such as the area under the concentration-time curve (AUC), maximum concentration (Cmax), and elimination half-life (t1/2) are then calculated and compared across different genotype groups.[6]

Visualizing the Metabolic Pathway and Experimental Workflow

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the metabolic pathway of methylphenidate and a typical experimental workflow for assessing CES1 activity.

cluster_0 Methylphenidate Metabolism Methylphenidate Methylphenidate Ritalinic Acid Ritalinic Acid Methylphenidate->Ritalinic Acid CES1 (Hydrolysis)

Caption: CES1-mediated hydrolysis of methylphenidate to ritalinic acid.

cluster_1 In Vitro CES1 Activity Assay Workflow A Prepare Reaction Mixture (Buffer, Enzyme, Substrate) B Incubate at 37°C A->B C Terminate Reaction (Acetonitrile + Internal Standard) B->C D Protein Precipitation (Centrifugation) C->D E LC-MS/MS Analysis (Quantify Ritalinic Acid) D->E F Data Analysis (Calculate Kinetic Parameters) E->F

Caption: Experimental workflow for in vitro CES1 activity assessment.

cluster_2 Impact of CES1 Genotype on Methylphenidate Pharmacokinetics Wild-type CES1 Wild-type CES1 Normal Metabolism Normal Metabolism Wild-type CES1->Normal Metabolism CES1 Variant (e.g., G143E) CES1 Variant (e.g., G143E) Decreased Metabolism Decreased Metabolism CES1 Variant (e.g., G143E)->Decreased Metabolism Standard MPH Exposure Standard MPH Exposure Normal Metabolism->Standard MPH Exposure Increased MPH Exposure Increased MPH Exposure Decreased Metabolism->Increased MPH Exposure

Caption: Influence of CES1 genotype on methylphenidate exposure.

Clinical Implications and Future Directions

The significant influence of CES1 genetics on methylphenidate metabolism has important clinical implications. Patients with reduced CES1 activity may be at a higher risk for adverse drug reactions and may benefit from dose adjustments.[4][7] While routine pharmacogenetic testing for CES1 is not yet a standard of care, it holds promise for personalizing methylphenidate therapy to improve efficacy and safety.[16]

For drug development professionals, understanding the role of CES1 is critical when developing new ester-containing drugs. Screening for CES1-mediated metabolism and potential inhibition is an essential component of preclinical drug development to avoid unforeseen drug-drug interactions.[9]

Future research should focus on further characterizing the functional consequences of a wider range of CES1 variants, developing standardized and cost-effective genotyping assays, and conducting large-scale clinical trials to establish clear genotype-based dosing guidelines for methylphenidate.

Conclusion

Carboxylesterase 1 is the primary determinant of methylphenidate's metabolic fate, converting it to the inactive ritalinic acid. Genetic variations in the CES1 gene, particularly the G143E polymorphism, can significantly impact this metabolic pathway, leading to substantial inter-individual variability in drug exposure and clinical response. A thorough understanding of CES1's role, coupled with robust in vitro and clinical assessment methodologies, is paramount for optimizing methylphenidate therapy and for the rational design and development of future medications. The continued exploration of CES1 pharmacogenetics will undoubtedly pave the way for a more personalized approach to ADHD treatment.

References

  • Stage, C., Jürgens, G., Guski, L. S., et al. (2017). The impact of CES1 genotypes on the pharmacokinetics of methylphenidate in healthy Danish subjects. British Journal of Clinical Pharmacology, 83(7), 1506–1514. [Link]

  • Westerkamp, A. C., Rodrigues Pereira, R., Huitema, V. R., et al. (2024). High-Dose Methylphenidate and Carboxylesterase 1 Genetic Variability in Patients With Attention-Deficit/Hyperactivity Disorder: A Case Series. Journal of Clinical Psychopharmacology, 44(1), 35-38. [Link]

  • Hicks, J. K., Bishop, J. R., Gnerre, C., et al. (2023). Associations between CES1 variants and dosing and adverse effects in children taking methylphenidate. Frontiers in Pharmacology, 13, 1073837. [Link]

  • Sun, Z., Murry, D. J., Blaschke, T. F., & Gu, J. (2004). Methylphenidate is stereoselectively hydrolyzed by human carboxylesterase CES1A1. The Journal of Pharmacology and Experimental Therapeutics, 310(2), 469–476. [Link]

  • Zhu, H. J., Patrick, K. S., Yuan, H. J., et al. (2008). Two CES1 gene mutations lead to dysfunctional carboxylesterase 1 activity in man: clinical significance and molecular basis. American Journal of Human Genetics, 82(6), 1241–1248. [Link]

  • PharmGKB. (n.d.). Methylphenidate Pathway, Pharmacokinetics. PharmGKB. [Link]

  • Hicks, J. K., Bishop, J. R., Gnerre, C., et al. (2023). Associations between CES1 variants and dosing and adverse effects in children taking methylphenidate. National Institutes of Health. [Link]

  • Qian, Y., & Markowitz, J. S. (2022). Prediction of Carboxylesterase 1-mediated In Vivo Drug Interaction between Methylphenidate and Cannabinoids using Static and Physiologically Based Pharmacokinetic Models. Drug Metabolism and Disposition, 50(7), 968-979. [Link]

  • Hicks, J. K., Bishop, J. R., Gnerre, C., et al. (2023). Associations between CES1 variants and dosing and adverse effects in children taking methylphenidate. ResearchGate. [Link]

  • PharmGKB. (n.d.). Summary annotation for rs71647871 (CES1); methylphenidate; Attention Deficit Disorder with Hyperactivity (level 3 Dosage). PharmGKB. [Link]

  • Qian, Y., & Markowitz, J. S. (2022). Prediction of Carboxylesterase 1-mediated In Vivo Drug Interaction between Methylphenidate and Cannabinoids using Static and Physiologically Based Pharmacokinetic Models. National Institutes of Health. [Link]

  • Jørgensen, M., Nielsen, M. K. K., Linnet, K., & Støving, R. K. (2014). Enantioselective determination of methylphenidate and ritalinic acid in whole blood from forensic cases using automated solid-phase extraction and liquid chromatography-tandem mass spectrometry. Journal of Analytical Toxicology, 38(6), 324–330. [Link]

  • Gamli, I. S., van Schaik, R. H. N., Matic, M., et al. (2025). Pharmacogenetic Testing for Predicting Methylphenidate Treatment Outcomes in Childhood Attention Deficit Hyperactivity Disorder. Journal of Child and Adolescent Psychopharmacology. [Link]

  • Humbert, L., & Gasc, F. (2009). Chiral Separation and Quantification of d,l-Methylphenidate, d,l-Ethylphenidate and Ritalinic Acid in Blood by LC-MS/MS. ResearchGate. [Link]

  • Musshoff, F., Gerschlauer, A., Lachenmeier, D. W., & Dettmeyer, R. (2005). Determination of Ritalinic Acid in Autopsy Material Using SPE and LC/MS/MS. Gesellschaft für Toxikologische und Forensische Chemie. [Link]

  • Van Eenoo, P., Deventer, K., & Delbeke, F. T. (2007). Screening and confirmation of ritalinic acid in urine by LC-MS. In Recent advances in doping analysis (15). Sport und Buch Strauß. [Link]

  • Andersen, J. M., Ripel, Å., Handal, M., & Spigset, O. (2015). Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry--a method applied on clinical and forensic investigations. Semantic Scholar. [Link]

Sources

Methodological & Application

Application Note: A Robust HPLC Method for the Chiral Separation of Ritalinic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and validated High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation and quantification of d- and l-ritalinic acid, the primary metabolite of methylphenidate. The metabolism of methylphenidate, a key therapeutic for Attention Deficit Hyperactivity Disorder (ADHD), is highly stereoselective, making the accurate measurement of individual ritalinic acid enantiomers critical for pharmacokinetic, clinical, and forensic studies.[1] This guide provides a comprehensive protocol using a protein-based chiral stationary phase, which offers excellent resolution and is suitable for the analysis of biological samples.[2][3] We will delve into the causality behind the methodological choices, from sample preparation to final detection, ensuring a scientifically sound and reproducible workflow for researchers and drug development professionals.

Introduction: The Significance of Chiral Separation for Ritalinic Acid

Methylphenidate (MPH) is administered as a racemic mixture of d-threo and l-threo enantiomers. The pharmacological activity, however, resides primarily in the d-threo-MPH enantiomer. The metabolic pathway to ritalinic acid (RA) via the enzyme carboxylesterase-1 is also an enantioselective process.[1] Consequently, the ratio and concentration of d- and l-ritalinic acid in biological fluids can provide crucial insights into the pharmacokinetics and metabolism of the parent drug.

Developing a robust analytical method that can distinguish between these enantiomers is paramount. Direct chiral HPLC, which utilizes a chiral stationary phase (CSP) to form transient, non-covalent diastereomeric complexes with the enantiomers, is the most effective approach for this challenge.[4] The difference in the stability of these complexes leads to differential retention times and, thus, separation. This application note focuses on a proven method using an α1-acid glycoprotein (AGP) protein-based CSP, which has demonstrated superior performance for the analysis of ritalinic acid in biological matrices.[2][3]

Principle of Chiral Recognition on an AGP Column

The α1-acid glycoprotein (AGP) stationary phase is a powerful tool for separating a wide range of chiral compounds. The chiral recognition mechanism is multifactorial, relying on a combination of interactions between the analyte and the protein bonded to the silica support. For ritalinic acid, these interactions likely include:

  • Ionic Interactions: The carboxyl group of ritalinic acid (an anion at the operational pH) can interact with positively charged amino acid residues on the AGP surface.

  • Hydrophobic Interactions: The phenyl and piperidine rings of the analyte can fit into hydrophobic pockets within the protein structure.

  • Hydrogen Bonding: The amine and carboxyl groups of ritalinic acid can act as hydrogen bond donors and acceptors.

Successful chiral separation is achieved when the sum of these interactions creates a significant enough difference in the free energy of binding between the d- and l-enantiomers and the chiral selector.[2] The mobile phase composition, particularly pH and the presence of modifiers, is critical for modulating these interactions to achieve optimal resolution.

Experimental Workflow Overview

The entire process, from sample receipt to data analysis, follows a systematic workflow to ensure accuracy and reproducibility. The diagram below illustrates the key stages of the protocol.

Chiral_HPLC_Workflow cluster_prep Part A: Sample Preparation cluster_analysis Part B: HPLC Analysis cluster_data Part C: Data Processing Sample 1. Biological Sample (e.g., Human Plasma) Precipitation 2. Protein Precipitation (e.g., with Acetonitrile) Sample->Precipitation SPE 3. Solid-Phase Extraction (SPE) (Cleanup & Concentration) Precipitation->SPE Evaporation 4. Evaporation & Reconstitution (in Mobile Phase) SPE->Evaporation Injection 5. HPLC Injection Evaporation->Injection Prepared Sample Separation 6. Chiral Separation (AGP Column) Detection 7. UV Detection (220 nm) Integration 8. Peak Integration Detection->Integration Chromatogram Quantification 9. Quantification (Calibration Curve) Integration->Quantification Report 10. Final Report Quantification->Report

Caption: Workflow for the chiral analysis of ritalinic acid enantiomers.

Detailed Protocols

Part A: Sample Preparation via Solid-Phase Extraction (SPE)

Rationale: Biological samples like plasma contain proteins and other macromolecules that can interfere with the HPLC analysis and damage the column. A combination of protein precipitation followed by SPE is a robust method to clean the sample and concentrate the analytes of interest.[5][6]

Materials:

  • Human Plasma

  • Acetonitrile (HPLC Grade)

  • Deionized Water

  • Methanol (HPLC Grade)

  • Acetic Acid (Glacial)

  • SPE Cartridges (e.g., Strata-X or equivalent polymeric sorbent)

  • Centrifuge

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

Procedure:

  • Protein Precipitation: To 500 µL of plasma in a microcentrifuge tube, add 1.0 mL of ice-cold acetonitrile. Vortex for 1 minute.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning:

    • Condition a polymeric SPE cartridge by passing 1 mL of methanol through it.

    • Equilibrate the cartridge by passing 1 mL of deionized water with 2% acetic acid. Do not allow the cartridge to go dry.

  • Sample Loading: Load the supernatant from step 3 onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Analyte Elution: Elute the ritalinic acid enantiomers with 1 mL of methanol containing 2% acetic acid into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the HPLC mobile phase. The sample is now ready for injection.

Part B: Chiral HPLC Method

Rationale: The selection of an α1-acid glycoprotein (AGP) column is based on its proven ability to resolve ritalinic acid enantiomers effectively.[3] The mobile phase composition is specifically tailored to this column. The acidic pH (3.4) ensures the carboxyl group of ritalinic acid is ionized, promoting ionic interactions with the CSP. Dimethyloctylamine acts as a competing amine, fine-tuning the retention and improving peak shape.[3]

Instrumentation and Conditions:

ParameterSetting
HPLC System Any standard HPLC system with a UV detector
Chiral Column α1-acid glycoprotein (AGP) column (e.g., 100 mm x 4.0 mm, 5 µm)
Mobile Phase Isocratic mixture containing 0.4% Acetic Acid and 0.1% Dimethyloctylamine in water. Adjust pH to 3.4.
Flow Rate 0.9 mL/min
Column Temperature 25°C
Injection Volume 20 µL
Detector UV-Vis Detector
Wavelength 220 nm[3]

Procedure:

  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Standard Injection: Inject a standard solution containing a racemic mixture of ritalinic acid to determine the retention times for the d- and l-enantiomers.

  • Sample Injection: Inject the reconstituted sample prepared in Part A.

  • Data Acquisition: Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

Expected Results and Data Interpretation

Under the specified conditions, a baseline separation of the d- and l-ritalinic acid enantiomers is expected. The parent compound, methylphenidate, if present, typically elutes with the solvent front and does not interfere with the analysis of the metabolites.[3]

Performance Metrics:

ParameterExpected Value
Retention Time (l-RA) ~ 8-10 min (example)
Retention Time (d-RA) ~ 12-15 min (example)
Resolution (Rs) > 1.5 (Baseline separation)
Separation Factor (α) ≥ 2.0[3]

Note: Absolute retention times may vary depending on the specific column batch, system dead volume, and exact mobile phase preparation. The elution order should be confirmed with enantiomerically pure standards if available.

Quantification is achieved by integrating the peak area for each enantiomer and comparing it against a calibration curve prepared using standards of known concentrations.

Conclusion

This application note provides a robust and reliable HPLC-UV method for the chiral separation of ritalinic acid enantiomers. The use of an α1-acid glycoprotein chiral stationary phase, coupled with an optimized mobile phase and a thorough sample preparation protocol, ensures high resolution and suitability for complex biological matrices.[3] This method serves as a powerful tool for researchers in pharmacology, toxicology, and clinical chemistry, enabling accurate stereoselective analysis of this critical metabolite.

References

  • Batista, J. M. M., et al. (2017). Determination of Enantiomeric Methylphenidate in Human Plasma by High Performance Liquid Chromatography. International Journal of PharmTech Research, 10(2), 114-119.
  • Yoshida, T., et al. (2005). HPLC determination of methylphenidate and its metabolite, ritalinic acid, by high-performance liquid chromatography with peroxyoxalate chemiluminescence detection. Biomedical Chromatography, 19(10), 788-793. [Link]

  • Lin, S. (2001). Chiral Analysis of d- and l-Ritalinic Acids in Biological Samples and the Stereoselective Metabolism of d,l-threo-methylphenidate. University of Saskatchewan. [Link]

  • Patel, M., et al. (2012). Enantioselective determination of methylphenidate and ritalinic acid in whole blood from forensic cases using automated solid-phase extraction and liquid chromatography-tandem mass spectrometry. Journal of Analytical Toxicology, 36(7), 481-488. [Link]

  • Zhang, J., et al. (2003). Enantioselective analysis of ritalinic acids in biological samples by using a protein-based chiral stationary phase. Pharmaceutical Research, 20(11), 1863-1866. [Link]

  • Patel, M., et al. (2012). Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Patel, M., et al. (2012). Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 36(7), 481-488. [Link]

  • Jadhav, S. B., et al. (2014). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 27(2). [Link]

  • De-Paula, M., et al. (2023). Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography. Drug Testing and Analysis, 15(4), 415-423. [Link]

Sources

Application Note: Quantitative Analysis of L-erythro-Ritalinic Acid in Human Urine using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated method for the quantitative analysis of L-erythro-ritalinic acid, the primary metabolite of methylphenidate (Ritalin®), in human urine. Due to the polar nature of ritalinic acid, a two-step derivatization procedure is employed prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS) to enhance volatility and improve chromatographic performance. The methodology involves solid-phase extraction (SPE) for sample clean-up and concentration, followed by esterification of the carboxylic acid group and acylation of the secondary amine. This method provides the selectivity and sensitivity required for clinical research, drug development, and forensic toxicology applications.

Introduction: The Analytical Imperative for Ritalinic Acid

Methylphenidate (MPH), commercially known as Ritalin® or Concerta®, is a central nervous system stimulant widely prescribed for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[1] Following administration, MPH is extensively and rapidly metabolized, primarily through de-esterification by carboxylesterase 1 (CES1), to its major, yet pharmacologically inactive, metabolite, α-phenyl-2-piperidine acetic acid, commonly known as ritalinic acid (RA).[2][3] Approximately 60-80% of an administered dose of methylphenidate is excreted in the urine as ritalinic acid.[2][4]

Consequently, the monitoring of ritalinic acid in biological matrices, particularly urine, is a critical tool for several applications:

  • Treatment Compliance: Verifying patient adherence to prescribed MPH therapy.

  • Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of methylphenidate in drug development.

  • Forensic Toxicology: Detecting MPH abuse or diversion, as RA is a definitive biomarker of exposure.[5]

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique renowned for its high chromatographic resolution and definitive mass-based detection. However, the direct analysis of polar compounds like ritalinic acid, which contains both a carboxylic acid and a secondary amine, is challenging. These functional groups impart low volatility and poor thermal stability, leading to inadequate chromatographic performance. Chemical derivatization is therefore an essential prerequisite to convert the analyte into a more volatile and thermally stable form suitable for GC-MS analysis.[6] This note details a comprehensive protocol for the successful extraction, derivatization, and quantification of L-erythro-ritalinic acid.

Principle of the Method: A Logic-Driven Workflow

The analytical strategy is built upon a multi-stage process designed to isolate, modify, and accurately measure the target analyte. Each stage is optimized to ensure maximum recovery, reproducibility, and sensitivity.

Core Causality of the Workflow:

  • Isolation (Solid-Phase Extraction): Biological samples like urine are complex matrices containing numerous interfering substances. A solid-phase extraction (SPE) protocol is employed to selectively isolate ritalinic acid from these interferences.[7] A mixed-mode SPE sorbent, which combines both ion-exchange and reversed-phase retention mechanisms, is ideal for capturing the amphoteric ritalinic acid molecule.

  • Chemical Transformation (Derivatization): To overcome the inherent non-volatile nature of ritalinic acid, a two-step derivatization is performed. This is the most critical step for enabling GC-MS analysis.

    • Esterification: The polar carboxylic acid group is converted to a less polar, more volatile methyl ester.

    • Acylation: The secondary amine group is acylated using trifluoroacetic anhydride (TFAA), which replaces the active hydrogen with a non-polar trifluoroacetyl group. This derivatization also introduces fluorine atoms, which can enhance detection sensitivity.[6][8]

  • Separation & Detection (GC-MS): The derivatized analyte is introduced into the GC, where it is vaporized and separated from other components on a capillary column based on its boiling point and interaction with the column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized by electron impact (EI) and fragmented into a unique pattern of ions. This fragmentation pattern serves as a "fingerprint" for definitive identification, while the abundance of specific ions is used for quantification.[9]

The overall analytical process is visualized in the workflow diagram below.

GC-MS Workflow for Ritalinic Acid cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis & Reporting Urine Urine Sample Collection Spike Spike with Internal Standard (d3-Ritalinic Acid) Urine->Spike SPE Solid-Phase Extraction (SPE) (Clean-up & Concentration) Spike->SPE Evap1 Evaporation to Dryness SPE->Evap1 Ester Step 1: Esterification (Acidic Methanol, 60°C) Evap1->Ester Evap2 Evaporation to Dryness Ester->Evap2 Acyl Step 2: Acylation (TFAA, 70°C) Evap2->Acyl Recon Reconstitution in Ethyl Acetate Acyl->Recon GCMS GC-MS Injection & Analysis Recon->GCMS Data Data Processing (Integration & Quantification) GCMS->Data Report Final Report Generation Data->Report Derivatization_Reaction RA L-erythro-Ritalinic Acid (with -COOH and >NH groups) Ester_reagent + CH₃OH / H⁺ (Methanol / Acid Catalyst) Intermediate Methyl Ester Intermediate (with -COOCH₃ and >NH groups) RA->Intermediate Step 1: Esterification Acyl_reagent + TFAA (Trifluoroacetic Anhydride) Final_product Final Derivatized Product (-COOCH₃ and >N-COCF₃) Volatile & GC-amenable Intermediate->Final_product Step 2: Acylation

Caption: Two-step derivatization of ritalinic acid for GC-MS analysis.
  • Step 1: Esterification (Carboxylic Acid Group)

    • To the dry residue from SPE, add 100 µL of 2 M methanolic HCl.

    • Cap the tube tightly and heat at 60°C for 30 minutes in a heating block.

    • After cooling to room temperature, evaporate the reagent to dryness under a stream of nitrogen.

  • Step 2: Acylation (Secondary Amine Group)

    • To the dry residue from the esterification step, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).

    • Cap the tube tightly, vortex briefly, and heat at 70°C for 20 minutes.

    • Cool the tube to room temperature. Evaporate the contents to dryness under nitrogen.

    • Reconstitute the final residue in 100 µL of ethyl acetate. Vortex for 15 seconds.

    • Transfer the solution to a GC vial for analysis.

GC-MS Instrumentation and Parameters

The following parameters provide a validated starting point for analysis. Optimization may be required based on the specific instrumentation used.

Parameter Setting Rationale
Gas Chromatograph
GC ColumnDB-5ms, 30 m x 0.25 mm, 0.25 µmA robust, general-purpose column providing good separation for a wide range of analytes.
Injection Volume1 µLStandard volume to prevent overloading the column.
Injection ModeSplitlessMaximizes sensitivity for trace-level analysis.
Injector Temperature280°CEnsures rapid and complete vaporization of the derivatized analyte.
Carrier GasHelium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program100°C (hold 1 min), then 20°C/min to 300°C (hold 5 min)A temperature ramp that effectively separates the analyte from solvent and matrix components.
Mass Spectrometer
Ionization ModeElectron Impact (EI)Standard, robust ionization technique that produces reproducible fragmentation patterns.
Ion Source Temp.230°CStandard operating temperature to promote ionization and prevent contamination.
Quadrupole Temp.150°CStandard operating temperature for stable mass filtering.
Acquisition ModeSelected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only characteristic ions.
SIM Ions (m/z)
Derivatized RAQualifier: 192, 220; Quantifier: 328These ions are characteristic fragments of the derivatized molecule, providing confirmation and a basis for quantification.
Derivatized RA-d3 (IS)Quantifier: 331The deuterated internal standard is chemically identical but mass-shifted, allowing for precise quantification.

Data Analysis and Method Trustworthiness

Identification of the derivatized L-erythro-ritalinic acid is confirmed by the presence of its quantifier and qualifier ions at the expected retention time, relative to the internal standard.

Quantification is performed by calculating the ratio of the peak area of the analyte's quantifier ion (m/z 328) to that of the internal standard's quantifier ion (m/z 331). A calibration curve is constructed by analyzing standards of known concentrations and plotting the area ratio against concentration. The concentration of unknown samples is then interpolated from this curve.

Trustworthiness and Self-Validation: This protocol's reliability is ensured by a system of integrated checks and adherence to established validation principles.

  • Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard, as it co-elutes with the analyte and experiences identical extraction, derivatization, and ionization effects, thereby correcting for any analytical variability. [10]* Quality Controls: Analysis of low, medium, and high concentration quality control (QC) samples alongside every batch of unknown samples is mandatory to validate the run's accuracy and precision.

  • Method Validation Parameters: The method must be fully validated according to regulatory guidelines (e.g., FDA, CLIA) to establish its performance characteristics, including:

    • Linearity and Range: Demonstrating a direct proportional relationship between concentration and instrument response. Typical ranges for ritalinic acid analysis are from 10 ng/mL to 1500 ng/mL. [11] * Accuracy & Precision: Accuracy should be within ±15% of the nominal value, and precision (coefficient of variation, CV%) should not exceed 15%. [12][13] * Limit of Detection (LOD) & Quantitation (LOQ): The lowest concentration that can be reliably detected and quantified, respectively. [12][14] * Selectivity: Ensuring no interference from endogenous matrix components or other common drugs.

    • Recovery: The efficiency of the extraction process, which should be consistent and reproducible. [10][14]

Conclusion

The GC-MS method detailed in this application note provides a reliable, sensitive, and specific protocol for the quantitative determination of L-erythro-ritalinic acid in urine. The combination of a robust solid-phase extraction clean-up and a comprehensive two-step derivatization strategy successfully prepares the polar metabolite for GC-MS analysis. By integrating an internal standard and adhering to strict quality control and validation procedures, this method serves as a trustworthy tool for researchers, clinicians, and forensic toxicologists involved in the study and monitoring of methylphenidate.

References

  • Determination of methylphenidate and its metabolite ritalinic acid in urine by liquid chromatography/tandem mass spectrometry | Request PDF - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

  • Huestis, M. A., & Cone, E. J. (1998). Gas chromatographic/mass spectrometric analysis of methylphenidate (ritalin) in serum. Journal of Analytical Toxicology, 22(5), 435-440. Retrieved from [Link]

  • Josefsson, M., Zackrisson, A. L., & Ahlner, J. (2011). Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry--a method applied on clinical and forensic investigations. Journal of Pharmaceutical and Biomedical Analysis, 56(3), 582-589. Retrieved from [Link]

  • Methylphenidate - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]

  • Chiral Separation and Quantification of d,l-Methylphenidate, d,l-Ethylphenidate and Ritalinic Acid in Blood by LC-MS/MS | Request PDF. (n.d.). Retrieved January 25, 2026, from [Link]

  • Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry-A method applied on clinical and forensic investigations. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Doerge, D. R., Fogle, C. M., Paule, M. G., McCullagh, M., & Bajic, S. (2000). Analysis of methylphenidate and its metabolite ritalinic acid in monkey plasma by liquid chromatography/electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 14(8), 619-623. Retrieved from [Link]

  • Patrick, K. S., Caldwell, R. W., Ferris, R. M., & Breese, G. R. (1987). Enantiospecific gas chromatographic-mass spectrometric anaylsis of urinary methylphenidate: Implications for phenotyping. Journal of Chromatography B: Biomedical Sciences and Applications, 417(1), 134-139. Retrieved from [Link]

  • Josefsson, M., & Rydberg, U. (2011). Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry--a method applied on clinical and forensic investigations. Semantic Scholar. Retrieved from [Link]

  • Thomsen, R., Rasmussen, H. B., & Linnet, K. (2012). Enantioselective determination of methylphenidate and ritalinic acid in whole blood from forensic cases using automated solid-phase extraction and liquid chromatography-tandem mass spectrometry. Journal of Analytical Toxicology, 36(6), 407-413. Retrieved from [Link]

  • Jang, M., Kim, J., Shin, I., Kang, S., Choi, H., & Yang, W. (2019). Simultaneous determination of methylphenidate and ritalinic acid in hair using LC–MS/MS. Forensic Science International, 301, 173-179. Retrieved from [Link]

  • Arvidsson, M., Dahl, M. L., Beck, O., Ackehed, G., Nordin, K., & Rosenborg, S. (2020). Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers. European Journal of Clinical Pharmacology, 76(3), 365-375. Retrieved from [Link]

  • Methylphenidate Pathway, Pharmacokinetics. (n.d.). PharmGKB. Retrieved January 25, 2026, from [Link]

  • Yeh, S. Y. (1991). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 1(1), 1-16. Retrieved from [Link]

  • Ritalin LA – (methylphenidate hydrochloride) extended-release capsules Rx only Prescribing Information. (n.d.). U.S. Food and Drug Administration. Retrieved January 25, 2026, from [Link]

  • Bioanalytical sample preparation. (n.d.). Biotage. Retrieved January 25, 2026, from [Link]

  • Process for the Preparation of d-threo-Ritalinic Acid Hydrochloride by Resolution of dl-threo-Ritalinic Acid Using Chiral Carboxylic Acid. (2011). Google Patents.
  • Dinis-Oliveira, R. J. (2016). Metabolomics of Methylphenidate and Ethylphenidate: Implications in Pharmacological and Toxicological Effects. Current Drug Metabolism, 17(8), 755-761. Retrieved from [Link]

Sources

Application Note: A Guide to the Separation of Erythro and Threo Isomers by Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stereochemical Challenge of Erythro and Threo Isomers

In the realm of pharmaceutical development and chemical synthesis, the precise control and analysis of stereochemistry are paramount. Among the various classes of stereoisomers, diastereomers present a unique analytical challenge. Unlike enantiomers, which are non-superimposable mirror images, diastereomers have different physical properties, which should, in theory, make them separable by standard chromatographic techniques. However, erythro and threo isomers, a specific type of diastereomer with two adjacent chiral centers, often exhibit very similar physicochemical properties, rendering their separation a non-trivial task.[1][2] The nomenclature arises from the carbohydrates erythrose and threose, where in a Fischer projection, identical or similar substituents on adjacent stereocenters are on the same side in the erythro isomer and on opposite sides in the threo isomer.[2] The subtle differences in their three-dimensional arrangements can lead to significant variations in pharmacological activity and toxicity, making their accurate separation and quantification a critical aspect of drug development and quality control.[3]

Capillary electrophoresis (CE) has emerged as a powerful and efficient analytical technique for tackling such challenging separations.[4] Its high resolving power, minimal sample and reagent consumption, and versatility in method development make it an attractive alternative and a complementary technique to high-performance liquid chromatography (HPLC). This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical application of capillary electrophoresis for the separation of erythro and threo isomers.

Part 1: The Foundational Principles of Capillary Electrophoresis in Diastereomeric Separations

Capillary electrophoresis is an electrokinetic separation method performed in a submillimeter diameter capillary.[5] The fundamental principle of CE lies in the differential migration of charged species within a narrow-bore, fused-silica capillary under the influence of a high-voltage electric field.[6] The rate of migration, or electrophoretic mobility, is primarily determined by the analyte's charge-to-size ratio.[6]

For the separation of diastereomers like erythro and threo isomers, which often have identical charge and very similar hydrodynamic radii, direct CE separation can be challenging.[7] The key to achieving separation lies in exploiting the subtle differences in their structure and stereochemistry. This is typically accomplished by introducing a chiral selector into the background electrolyte (BGE).[8]

The Role of Chiral Selectors

Chiral selectors are chiral molecules that interact with the diastereomers to form transient, diastereomeric complexes.[1][8] These complexes will have different formation constants and/or different electrophoretic mobilities, leading to a difference in the overall migration time of the isomers and, consequently, their separation.[1][7]

The most commonly used chiral selectors in CE include:

  • Cyclodextrins (CDs) and their derivatives: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[9] They can form inclusion complexes with the analytes, and the subtle differences in the fit and interaction of the erythro and threo isomers within the CD cavity lead to separation.[9][10] A wide variety of neutral and charged CD derivatives are available, offering a broad range of selectivities.[10][11]

  • Micelles (Micellar Electrokinetic Chromatography - MEKC): In MEKC, surfactants are added to the BGE at a concentration above their critical micelle concentration (CMC) to form micelles.[12][13] These micelles act as a pseudo-stationary phase.[13] The differential partitioning of the erythro and threo isomers between the aqueous buffer and the micelles drives the separation.[12][14] MEKC is particularly useful for the separation of neutral or sparingly soluble compounds.[15][16]

  • Other Chiral Selectors: Proteins, antibiotics, and chiral crown ethers have also been successfully employed as chiral selectors in specific applications.[17]

The choice of chiral selector is critical and is often determined empirically based on the structure of the analytes.

Part 2: Method Development and Optimization

A systematic approach to method development is crucial for achieving a robust and reproducible separation of erythro and threo isomers. The following parameters should be carefully considered and optimized.

Workflow for CE Method Development

Sources

Application Note: The Use of L-erythro-Ritalinic Acid as a Reference Standard in Forensic Toxicology

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Landscape of Methylphenidate Analysis in Forensic Toxicology

Methylphenidate (MPH), widely known by its trade name Ritalin®, is a central nervous system stimulant prescribed for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[1] Its efficacy and potential for abuse make it a compound of significant interest in forensic toxicology. The pharmacological activity of methylphenidate is primarily attributed to the d-threo enantiomer, which is more potent than the l-threo enantiomer.[2] Consequently, forensic analysis must not only detect and quantify the parent drug but also its metabolites to ascertain use, compliance, and in some cases, the origin of the substance.

The primary metabolic pathway of methylphenidate involves de-esterification by carboxylesterase 1 (CES1) to its inactive metabolite, ritalinic acid (RA).[3] This metabolite is excreted in urine in significant amounts, accounting for 60-80% of the administered dose, making it a crucial biomarker for methylphenidate consumption.[4]

Methylphenidate possesses two chiral centers, giving rise to four stereoisomers: d,l-threo and d,l-erythro. While pharmaceutical preparations are predominantly the threo isomers, the presence of erythro isomers can be indicative of illicit synthesis. This necessitates the development of stereoselective analytical methods to differentiate between these isomers and their respective metabolites. This application note focuses on the utility of L-erythro-Ritalinic Acid as a reference standard in developing and validating such comprehensive forensic toxicological methods.

The Rationale for Stereoselective Analysis: Beyond Simple Quantification

In forensic toxicology, the simple identification of a drug or its metabolite is often insufficient. A deeper understanding of the stereochemistry of the detected compounds can provide critical context.

  • Therapeutic Monitoring vs. Illicit Use: Pharmaceutical grade methylphenidate is primarily the racemic d,l-threo mixture. The presence of significant quantities of erythro isomers of methylphenidate or their metabolites, such as L-erythro-Ritalinic Acid, could suggest the use of an illicitly synthesized product.

  • Pharmacokinetic Insights: The metabolism of methylphenidate is stereoselective. Carboxylesterase 1 preferentially hydrolyzes the l-threo isomer of methylphenidate.[3] Understanding the enantiomeric ratio of ritalinic acid can provide insights into the timing of drug administration and individual metabolic differences.

  • Method Validation and Specificity: The use of individual isomeric reference standards, including L-erythro-Ritalinic Acid, is fundamental for the validation of chiral analytical methods. It allows for the confirmation of peak identity, resolution, and the assessment of potential interferences.

L-erythro-Ritalinic Acid: A Specialized Reference Standard

While the most abundant metabolite is threo-ritalinic acid, the erythro isomers are also formed if erythro-methylphenidate is present. L-erythro-Ritalinic Acid is the corresponding metabolite of l-erythro-methylphenidate.

Commercial Availability: Certified reference standards of DL-erythro-Ritalinic Acid and its hydrochloride salt are commercially available from specialized suppliers, such as LGC Standards.[5][6] This availability is a prerequisite for its use in accredited forensic laboratories.

Application in Method Development: The primary application of an L-erythro-Ritalinic Acid reference standard is in the development and validation of chiral separation methods, typically Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are essential for:

  • Establishing the chromatographic retention time and mass spectrometric signature of L-erythro-Ritalinic Acid.

  • Ensuring the analytical method can resolve L-erythro-Ritalinic Acid from its other stereoisomers (d-erythro, d-threo, and l-threo ritalinic acids).

  • Assessing the method's sensitivity and specificity for this particular isomer.

Analytical Methodology: A Protocol for Stereoselective Quantification

The following protocol outlines a general approach for the simultaneous analysis of ritalinic acid stereoisomers in urine using LC-MS/MS. The use of a certified L-erythro-Ritalinic Acid reference standard is critical for the successful implementation and validation of this method.

Preparation of Standards and Quality Controls

The cornerstone of a quantitative analytical method is the accuracy of the calibration standards and quality controls.

Protocol 1: Preparation of Stock and Working Standards

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the certified reference materials of each ritalinic acid isomer (l-erythro, d-erythro, l-threo, d-threo) and the deuterated internal standard (e.g., (±)-threo-Ritalinic acid-D4 HCl) in methanol to create individual primary stock solutions.

  • Intermediate Stock Solutions (10 µg/mL): Prepare separate intermediate stock solutions for each isomer and the internal standard by diluting the primary stock solutions in methanol.

  • Working Calibrator and QC Solutions: Prepare serial dilutions from the intermediate stock solutions to create working solutions for the calibration curve and quality controls at low, medium, and high concentrations.

Parameter Recommendation Rationale
Solvent Methanol or AcetonitrileGood solubility for ritalinic acid and its salts. Compatible with reverse-phase LC.
Storage -20°C in amber vialsPrevents degradation and minimizes solvent evaporation.
Purity ≥98% (Certified Reference Material)Ensures accuracy of quantification.
Sample Preparation

The goal of sample preparation is to extract the analytes from the biological matrix and remove potential interferences. A simple "dilute-and-shoot" method is often sufficient for urine samples.[6]

Protocol 2: Urine Sample Preparation

  • Thaw frozen urine samples and vortex to ensure homogeneity.

  • Centrifuge the samples at 4000 rpm for 10 minutes to pellet any particulate matter.

  • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of the internal standard working solution (in mobile phase or a suitable buffer).

  • Vortex the mixture thoroughly.

  • Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

A chiral liquid chromatography column is essential for the separation of the ritalinic acid stereoisomers.

Table 1: Example LC-MS/MS Parameters

Parameter Condition Rationale
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) systemProvides the necessary resolution and sensitivity.
Column Chiral Stationary Phase (e.g., protein-based, cyclodextrin-based)Essential for the separation of stereoisomers.[7][8]
Mobile Phase Gradient elution with aqueous and organic phases (e.g., ammonium formate buffer and acetonitrile/methanol)Optimizes the separation of the polar ritalinic acid isomers.
Flow Rate 0.3 - 0.5 mL/minTypical flow rate for analytical scale chiral columns.
Injection Volume 5 - 10 µLBalances sensitivity with chromatographic performance.
MS System Triple Quadrupole Mass SpectrometerOffers high sensitivity and selectivity through Multiple Reaction Monitoring (MRM).
Ionization Mode Positive Electrospray Ionization (ESI+)Ritalinic acid ionizes efficiently in positive mode.[6]
MRM Transitions Specific precursor-to-product ion transitions for each isomer and the internal standard.Provides specificity and allows for quantification.

Data Interpretation and Forensic Significance

The presence and relative abundance of the different ritalinic acid isomers can provide valuable information.

  • Predominance of threo-isomers: Consistent with the use of pharmaceutical methylphenidate.

  • Presence of erythro-isomers: May indicate the use of illicitly manufactured methylphenidate. The L-erythro-Ritalinic Acid reference standard is crucial for confirming the identity of this specific isomer.

  • Enantiomeric Ratio of threo-Ritalinic Acid: Can offer insights into the time since last use and potential genetic variations in metabolism.

Visualizing the Workflow and Metabolic Pathway

Metabolic Pathway of Methylphenidate

Methylphenidate Metabolism cluster_isomers Methylphenidate Isomers cluster_metabolites Ritalinic Acid Metabolites d,l-threo-MPH d,l-threo-MPH CES1 CES1 d,l-threo-MPH->CES1 Major Pathway d,l-erythro-MPH d,l-erythro-MPH d,l-erythro-MPH->CES1 Minor Pathway d,l-threo-RA d,l-threo-RA CES1->d,l-threo-RA d,l-erythro-RA d,l-erythro-RA CES1->d,l-erythro-RA

Caption: Metabolic conversion of methylphenidate isomers to ritalinic acid.

Analytical Workflow

Analytical Workflow Urine_Sample Urine Sample Collection Sample_Prep Sample Preparation (Dilution with Internal Standard) Urine_Sample->Sample_Prep LC_MS Chiral LC-MS/MS Analysis Sample_Prep->LC_MS Data_Processing Data Processing and Quantification LC_MS->Data_Processing Interpretation Interpretation of Results Data_Processing->Interpretation L_erythro_RA_Standard L-erythro-Ritalinic Acid Reference Standard L_erythro_RA_Standard->LC_MS Method Validation & Peak Identification

Caption: Workflow for the analysis of ritalinic acid isomers.

Conclusion

The use of an L-erythro-Ritalinic Acid reference standard is indispensable for forensic laboratories aiming to conduct comprehensive and stereoselective analysis of methylphenidate and its metabolites. While not the primary metabolite, its detection and quantification can provide critical information regarding the source of the parent drug. This application note provides a framework for the development and validation of a robust analytical method, emphasizing the importance of high-purity, certified reference materials in ensuring the accuracy and defensibility of forensic toxicological findings.

References

  • Wikipedia. (n.d.). Methylphenidate. Retrieved from [Link]

  • LookChem. (n.d.). Cas 19130-92-8,DL-erythro Ritalinic Acid Hydrochloride. Retrieved from [Link]

  • Zhang, J. H., & Li, W. (2003). Enantioselective analysis of ritalinic acids in biological samples by using a protein-based chiral stationary phase. Pharmaceutical research, 20(11), 1853–1857. [Link]

  • Paterson, S. M., Moore, G. A., Florkowski, C. M., & George, P. M. (2012). Determination of methylphenidate and its metabolite ritalinic acid in urine by liquid chromatography/tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 881-882, 20–26. [Link]

  • Cerilliant. (n.d.). (±)-threo-Ritalinic acid-D4 HCl. Retrieved from [Link]

  • Høiseth, G., Arnestad, M., Karinen, R., & Christophersen, A. S. (2012). Enantioselective determination of methylphenidate and ritalinic acid in whole blood from forensic cases using automated solid-phase extraction and liquid chromatography-tandem mass spectrometry. Journal of analytical toxicology, 36(6), 415–421. [Link]

  • Thieme, D., & Rcalde, J. (2015). Pharmacokinetics of methylphenidate and its metabolite ritalinic acid in plasma and their correlation with exhaled breath and oral fluid in healthy volunteers. Journal of analytical toxicology, 39(6), 449–455.
  • Sun, H. W., & Wu, W. W. (2009). Chiral analysis of d- and l-ritalinic acids in biological samples and the stereoselective metabolism of d,l-threo-methylphenidate in the dog. Harvest. [Link]

  • Novartis. (2013). Ritalin LA – (methylphenidate hydrochloride) extended-release capsules Rx only Prescribing Information. Retrieved from [Link]

  • Dinis-Oliveira, R. J. (2016). Metabolomics of methylphenidate and ethylphenidate: implications in pharmacological and toxicological effects. Metabolomics : Official journal of the Metabolomic Society, 12(8), 129. [Link]

  • Cleanchem. (n.d.). DL-threo-Ritalinic Acid. Retrieved from [Link]

  • Smith, C. R., & Swortwood, M. J. (2022). Chiral Separation and Quantification of d,l-Methylphenidate, d,l-Ethylphenidate and Ritalinic Acid in Blood by LC-MS/MS. Journal of analytical toxicology, 46(1), 69–77.
  • de Almeida, M. M., de Oliveira, M. F., & de Oliveira, C. D. (2016). Determination of Enantiomeric Methylphenidate in Human Plasma by High Performance Liquid Chromatography. Journal of the Chilean Chemical Society, 61(2), 2955–2958.
  • Dinis-Oliveira, R. J. (2016). Metabolomics of Methylphenidate and Ethylphenidate: Implications in Pharmacological and Toxicological Effects. Metabolomics, 12(8), 129.
  • US Patent No. US7897777B2. (2011). Process of enantiomeric resolution of D,L-(±)-threo-methylphenidate.
  • Patrick, K. S., Kilts, C. D., & Breese, G. R. (1981). Synthesis and pharmacology of hydroxylated metabolites of methylphenidate. Journal of medicinal chemistry, 24(10), 1237–1240.

Sources

High-Purity L-erythro-Ritalinic Acid: A Guide for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: A Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the applications and handling of high-purity L-erythro-Ritalinic Acid. This guide moves beyond a simple recitation of facts to explain the scientific rationale behind experimental designs and protocols, ensuring both technical accuracy and practical utility.

Introduction: The Significance of Stereochemical Precision

Methylphenidate (MPH), widely known by trade names such as Ritalin®, is a cornerstone therapy for Attention-Deficit/Hyperactivity Disorder (ADHD).[1] As a molecule with two chiral centers, MPH exists as four distinct stereoisomers: d-threo, l-threo, d-erythro, and l-erythro.[2] The therapeutic effects of MPH are primarily attributed to the d-threo-isomer, which is a potent inhibitor of dopamine and norepinephrine transporters.[3] Consequently, the majority of research has focused on this specific isomer and its primary metabolite, d-threo-ritalinic acid.

The erythro isomers of methylphenidate were largely removed from early pharmaceutical formulations due to their association with adverse effects.[4] However, the corresponding metabolites, including L-erythro-Ritalinic Acid, remain critical tools for several niche yet important research applications. High-purity L-erythro-Ritalinic Acid serves as an indispensable reference standard in forensic and clinical toxicology, a unique chiral building block in medicinal chemistry for the development of novel CNS-active compounds, and a probe for studying the stereoselective metabolism of xenobiotics. This guide will detail the practical applications and provide robust protocols for the effective use of this specific stereoisomer in a research setting.

Physicochemical Properties and Characterization

Ensuring the identity and purity of L-erythro-Ritalinic Acid is paramount for the integrity of any research application. The following table summarizes its key physicochemical properties.

PropertyValueSource
Chemical Name (2S)-2-phenyl-2-[(2R)-piperidin-2-yl]acetic acid[5]
Molecular Formula C₁₃H₁₇NO₂[6]
Molecular Weight 219.284 g/mol [6]
CAS Number 19395-41-6 (for racemic ritalinic acid)[6]
Appearance Typically a white to off-white solidGeneral Observation

Characterization: The definitive identification and purity assessment of L-erythro-Ritalinic Acid requires advanced analytical techniques. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, while Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation. The most critical analysis, however, is chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), which can resolve the erythro and threo diastereomers as well as the d- and l-enantiomers, thus confirming the stereochemical purity of the material.[7][8]

Safe Handling and Storage

Proper handling and storage are crucial to maintain the integrity and ensure the safety of personnel working with high-purity L-erythro-Ritalinic Acid.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, especially in solution, storage at -20°C is recommended to prevent degradation.[9] Stability studies have shown that ritalinic acid concentrations can change over time at room temperature, making proper storage critical for quantitative applications.[9]

Core Research Applications and Protocols

The utility of high-purity L-erythro-Ritalinic Acid is rooted in its precise chemical identity. It allows researchers to ask specific questions about stereoselectivity in biological and chemical systems.

Application 1: Definitive Analytical and Forensic Reference Standard

Causality: The primary and most established application of L-erythro-Ritalinic Acid is as a certified reference material. In forensic toxicology and clinical chemistry, it is not enough to simply detect the presence of ritalinic acid; one must be able to distinguish between the various isomers. The presence of erythro isomers can be an indicator of the use of illicitly synthesized methylphenidate, which may not have undergone the rigorous purification to remove these less common forms.[5] Therefore, a high-purity standard of L-erythro-Ritalinic Acid is essential for method validation and as a system suitability control to ensure that an analytical method can unequivocally identify its presence, distinct from the more common l-threo metabolite.

This protocol outlines the steps to develop a robust method for the separation and quantification of all four isomers of ritalinic acid in a biological matrix (e.g., plasma or urine).

Workflow Diagram:

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis start Spike Blank Matrix with L-erythro-RA & other isomers spe Solid Phase Extraction (SPE) or Protein Precipitation start->spe evap Evaporate & Reconstitute in Mobile Phase spe->evap inject Inject onto Chiral HPLC Column evap->inject gradient Apply Optimized Gradient inject->gradient ms Tandem Mass Spectrometry (MRM Mode) gradient->ms integrate Integrate Chromatographic Peaks ms->integrate quantify Quantify against Standard Curve integrate->quantify validate Assess Specificity & Resolution quantify->validate

Caption: Workflow for Chiral LC-MS/MS Method Development.

Step-by-Step Methodology:

  • Standard Preparation: Prepare stock solutions of d/l-threo and d/l-erythro ritalinic acid in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. From these, create a mixed working standard solution containing all four isomers.

  • Calibration Curve: Spike a series of blank biological matrix samples (e.g., drug-free urine) with the working standard to create calibrators at concentrations ranging from 1 to 500 ng/mL.

  • Sample Extraction:

    • To 100 µL of each calibrator, quality control sample, or unknown sample, add an internal standard (e.g., deuterated d-threo-ritalinic acid).

    • Perform protein precipitation by adding 300 µL of ice-cold acetonitrile. Vortex and centrifuge.

    • Alternatively, for cleaner samples, use solid-phase extraction (SPE) on a mixed-mode cation exchange cartridge.[7]

    • Transfer the supernatant (from precipitation) or the eluate (from SPE) to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Chromatographic Separation:

    • Column: Utilize a chiral stationary phase (CSP) column known for separating amine-containing chiral compounds, such as a polysaccharide-based column (e.g., cellulose or amylose derivatives).[10][11]

    • Mobile Phase: A typical mobile phase could consist of a mixture of a polar organic solvent (e.g., acetonitrile or methanol) and a buffer (e.g., ammonium formate or ammonium acetate) with a chiral additive if necessary.[8]

    • Gradient: Develop a gradient elution program to achieve baseline separation of all four isomers. The high purity of the L-erythro standard is critical here to confirm its retention time without interference.

  • Mass Spectrometric Detection:

    • Employ a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • Optimize the multiple reaction monitoring (MRM) transitions for ritalinic acid (parent ion -> product ion).

    • The use of a high-purity standard allows for the unambiguous assignment of the MRM transition to the chromatographically resolved L-erythro peak.

Application 2: Chiral Building Block in Medicinal Chemistry

Causality: The unique three-dimensional arrangement of functional groups in L-erythro-Ritalinic Acid makes it a valuable starting material for the synthesis of novel compounds. By using a stereochemically pure precursor, medicinal chemists can create new chemical entities with a defined stereochemistry, which is crucial for understanding structure-activity relationships (SAR) at specific biological targets. Research has demonstrated the synthesis of piperidyl-modified erythro-methylphenidate derivatives, highlighting the feasibility of using the erythro scaffold to explore new chemical space.[12]

This protocol provides a conceptual framework for using L-erythro-Ritalinic Acid as a scaffold for generating a library of novel analogs.

Workflow Diagram:

cluster_modification Chemical Modification cluster_analysis Purification & Analysis cluster_screening Biological Screening start High-Purity L-erythro-Ritalinic Acid ester Esterification (e.g., with novel alcohols) start->ester Scaffold amide Amide Coupling (e.g., with diverse amines) start->amide Scaffold piperidine Piperidine Ring Functionalization start->piperidine Scaffold purify Purification (e.g., Chromatography) ester->purify Crude Product amide->purify Crude Product piperidine->purify Crude Product confirm Structure Confirmation (NMR, HRMS) purify->confirm Purified Analog binding Receptor Binding Assays confirm->binding Confirmed Structure functional Functional Assays binding->functional sar Structure-Activity Relationship (SAR) Analysis functional->sar

Caption: Synthetic workflow using L-erythro-Ritalinic Acid.

Step-by-Step Methodology:

  • Activation of the Carboxylic Acid: The carboxylic acid moiety of L-erythro-Ritalinic Acid must first be activated to facilitate coupling reactions. This can be achieved using standard coupling reagents such as HATU or EDC/HOBt.

  • Amide Library Synthesis: React the activated L-erythro-Ritalinic Acid with a diverse panel of primary and secondary amines to generate a library of amides. The stereochemistry of the starting material is preserved, allowing for the direct assessment of the new amide functionality on biological activity.

  • Ester Library Synthesis: Alternatively, perform esterification reactions with a variety of alcohols under acidic conditions (e.g., using thionyl chloride in the desired alcohol) to create a library of novel esters. This allows for probing how different ester groups influence properties like cell permeability and metabolic stability.

  • Purification and Characterization: Each newly synthesized analog must be purified, typically by flash chromatography or preparative HPLC. The final structure and purity of each compound should be confirmed by NMR and HRMS.

  • Biological Screening: The purified library of compounds can then be screened in relevant biological assays, such as dopamine transporter (DAT) or norepinephrine transporter (NET) binding assays, to identify novel modulators.

Application 3: Investigating Stereoselective Metabolism

Causality: The primary metabolism of methylphenidate to ritalinic acid is catalyzed by the enzyme carboxylesterase 1 (CES1).[3] This process is known to be highly stereoselective, with a preference for the l-threo-enantiomer of methylphenidate. By using high-purity L-erythro-Ritalinic Acid and its corresponding ester, L-erythro-methylphenidate, researchers can investigate whether CES1 or other esterases can metabolize the erythro isomers and with what efficiency. This is important for understanding potential drug-drug interactions and for characterizing the complete metabolic profile of all isomers present in less-pure formulations of methylphenidate.

This protocol describes how to assess the metabolism of L-erythro-methylphenidate to L-erythro-Ritalinic Acid using a common in vitro system.

Step-by-Step Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine human liver microsomes (a source of CES1 and other drug-metabolizing enzymes), a buffer solution (e.g., potassium phosphate buffer, pH 7.4), and a range of concentrations of the substrate, L-erythro-methylphenidate.

  • Initiation and Incubation: Initiate the enzymatic reaction by adding a cofactor solution (e.g., NADPH regenerating system, though not required for esterases, it's often included in general metabolic stability assays). Incubate at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant for analysis.

  • Quantification: Analyze the samples using the validated chiral LC-MS/MS method described in Protocol 1 to measure the disappearance of the parent compound (L-erythro-methylphenidate) and the formation of the metabolite (L-erythro-Ritalinic Acid).

  • Data Analysis: Plot the concentration of the metabolite formed over time to determine the initial reaction velocity. By repeating this at various substrate concentrations, key enzyme kinetic parameters such as Kₘ and Vₘₐₓ can be calculated. These results can be directly compared to those obtained using the threo isomers to quantify the stereoselectivity of the metabolic process.

Data Interpretation and Troubleshooting

  • Analytical Separation: Incomplete separation of isomers in Protocol 1 can often be resolved by adjusting the mobile phase composition, gradient slope, or by screening different chiral columns. The L-erythro-Ritalinic Acid standard is key for confirming which peak corresponds to this isomer.

  • Synthetic Reactions: Low yields in synthetic protocols (Protocol 2) may be due to incomplete activation of the carboxylic acid or steric hindrance from the chosen amine or alcohol. Screening different coupling reagents or reaction conditions is recommended.

  • Metabolism Assays: High variability in enzyme kinetic data (Protocol 3) can result from inconsistent incubation times or temperatures. Ensure precise timing and a stable incubation environment. If no metabolism is observed, it may indicate that CES1 does not process the erythro isomer, which is itself a significant finding.

Conclusion

High-purity L-erythro-Ritalinic Acid, while derived from a less pharmacologically active isomer of methylphenidate, is a powerful and necessary tool for specialized research applications. Its primary role as an analytical reference standard is crucial for the accuracy and reliability of forensic and clinical testing. Furthermore, its potential as a chiral building block opens avenues for the discovery of novel therapeutics with defined stereochemistry. By providing the detailed protocols and scientific rationale herein, we aim to empower researchers to effectively utilize this important compound to advance the fields of analytical chemistry, medicinal chemistry, and drug metabolism.

References

  • ResearchGate. (n.d.). Chemical structures of the threo enantiomers of methylphenidate and its major metabolite, ritalinic acid. Retrieved from [Link]

  • PubMed. (2021). Short- and Long-Term Stability of Methylphenidate and Its Metabolites in Blood. Retrieved from [Link]

  • PubMed. (2002). Comparative pharmacodynamics and plasma concentrations of d-threo-methylphenidate hydrochloride after single doses of d-threo-methylphenidate hydrochloride and d,l-threo-methylphenidate hydrochloride in a double-blind, placebo-controlled, crossover laboratory school study in children with attention-deficit/hyperactivity disorder. Retrieved from [Link]

  • Erowid. (2001). Approaches to the Preparation of Enantiomerically Pure (2R,2'R)-(+)-threo-Methylphenidate Hydrochloride. Retrieved from [Link]

  • PubMed. (1996). Conformational analysis of methylphenidate and its structural relationship to other dopamine reuptake blockers such as CFT. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation and structural analysis of (±)-threo-ritalinic acid. Retrieved from [Link]

  • Dinis-Oliveira, R. J. (2016). Metabolomics of Methylphenidate and Ethylphenidate: Implications in Pharmacological and Toxicological Effects. SpringerLink. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Ritalinic acid – Knowledge and References. Retrieved from [Link]

  • PubMed. (2023). Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of methylphenidate and its metabolite Ritalinic acid in monkey plasma by liquid chromatography/electrospray ionization mass spectrometry. Retrieved from [Link]

  • PubMed. (1981). Synthesis and pharmacology of hydroxylated metabolites of methylphenidate. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Pharmacology of the enaniomers of threo-methylphenidate. Retrieved from [Link]

  • Wikipedia. (n.d.). Ritalinic acid. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010080787A1 - Synthesis of methylphenidate and analogs thereof.
  • PubMed Central (PMC). (n.d.). PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. Retrieved from [Link]

  • PubMed. (2012). Determination of methylphenidate and its metabolite ritalinic acid in urine by liquid chromatography/tandem mass spectrometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Methylphenidate. Retrieved from [Link]

  • HARVEST (uSask). (n.d.). Chiral Analysis of d- and 1-Ritalinic Acids in Biological Samples and the Stereoselective Metabolism of d. Retrieved from [Link]

  • Scholars@Duke. (2012). Enantioselective determination of methylphenidate and ritalinic acid in whole blood from forensic cases using automated solid-phase extraction and liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • MDPI. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved from [Link]

  • ACS Publications. (2023). The Tungsten-Promoted Synthesis of Piperidyl-Modified erythro-Methylphenidate Derivatives. Retrieved from [Link]

  • Shivam Exim Pvt Ltd. (n.d.). Erythro-2-Phenyl-2-(Piperidin-2-YL) Acetamide. Retrieved from [Link]

  • PubMed Central (PMC). (2023). The Tungsten-Promoted Synthesis of Piperidyl-Modified erythro-Methylphenidate Derivatives. Retrieved from [Link]

  • PubMed. (2018). Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrupole mass spectrometry (LC-QqQ-MS). Retrieved from [Link]

  • Google Patents. (n.d.). US9475770B2 - Low-temperature synthesis of methylphenidate hydrochloride.
  • ResearchGate. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Google Patents. (n.d.). US20110130569A1 - Process for the Preparation of d-threo-Ritalinic Acid Hydrochloride by Resolution of dl-threo-Ritalinic Acid Using Chiral Carboxylic Acid.
  • PubMed. (2004). Stereoselective synthesis of 2,5,6-trisubstituted piperidines. Retrieved from [Link]

Sources

Application Note: Enantioselective Determination of Methylphenidate and its Metabolites in Urine by Chiral UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note presents a comprehensive and robust method for the enantioselective determination of d- and l-methylphenidate (MPH) and their primary metabolite, d- and l-ritalinic acid (RA), in human urine. The protocol employs a streamlined solid-phase extraction (SPE) procedure for sample cleanup and concentration, followed by sensitive and selective analysis using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This method provides the necessary specificity and sensitivity for pharmacokinetic studies, clinical monitoring, and forensic toxicology investigations where the stereospecific disposition of methylphenidate is of interest.

Introduction: The Significance of Chiral Separation

Methylphenidate (MPH), widely known by its brand name Ritalin®, is a chiral pharmaceutical agent extensively prescribed for the management of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[1] The commercial formulation is a racemic mixture of d-threo- and l-threo-enantiomers. It is well-established that the pharmacological activity of MPH is primarily associated with the d-enantiomer, which is a more potent inhibitor of dopamine and norepinephrine reuptake than its l-counterpart.[2]

Upon administration, MPH is extensively metabolized, with the primary pathway being de-esterification to ritalinic acid (RA), which is pharmacologically inactive.[3] This metabolic process is stereoselective, leading to different pharmacokinetic profiles for the d- and l-enantiomers.[4] Consequently, the enantioselective quantification of both the parent drug and its major metabolite in biological matrices such as urine is crucial for a comprehensive understanding of its disposition, for therapeutic drug monitoring to ensure compliance, and in forensic contexts to investigate potential abuse.[1][5] Urine analysis is particularly valuable as it is a non-invasive method and represents a major route of excretion for MPH and its metabolites.[3][4]

This application note provides a detailed protocol for a validated enantioselective UPLC-MS/MS method, offering high throughput, sensitivity, and specificity for the simultaneous determination of d-MPH, l-MPH, d-RA, and l-RA in human urine.

Principle of the Method

The analytical workflow involves three key stages:

  • Sample Preparation: Urine samples are subjected to a solid-phase extraction (SPE) procedure to remove endogenous interferences and concentrate the analytes of interest. The use of deuterated internal standards for each enantiomer is critical to ensure accuracy and precision by compensating for matrix effects and variability during sample processing.

  • Chiral Chromatographic Separation: The prepared extracts are injected into a UPLC system equipped with a chiral stationary phase. This specialized column facilitates the separation of the d- and l-enantiomers of both methylphenidate and ritalinic acid.

  • Tandem Mass Spectrometric Detection: The chromatographically separated enantiomers are ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective detection technique ensures accurate quantification even at low concentrations.

Materials and Reagents

  • Solvents and Chemicals:

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Ammonium Acetate (LC-MS grade)

    • Trifluoroacetic Acid (TFA)

    • Formic Acid (LC-MS grade)

    • Ammonium Hydroxide

  • Analytical Standards:

    • d-threo-Methylphenidate HCl

    • l-threo-Methylphenidate HCl

    • d,l-threo-Ritalinic Acid

    • d-threo-Methylphenidate-d3 (d-MPH-d3)

    • l-threo-Methylphenidate-d3 (l-MPH-d3)

    • d,l-threo-Ritalinic Acid-d3 (d,l-RA-d3)

  • Solid-Phase Extraction (SPE) Cartridges:

    • Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)

  • Urine Samples:

    • Collected in sterile containers and stored at -20°C until analysis.

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of d-MPH, l-MPH, and d,l-RA in methanol.

  • Internal Standard (IS) Working Solution (1 µg/mL): Prepare a working solution containing d-MPH-d3, l-MPH-d3, and d,l-RA-d3 in methanol.

  • Calibration Standards and QC Samples: Prepare a series of calibration standards and quality control samples by spiking appropriate volumes of the stock solutions into drug-free human urine. The concentration range should be selected based on the expected clinical or forensic levels. A typical range is 1-500 ng/mL.[6]

Sample Preparation: Solid-Phase Extraction (SPE)

The choice of a robust sample preparation method is paramount for minimizing matrix effects and achieving reliable quantification. A mixed-mode cation exchange SPE protocol is recommended for its ability to effectively remove interferences from the urine matrix.

Protocol:

  • Sample Pre-treatment: Thaw urine samples to room temperature and vortex. Centrifuge at 4000 rpm for 5 minutes to pellet any particulate matter.

  • Dilution and Internal Standard Spiking: To 1 mL of supernatant, add 20 µL of the IS working solution.

  • pH Adjustment: Acidify the sample by adding 100 µL of 2% formic acid.

  • SPE Cartridge Conditioning: Condition the mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of water. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of 0.1 M HCl to remove acidic and neutral interferences.

    • Wash the cartridge with 2 mL of methanol to remove non-polar interferences.

  • Elution: Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting composition. Vortex and transfer to a UPLC vial for analysis.

Causality Behind Experimental Choices:

  • Acidification of the sample: Ensures that the amine groups of MPH and RA are protonated, facilitating their retention on the cation exchange sorbent.

  • Mixed-mode SPE: Provides a dual retention mechanism (ion exchange and reversed-phase), leading to a cleaner extract compared to single-mode sorbents.

  • Washing Steps: The acidic wash removes interfering acidic and neutral compounds, while the methanol wash removes non-polar substances that could cause ion suppression.

  • Alkaline Elution: The use of ammonium hydroxide in the elution solvent neutralizes the amine groups, disrupting their interaction with the cation exchange sorbent and allowing for their efficient elution.

UPLC-MS/MS Analysis

Instrumentation:

  • UPLC System: A high-performance UPLC system capable of delivering stable gradients at high pressures.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterCondition
Column Astec® CHIROBIOTIC® V2 (150 x 2.1 mm, 5 µm)[7]
Mobile Phase A 0.003% Ammonium Acetate and 0.003% Trifluoroacetic Acid in Water[6]
Mobile Phase B 0.003% Ammonium Acetate and 0.003% Trifluoroacetic Acid in Methanol[6]
Gradient Isocratic elution with 92% Mobile Phase B[7]
Flow Rate 0.3 mL/min[6]
Injection Volume 5 µL
Column Temperature 25°C
Run Time Approximately 10 minutes

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
d/l-Methylphenidate 234.284.120
d/l-Ritalinic Acid 220.184.122
d/l-MPH-d3 237.284.120
d/l-RA-d3 223.184.122

Rationale for Parameter Selection:

  • Chiral Column: The CHIROBIOTIC® V2 column, based on a vancomycin chiral stationary phase, has demonstrated excellent enantioselectivity for methylphenidate and its metabolites.[6][7]

  • Mobile Phase Additives: The combination of ammonium acetate and trifluoroacetic acid in the mobile phase aids in achieving good peak shape and ionization efficiency in positive ESI mode.[6]

  • MRM Transitions: The selected precursor and product ions are highly specific to the analytes and their deuterated internal standards, ensuring selective and sensitive detection. The transition to m/z 84.1 corresponds to the piperidine ring fragment, which is a characteristic fragment for both MPH and RA.

Data Analysis and Validation

  • Quantification: The concentration of each enantiomer is determined by calculating the peak area ratio of the analyte to its corresponding deuterated internal standard. A calibration curve is constructed by plotting the peak area ratios against the concentrations of the calibration standards.

  • Method Validation: The method should be fully validated according to established guidelines (e.g., FDA, EMA). Key validation parameters include:

    • Linearity: A linear range of 1-500 ng/mL with a correlation coefficient (r²) > 0.99 is typically achievable.[6]

    • Accuracy and Precision: Intra- and inter-day accuracy should be within 85-115% (80-120% at the LLOQ), and precision (CV%) should not exceed 15% (20% at the LLOQ).[6]

    • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LLOQ should be established as the lowest concentration on the calibration curve with acceptable accuracy and precision.

    • Matrix Effects: Assessed by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a pure solution. The use of stable isotope-labeled internal standards is crucial for mitigating matrix effects.[8]

    • Recovery: The efficiency of the extraction process should be evaluated.

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis urine Urine Sample spike Spike with Internal Standards urine->spike Add d/l-MPH-d3 & d/l-RA-d3 acidify Acidify Sample spike->acidify 2% Formic Acid spe Solid-Phase Extraction (SPE) acidify->spe Load onto SPE wash Wash Cartridge spe->wash Remove Interferences elute Elute Analytes wash->elute 5% NH4OH in MeOH evap Evaporate and Reconstitute elute->evap inject Inject into UPLC evap->inject chiral_sep Chiral Separation inject->chiral_sep CHIROBIOTIC V2 Column ms_detect MS/MS Detection (MRM) chiral_sep->ms_detect ESI+ data_acq Data Acquisition & Quantification ms_detect->data_acq

Caption: Workflow for enantioselective analysis of methylphenidate and its metabolites.

Metabolic Pathway of Methylphenidate

G MPH Methylphenidate (d- and l-enantiomers) RA Ritalinic Acid (d- and l-enantiomers) (Inactive Metabolite) MPH->RA De-esterification (Carboxylesterase 1)

Caption: Primary metabolic pathway of methylphenidate to ritalinic acid.

Conclusion

The described UPLC-MS/MS method provides a reliable and sensitive approach for the enantioselective determination of methylphenidate and ritalinic acid in urine. The detailed protocol for solid-phase extraction ensures effective sample clean-up, while the use of a chiral stationary phase and tandem mass spectrometry guarantees the necessary selectivity and sensitivity for demanding applications in clinical and forensic settings. The validation of this method will provide researchers and clinicians with a valuable tool to further elucidate the stereospecific pharmacokinetics and pharmacodynamics of methylphenidate.

References

  • Barrett, B., et al. (2012). Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Toxicology, 36(6), 423–431.
  • Eichhorst, J., et al. (2004). Urinary screening for methylphenidate (Ritalin) abuse: a comparison of liquid chromatography-tandem mass spectrometry, gas chromatography-mass spectrometry, and immunoassay methods. Clinical Biochemistry, 37(3), 175-183.
  • Maddadi, S., et al. (2017). Extraction, preconcentration, and determination of methylphenidate in urine sample using solvent bar microextraction in combination with HPLC-UV: Optimization by experimental design.
  • Mayo Clinic Laboratories. (n.d.). Methylphenidate and Metabolite, Random, Urine. Retrieved from [Link]

  • Nemzer, S., et al. (2018). PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics. Pharmacogenetics and Genomics, 28(8), 171-180.
  • Patrick, K. S., & Markowitz, J. S. (2006). The Pharmacokinetics and Clinical Effectiveness of Methylphenidate. Clinical Pharmacokinetics, 45(7), 643-658.
  • Smith, C. R., & Swortwood, M. J. (2021). Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography. Drug Testing and Analysis, 13(9), 1676-1685.
  • Wong, C., et al. (2012). Determination of methylphenidate and its metabolite ritalinic acid in urine by liquid chromatography/tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 58, 155-159.
  • Zhang, C., et al. (2016). Development and validation of an UFLC-MS/MS method for enantioselectivity determination of d,l-thero-methylphenidate, d,l-thero-ethylphenidate and d,l-thero-ritalinic acid in rat plasma and its application to pharmacokinetic study.

Sources

Application Note: High-Throughput Chiral Separation of Ritalinic Acid via Supercritical Fluid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide and a robust protocol for the enantioselective separation of Ritalinic Acid, the primary metabolite of Methylphenidate, using Supercritical Fluid Chromatography (SFC). This application note is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicological, and clinical studies where the stereospecific quantification of Ritalinic Acid is critical. We delve into the fundamental principles of chiral SFC, provide a detailed, step-by-step analytical method, and discuss the rationale behind the selection of critical method parameters to ensure a scientifically sound and reproducible separation.

Introduction: The Significance of Chiral Ritalinic Acid Analysis

Methylphenidate (MPH), marketed under various trade names including Ritalin®, is a chiral pharmaceutical agent widely prescribed for the treatment of Attention Deficit Hyperactivity Disorder (ADHD). MPH possesses two chiral centers, resulting in four stereoisomers. The therapeutic effects are primarily attributed to the d-threo-enantiomer.[1] Upon administration, MPH is extensively metabolized in the liver by the carboxylesterase 1 (CES1) enzyme to its inactive metabolite, Ritalinic Acid (RA).[2] Given the stereoselective metabolism and pharmacological activity of the parent drug, the ability to accurately quantify the individual enantiomers of Ritalinic Acid is paramount for comprehensive pharmacokinetic and pharmacodynamic (PK/PD) modeling, as well as in forensic toxicology to ascertain MPH exposure.[3][4]

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations in the pharmaceutical industry.[5] Leveraging the unique properties of supercritical fluids, most commonly carbon dioxide (CO₂), SFC offers several advantages over traditional high-performance liquid chromatography (HPLC). These include higher chromatographic efficiency, significantly faster analysis times, and a substantial reduction in the consumption of toxic organic solvents, aligning with the principles of green chemistry.[6][7] The low viscosity and high diffusivity of supercritical CO₂ allow for the use of higher flow rates without compromising resolution, making it an ideal platform for high-throughput screening.[8]

This application note outlines a validated SFC method for the baseline separation of Ritalinic Acid enantiomers, providing a foundation for its application in various research and development settings.

The Science of Chiral Separation in Supercritical Fluid Chromatography

The enantioselective separation of chiral molecules like Ritalinic Acid is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase (CSP). In SFC, the mobile phase consists of supercritical CO₂, a largely non-polar fluid, modified with a polar organic co-solvent, typically an alcohol such as methanol.[7] The choice of the CSP is the most critical factor in achieving chiral resolution.[6]

The Role of the Chiral Stationary Phase (CSP)

For acidic compounds like Ritalinic Acid, polysaccharide-based CSPs are a common and effective choice.[6] These CSPs, typically derivatives of cellulose or amylose, form helical structures that create chiral cavities. The separation mechanism involves a combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector.[6] One enantiomer will have a more favorable spatial arrangement, leading to stronger interactions and consequently, a longer retention time on the column, enabling separation.

Anion-exchange type CSPs, such as those based on quinine or quinidine derivatives, are also highly effective for the enantioseparation of acidic compounds.[9] The primary recognition mechanism is the ionic interaction between the protonated tertiary nitrogen of the chiral selector and the anionic analyte.[9]

Mobile Phase Optimization: The Function of Co-solvents and Additives

The composition of the mobile phase plays a crucial role in modulating retention and selectivity.

  • Co-solvent: A polar organic solvent, such as methanol, is added to the supercritical CO₂ to increase the mobile phase polarity and elution strength, which is necessary for polar analytes like Ritalinic Acid. The percentage of the co-solvent is a key parameter for optimizing retention times.

  • Additives: For acidic analytes, the addition of a small amount of an acidic additive to the mobile phase is often beneficial.[10] Additives like trifluoroacetic acid (TFA), formic acid, or acetic acid can improve peak shape and enhance resolution.[10] They work by suppressing the ionization of the acidic analyte, which can otherwise lead to peak tailing due to strong interactions with any residual active sites on the stationary phase.[11] Furthermore, additives can influence the chiral recognition process by modifying the interactions between the analyte and the CSP.[6]

Experimental Protocol: Chiral SFC Separation of Ritalinic Acid

This section provides a detailed, step-by-step protocol for the chiral separation of Ritalinic Acid.

Sample Preparation

For analysis of Ritalinic Acid from biological matrices such as plasma or urine, a robust sample preparation procedure is essential to remove interfering substances.[12] Solid-phase extraction (SPE) is a commonly employed technique.[3]

Protocol for Solid-Phase Extraction (SPE) from Plasma:

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 500 µL of plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove interfering substances.

  • Elution: Elute the Ritalinic Acid enantiomers with 1 mL of a 5% ammonium hydroxide in methanol solution.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Instrumentation and Chromatographic Conditions

The following table summarizes the recommended instrumentation and optimized chromatographic conditions for the chiral separation of Ritalinic Acid.

ParameterRecommended Setting
Instrumentation
SFC SystemAn analytical SFC system equipped with a binary pump, autosampler, column oven, and back pressure regulator (BPR)
DetectorUV Detector or Mass Spectrometer (MS)
Chromatographic Conditions
Chiral Stationary PhasePolysaccharide-based CSP (e.g., Amylose or Cellulose derivative) or Anion-Exchanger CSP (e.g., CHIRALPAK QN-AX)
Column Dimensions150 mm x 4.6 mm, 5 µm particle size
Mobile PhaseSupercritical CO₂ and Methanol with 0.1% Trifluoroacetic Acid (TFA)
GradientIsocratic or a shallow gradient of 10-30% Methanol over 5 minutes
Flow Rate3.0 mL/min
Back Pressure150 bar[8]
Column Temperature40°C
Detection Wavelength220 nm (for UV detection)
Injection Volume5 µL

Rationale for Parameter Selection:

  • Chiral Stationary Phase: A polysaccharide-based or anion-exchange CSP is selected due to their proven efficacy in separating acidic chiral compounds.[6][9]

  • Mobile Phase: The combination of supercritical CO₂ and methanol provides the necessary polarity range for eluting Ritalinic Acid. The addition of 0.1% TFA is crucial for achieving sharp, symmetrical peaks by minimizing undesirable secondary interactions.[10]

  • Flow Rate and Back Pressure: A flow rate of 3.0 mL/min allows for a rapid analysis time, a key advantage of SFC.[8] A back pressure of 150 bar ensures the mobile phase remains in a supercritical state, maintaining chromatographic efficiency.[8]

  • Temperature: A column temperature of 40°C provides good peak shapes and reproducible retention times.

Method Validation

The developed SFC method should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for the intended purpose.[13][14]

Table of Method Validation Parameters:

Validation ParameterAcceptance Criteria
Specificity The method should be able to resolve the enantiomers from each other and from any potential impurities or matrix components.
Linearity A linear relationship (r² > 0.99) should be established over a defined concentration range.
Accuracy The percentage recovery should be within 85-115% for the analyte.
Precision (Repeatability and Intermediate Precision) The relative standard deviation (RSD) should be less than 15%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ) The LOD and LOQ should be determined based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ).
Robustness The method's performance should not be significantly affected by small, deliberate variations in method parameters (e.g., flow rate, temperature, mobile phase composition).

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the chiral SFC analysis of Ritalinic Acid.

experimental_workflow cluster_sample_prep Sample Preparation cluster_sfc_analysis SFC Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample spe Solid-Phase Extraction (SPE) plasma_sample->spe Loading reconstitution Evaporation & Reconstitution spe->reconstitution Elution sfc_system SFC Instrument reconstitution->sfc_system Injection chiral_column Chiral Column sfc_system->chiral_column Separation detection Detection (UV/MS) chiral_column->detection chromatogram Chromatogram detection->chromatogram quantification Quantification chromatogram->quantification Peak Integration

Caption: Workflow for Chiral SFC Analysis of Ritalinic Acid.

Logical Relationships in Method Development

The development of a robust chiral SFC method involves a systematic approach to optimizing various parameters. The following diagram illustrates the logical relationships in this process.

method_development start Define Analytical Goal: Chiral Separation of Ritalinic Acid csp_selection CSP Selection (Polysaccharide vs. Anion-Exchanger) start->csp_selection mobile_phase Mobile Phase Screening (Co-solvent & Additive) csp_selection->mobile_phase Initial Screening optimization Parameter Optimization (Flow Rate, Pressure, Temp.) mobile_phase->optimization Fine-tuning validation Method Validation (ICH Guidelines) optimization->validation Performance Verification final_method Finalized Analytical Method validation->final_method

Caption: Logical Flow of Chiral SFC Method Development.

Conclusion

Supercritical Fluid Chromatography provides a rapid, efficient, and environmentally friendly approach for the chiral separation of Ritalinic Acid. The protocol detailed in this application note, utilizing a polysaccharide-based or anion-exchange chiral stationary phase with an acidified methanol co-solvent, offers excellent resolution and peak shape. By following the outlined method development and validation strategies, researchers can implement a robust and reliable analytical method for the enantioselective quantification of Ritalinic Acid in various matrices. This will undoubtedly contribute to a more profound understanding of the stereoselective pharmacology and toxicology of Methylphenidate.

References

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92. [Link]

  • Dispas, A., Lebrun, P., & Hubert, P. (2018). The use of supercritical fluid chromatography in drug discovery. Expert Opinion on Drug Discovery, 13(1), 53-65. [Link]

  • Smith, C., Vikingsson, S., Kronstrand, R., & Swortwood, M. J. (2023). Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography. Drug Testing and Analysis, 15(4), 429-438. [Link]

  • Persson, M., Gidlund, M., & Ahlner, J. (2015). Enantioselective determination of methylphenidate and ritalinic acid in whole blood from forensic cases using automated solid-phase extraction and liquid chromatography-tandem mass spectrometry. Journal of Analytical Toxicology, 39(7), 546-553. [Link]

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • Markowitz, J. S., DeVane, C. L., Boulton, D. W., & Nahas, Z. (2000). The psychostimulant methylphenidate and its primary metabolite, ritalinic acid, are not substrates for the human dopamine transporter. Journal of Clinical Psychopharmacology, 20(4), 488-490. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Novakova, L., Vlckova, H., & Satinsky, D. (2015). Modern sample preparation techniques for the determination of drugs in biological matrices. Analytica Chimica Acta, 853, 1-21. [Link]

  • West, C., & Lesellier, E. (2006). A unified classification of stationary phases for packed column supercritical fluid chromatography. Journal of Chromatography A, 1110(1-2), 181-192. [Link]

  • Zhang, T., Nguyen, D., & Franco, P. (2012). Enantiomer separation of acidic compounds using quinidine and quinine based chiral stationary phases with supercritical fluid chromatography. Journal of Chromatography A, 1258, 120-129. [Link]

  • Aoyama, T., Kotaki, H., & Sawada, Y. (2001). Enantioselective pharmacokinetics of methylphenidate in humans. Journal of Pharmacokinetics and Biopharmaceutics, 28(5), 455-472. [Link]

  • Berger, T. A., & Deye, J. F. (1991). Role of additives in packed column supercritical fluid chromatography: suppression of solute ionization. Journal of Chromatography A, 547, 377-392. [Link]

  • Taylor, L. T. (2009). Supercritical fluid chromatography for the 21st century. The Journal of Supercritical Fluids, 47(3), 566-573. [Link]

Sources

Troubleshooting & Optimization

Improving peak resolution of Ritalinic Acid isomers in chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chromatographic analysis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the separation of ritalinic acid isomers. As the primary metabolite of methylphenidate, the accurate chiral separation of ritalinic acid is critical in pharmacokinetic, clinical, and forensic studies. This document is designed for researchers, analytical scientists, and drug development professionals who are looking to overcome challenges in achieving baseline resolution of these critical stereoisomers.

Understanding the Challenge: The Stereochemistry of Ritalinic Acid

Methylphenidate (MPH) possesses two chiral centers, resulting in four stereoisomers: a threo pair of enantiomers and an erythro pair.[1][2] The therapeutic effects are primarily attributed to the d-threo-methylphenidate isomer.[2][3] Metabolism of MPH via de-esterification yields ritalinic acid (RA), which retains these two chiral centers.[2][4] Therefore, a typical sample may contain d-threo-RA and l-threo-RA. Because enantiomers have identical physical and chemical properties in an achiral environment, their separation requires the introduction of a chiral selector, most commonly through Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Supercritical Fluid Chromatography (SFC).

The core challenge lies in creating a transient diastereomeric complex between the individual enantiomers and a chiral stationary phase (CSP) or a chiral mobile phase additive. The differing stability of these complexes leads to different retention times, enabling separation.

Frequently Asked Questions (FAQs)

Q1: Why am I not seeing any separation of my ritalinic acid isomers on my standard C18 column?

A standard C18 column provides an achiral stationary phase. Enantiomers will not be resolved in an achiral system because their interactions with the stationary phase are identical. To separate ritalinic acid enantiomers, you must use a chiral stationary phase (CSP) or a chiral additive in the mobile phase.[5]

Q2: What is the fundamental principle behind chiral separation in HPLC?

Chiral separation relies on creating a short-lived diastereomeric interaction between the analyte enantiomers and a chiral selector. For this to occur, there must be at least three points of interaction between the analyte and the chiral stationary phase (e.g., hydrogen bonding, ionic, dipole-dipole, or steric interactions). The difference in the stability of these three-point interactions for each enantiomer results in differential retention and, thus, separation.

Q3: What are the most common types of chiral stationary phases used for ritalinic acid?

Given that ritalinic acid has both a carboxylic acid group and a basic piperidine ring, CSPs that offer multiple interaction modes are highly effective. The most successful reported CSPs for ritalinic acid and its parent compound include:

  • Protein-based CSPs: Columns like α1-acid glycoprotein (AGP) are very effective for separating chiral amines and acids.[5]

  • Macrocyclic Glycopeptide CSPs: Vancomycin-based phases (e.g., Astec CHIROBIOTIC V2) are well-suited for separating amino acids and other polar molecules through hydrogen bonding and ionic interactions.[6]

  • Cyclodextrin-based CSPs: These function by forming inclusion complexes with the analyte, where the differing fit of each enantiomer into the chiral cavity of the cyclodextrin molecule drives the separation.[1]

Q4: Do I need a mass spectrometer (MS) detector for this analysis?

While a UV detector can be used (typically around 210-215 nm), a tandem mass spectrometer (LC-MS/MS) is highly recommended, especially when analyzing samples from biological matrices like blood, plasma, or urine.[7][8][9] An MS detector provides superior sensitivity and selectivity, allowing for confident identification and quantification even at very low concentrations and in the presence of co-eluting matrix components.[10]

Troubleshooting Guide: Improving Peak Resolution

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Problem 1: My ritalinic acid enantiomer peaks are completely co-eluting or show only a small shoulder.

Cause & Solution: This is the most common issue and points to insufficient selectivity (α), the most critical factor in the resolution equation.[11][12] Your immediate focus should be on manipulating the chemical interactions within the column.

dot

Caption: Troubleshooting decision tree for improving peak resolution.

Action Plan:

  • Confirm Chiral Method: First, ensure you are using a designated chiral column (CSP). No separation will occur on a standard achiral phase like C18.

  • Mobile Phase pH Adjustment: Ritalinic acid is amphoteric. Its charge state is highly dependent on pH, which dramatically affects its interaction with the CSP.[13][14]

    • Expert Insight: The goal is to find a pH where the difference in interaction energy between the two enantiomers and the CSP is maximized. This is often not at a pH where the molecule is neutral. You must systematically screen a range of pH values. For acidic and basic analytes, a pH 2 units away from the pKa is a good starting point to ensure a single ionic form.[15]

    • See Protocol 1: Systematic Mobile Phase pH Optimization.

  • Organic Modifier Percentage (%B): The ratio of aqueous buffer to organic modifier (e.g., acetonitrile or methanol) controls the retention factor (k).[16] While its primary effect is on retention time, adjusting it can sometimes reveal or improve selectivity. Systematically vary the percentage in small increments (e.g., 2-5%).

  • Change Organic Modifier Type: Switching between acetonitrile and methanol can significantly alter selectivity.[11] Methanol is a protic solvent capable of hydrogen bonding, while acetonitrile is aprotic. This difference in chemistry can change how the analytes interact with the CSP, sometimes dramatically improving resolution.

Problem 2: The peaks are separated, but they are broad, leading to poor resolution.

Cause & Solution: Broad peaks are a sign of poor efficiency (N) or undesirable secondary interactions.

Action Plan:

  • Lower the Flow Rate: Reducing the flow rate gives more time for the analytes to interact with the stationary phase and for equilibrium to be established, often leading to sharper peaks and better resolution.[16] The trade-off is a longer run time.

  • Decrease Column Temperature: Lowering the temperature can increase retention and often improves resolution by enhancing the stability of the transient diastereomeric complexes.[16] However, this will also increase mobile phase viscosity and system backpressure.

  • Check for Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening. Ensure your system is optimized for UHPLC/HPLC with minimal dead volume.

  • Sample Solvent Mismatch: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause severe peak distortion. Ideally, dissolve your sample in the initial mobile phase or a weaker solvent.

Problem 3: My peak shapes are tailing or fronting.

Cause & Solution: Asymmetrical peaks are often caused by chemical or physical issues.

Action Plan:

  • Check Mobile Phase pH: For an ionizable compound like ritalinic acid, operating at a pH too close to its pKa can cause a mixed population of ionized and non-ionized forms, leading to significant peak tailing.[14] Ensure your mobile phase is well-buffered at the target pH.

  • Column Overload: Injecting too much mass on the column can saturate the stationary phase, causing peak fronting. Reduce the injection volume or sample concentration.

  • Column Contamination/Degradation: The inlet frit may be clogged, or the stationary phase may be fouled by matrix components.[17] Try flushing the column according to the manufacturer's instructions or reversing the column (if permissible) and flushing to waste. If the problem persists, a guard column or column replacement may be necessary.

Problem 4: My retention times are drifting between injections.

Cause & Solution: Retention time instability points to a lack of system equilibrium or changes in mobile phase composition.

Action Plan:

  • Ensure Column Equilibration: Chiral columns, particularly those with complex surface chemistry, can require longer equilibration times than standard reversed-phase columns.[18] Ensure you run the mobile phase through the column for at least 10-20 column volumes before starting your analysis.

  • Mobile Phase Stability: Buffers can be unstable over time. Prepare fresh mobile phase daily. If using a gradient, ensure the pump's proportioning valves are functioning correctly. Unstable pH is a primary cause of retention time drift for ionizable compounds.[14]

  • Temperature Control: Use a thermostatted column compartment to maintain a constant temperature. Fluctuations in ambient temperature can cause significant shifts in retention time.[16]

Data Summary: Impact of Chromatographic Parameters

The following table summarizes the general effects of adjusting key parameters on your separation.

Parameter ChangeEffect on Resolution (Rs)Effect on Retention Time (tR)Effect on Backpressure (P)Primary Rationale
↓ Flow Rate Increases efficiency (N)
↑ Column Length Increases efficiency (N)[12]
↓ Particle Size ↑↑Increases efficiency (N)[11][12]
↓ Temperature ↑ or ↓Affects selectivity (α) and efficiency (N)[16]
↓ % Organic Increases retention factor (k)
Change pH ↑↑↑ or ↓Maximizes selectivity (α) [13][19]
Change Organic Solvent ↑↑↑ or ↓↑ or ↓Maximizes selectivity (α)

Note: ↑ = Increase, ↓ = Decrease, ↔ = Variable/No significant change, ↑↑ = Strong Increase. Effects can be column and analyte dependent.

Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Optimization

This protocol outlines a structured approach to finding the optimal mobile phase pH for separating ritalinic acid enantiomers on a chiral stationary phase (e.g., a protein-based or macrocyclic glycopeptide CSP).

Objective: To determine the mobile phase pH that yields the highest selectivity (α) and resolution (Rs).

Materials:

  • HPLC/UHPLC system with a thermostatted column compartment and UV or MS detector.

  • Selected Chiral Stationary Phase column.

  • Ritalinic acid analytical standard (racemic mixture).

  • HPLC-grade water, acetonitrile, and/or methanol.

  • Buffer components (e.g., ammonium formate, ammonium acetate, formic acid, acetic acid).

  • Calibrated pH meter.

Procedure:

  • Prepare Buffer Stock Solutions: Prepare 100 mM stock solutions of your chosen buffer components. For example, prepare 100 mM formic acid and 100 mM ammonium formate.

  • Initial Mobile Phase Preparation (e.g., pH 4.0):

    • To prepare 1 L of a 10 mM aqueous mobile phase (A), add 100 mL of your 100 mM buffer stock to ~800 mL of HPLC-grade water.

    • Adjust the pH to your starting point (e.g., 4.0) using the acidic or basic component of your buffer system.

    • Bring the final volume to 1 L with water and filter through a 0.22 µm membrane.

  • Set Initial Chromatographic Conditions:

    • Column: Your selected CSP (e.g., Astec CHIROBIOTIC V2, 150 x 4.6 mm, 5 µm).

    • Mobile Phase: 90% Aqueous Buffer (A) / 10% Acetonitrile (B).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 5 µL.

    • Detector: UV at 215 nm or MS/MS with appropriate transitions.

  • Equilibrate and Analyze: Equilibrate the column with the initial mobile phase for at least 30 minutes. Inject the ritalinic acid standard and record the chromatogram.

  • Systematically Vary pH: Prepare new aqueous mobile phases (A) at different pH values (e.g., 3.5, 4.5, 5.0, 5.5). For each new pH:

    • Thoroughly flush the system and re-equilibrate the column for at least 30 minutes.

    • Inject the standard and record the results.

  • Data Evaluation: Create a table comparing the retention times (t_R1, t_R2), selectivity (α = k2/k1), and resolution (Rs) for each pH value. Identify the pH that provides the optimal separation. The highest resolution value is your target.

Protocol 2: Sample Preparation from Urine via Solid-Phase Extraction (SPE)

Objective: To extract and concentrate ritalinic acid from a urine matrix, removing interferences prior to LC-MS/MS analysis.[7][20]

dot

Caption: General workflow for Solid-Phase Extraction (SPE).

Materials:

  • Mixed-mode or polymeric SPE cartridges (e.g., Oasis MCX).

  • Internal standard (IS) solution (e.g., d10-ritalinic acid).

  • Reagents for pH adjustment (e.g., phosphoric acid).

  • Wash and elution solvents (e.g., methanol, water, ammonium hydroxide).

  • SPE vacuum manifold.

  • Nitrogen evaporator.

Procedure:

  • Sample Pre-treatment: To 1 mL of urine, add the internal standard. Dilute with 1 mL of 2% phosphoric acid to adjust pH and disrupt protein binding. Vortex to mix.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water through the sorbent bed. Do not allow the cartridge to go dry.

  • Cartridge Equilibration: Equilibrate the cartridge with 2 mL of 2% phosphoric acid.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of methanol to remove polar and non-polar interferences, respectively. Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute the ritalinic acid with 2 mL of methanol containing 5% ammonium hydroxide. The basic modifier is necessary to neutralize the acidic analyte for elution from a mixed-mode cation exchange sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial for analysis.

References

  • ResearchGate. (2017). Validated HPLC method for the determination of enantiomeric excess d-threo-ritalinic acid by liquid chromatography. Available at: [Link]

  • Chromatography Online. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Available at: [Link]

  • Chrom Tech, Inc. (n.d.). Methods for Changing Peak Resolution in HPLC. Available at: [Link]

  • University of Saskatchewan Library. (n.d.). Chiral Analysis of d- and 1-Ritalinic Acids in Biological Samples and the Stereoselective Metabolism of d. Available at: [Link]

  • ResearchGate. (2012). Determination of methylphenidate and its metabolite ritalinic acid in urine by liquid chromatography/tandem mass spectrometry. Available at: [Link]

  • PubMed. (n.d.). Enantioselective determination of methylphenidate and ritalinic acid in whole blood from forensic cases using automated solid-phase extraction and liquid chromatography-tandem mass spectrometry. Available at: [Link]

  • PubMed. (2012). Determination of methylphenidate and its metabolite ritalinic acid in urine by liquid chromatography/tandem mass spectrometry. Available at: [Link]

  • ResearchGate. (2018). Chiral Separation and Quantification of d,l-Methylphenidate, d,l-Ethylphenidate and Ritalinic Acid in Blood by LC-MS/MS. Available at: [Link]

  • ResearchGate. (2019). Correlation Between Methylphenidate and Ritalinic Acid Concentrations in Oral Fluid and Plasma. Available at: [Link]

  • Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Available at: [Link]

  • International Journal of PharmTech Research. (2017). Determination of Enantiomeric Methylphenidate in Human Plasma by High Performance Liquid Chromatography. Available at: [Link]

  • ResearchGate. (2007). Preparation and structural analysis of (±)-threo-ritalinic acid. Available at: [Link]

  • PubMed. (n.d.). Separation of ritalin racemate and its by-product racemates by capillary electrophoresis. Available at: [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Available at: [Link]

  • ResearchGate. (2018). Simultaneous determination of methylphenidate and ritalinic acid in hair using LC–MS/MS. Available at: [Link]

  • PubMed. (2011). Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry--a method applied on clinical and forensic investigations. Available at: [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. Available at: [Link]

  • ResearchGate. (2023). Chromatogram showing d,l-threo-methylphenidate and residual peaks for the erythro enantiomers of MPH. Available at: [Link]

  • Knauer. (n.d.). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Available at: [Link]

  • PubMed. (2018). Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrupole mass spectrometry (LC-QqQ-MS). Available at: [Link]

  • Biotage. (n.d.). Bioanalytical sample preparation. Available at: [Link]

  • Google Patents. (n.d.). Process of enantiomeric resolution of D,L-(±)-threo-methylphenidate.
  • Taylor & Francis Online. (n.d.). Ritalinic acid – Knowledge and References. Available at: [Link]

  • Agilent Technologies. (2022). Tips to Help Maximize Resolution. Available at: [Link]

  • CLS Scientific. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Available at: [Link]

  • ResearchGate. (2018). Structures of the four configurational (and two stereo-) isomers of the methylphenidate. Available at: [Link]

  • ResearchGate. (2011). Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry-A method applied on clinical and forensic investigations. Available at: [Link]_

  • Quora. (2017). Which factors affect resolution in chromatography?. Available at: [Link]

  • ResearchGate. (n.d.). 26 questions with answers in CHIRAL HPLC | Science topic. Available at: [Link]

  • Phenomenex. (2020). Chiral Screening Procedures: A Quick & Easy How-To Guide. Available at: [Link]

  • ResearchGate. (2023). Chemical structures of the threo enantiomers of methylphenidate and its major metabolite, ritalinic acid. Available at: [Link]

  • Wikipedia. (n.d.). Methylphenidate. Available at: [Link]

Sources

Optimization of mobile phase for Ritalinic Acid chiral separation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Separation of Ritalinic Acid

Welcome to the dedicated technical support guide for the optimization of the mobile phase in the chiral separation of ritalinic acid. As the primary metabolite of methylphenidate, the enantioselective quantification of ritalinic acid is critical in pharmacokinetic, clinical, and forensic studies.[1][2][3][4][5] Achieving a robust and reproducible separation of its d- and l-enantiomers is frequently a significant analytical challenge, hinging almost entirely on the nuanced interplay between the chiral stationary phase (CSP) and the mobile phase composition.

This guide is structured to function as a direct line to field-proven expertise. It moves beyond generic protocols to address the specific, practical issues encountered in the laboratory. Here, we will dissect the causality behind methodological choices, offering a framework for logical troubleshooting and systematic optimization.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the chiral separation of ritalinic acid?

A1: The chiral separation of ritalinic acid relies on the formation of transient, diastereomeric complexes between the ritalinic acid enantiomers and a chiral stationary phase (CSP).[6] For separation to occur, there must be a difference in the stability or energy of these two diastereomeric complexes. This is often described by the "three-point interaction model," where one enantiomer can establish three simultaneous points of interaction (e.g., hydrogen bonds, π-π interactions, steric hindrance) with the CSP, while its mirror image cannot do so as effectively.[7] The mobile phase plays a critical role by mediating these interactions, influencing both retention and, most importantly, the selectivity (α) between the enantiomers.

Q2: Which types of chiral stationary phases (CSPs) are most effective for ritalinic acid?

A2: Polysaccharide-based and protein-based CSPs are the most widely successful for this type of application.[8][9]

  • Polysaccharide-based CSPs: These are derivatives of cellulose or amylose coated or immobilized on a silica support.[7] They offer broad enantiorecognition capabilities and are versatile, allowing for use in normal-phase, reversed-phase, and polar organic modes.[8][10] The helical structure of these polymers creates chiral grooves where interactions occur.[8]

  • Protein-based CSPs: Columns based on proteins like α1-acid glycoprotein (AGP) have proven highly effective for separating ritalinic acid enantiomers.[11][12] These CSPs operate in reversed-phase mode and often provide excellent selectivity for polar and ionizable compounds. A published method specifically highlights the use of an AGP column for baseline separation of d- and l-ritalinic acid.[11]

Q3: Why is the mobile phase composition so critical for this separation?

A3: The mobile phase is not merely a carrier; it is an active participant in the chiral recognition mechanism. Its components dictate the interactions between the ritalinic acid enantiomers and the CSP.[9] Key components include:

  • Primary Solvents: (e.g., Hexane in normal phase, buffered water in reversed-phase). This determines the overall separation mode.

  • Organic Modifier: Typically an alcohol (e.g., isopropanol, ethanol). It competes with the analyte for polar interaction sites on the CSP. Adjusting its type and concentration is the primary tool for controlling retention and selectivity.[13][14]

  • Additives: Small amounts of an acid or a base. For an acidic analyte like ritalinic acid, these are often essential for achieving good peak shape and reproducible retention.[15][16]

Q4: Ritalinic acid is an acidic compound. How does this affect mobile phase selection?

A4: The carboxylic acid moiety of ritalinic acid makes it prone to ionization. In its ionized (anionic) form, it can interact poorly with the CSP and exhibit severe peak tailing due to secondary interactions with the silica support. To ensure a single, neutral species interacts with the CSP, it is crucial to suppress this ionization. This is achieved by adding a small amount of an acidic additive to the mobile phase, such as acetic acid, formic acid, or trifluoroacetic acid (TFA).[15][16] A common strategy is to maintain the mobile phase pH at least 1.5-2 units below the pKa of the analyte.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing both a direct solution and the scientific rationale behind it.

Q: I am seeing poor or no resolution (Rs < 1.5) between the ritalinic acid enantiomers. What should I do first?

A: Poor resolution is a selectivity problem. The first and most impactful parameter to adjust is the organic modifier in your mobile phase.

  • Causality: The alcohol modifier directly competes with the analyte for hydrogen-bonding sites on the CSP. Changing the alcohol's concentration or its structure (e.g., methanol vs. ethanol vs. isopropanol) alters the strength of this competition and can also induce conformational changes in the polysaccharide CSP structure, creating a different stereoenvironment.[8]

  • Recommended Actions:

    • Adjust Modifier Concentration: Systematically decrease the percentage of the alcohol modifier. This generally increases retention and often improves resolution, as it allows the analyte more time to interact with the CSP.

    • Change Modifier Type: If adjusting the concentration is insufficient, switch the alcohol. The hierarchy of elution strength is typically Methanol > Ethanol > 2-Propanol (IPA). Switching from a stronger alcohol (Methanol) to a weaker one (IPA) can dramatically increase selectivity. Different alcohols can also lead to reversals in enantiomer elution order.[8]

Q: My peaks for ritalinic acid are broad and tailing significantly. How can I improve the peak shape?

A: Peak tailing for ritalinic acid is almost always due to its acidic nature and unwanted ionic interactions.

  • Causality: Unsuppressed ionization of the carboxylic acid group leads to a mixed population of neutral and anionic ritalinic acid in the column. The anionic form can interact strongly and non-specifically with any active sites on the stationary phase, leading to a "tail" on the peak.

  • Recommended Actions:

    • Add an Acidic Additive: Introduce a small concentration (typically 0.1% to 0.5%) of an acid like trifluoroacetic acid (TFA), formic acid, or acetic acid into your mobile phase.[15][16] This will suppress the ionization of ritalinic acid, ensuring it is in its neutral form, which behaves more predictably.

    • Check for Compatibility: For LC-MS applications, use volatile additives like formic acid or acetic acid instead of TFA, which can cause ion suppression in the mass spectrometer.

Q: My retention times are drifting and not reproducible between runs. What is the cause?

A: Irreproducible retention times often point to issues with column equilibration or "memory effects" from previous analyses.

  • Causality: Chiral stationary phases, particularly when used with mobile phase additives, can be slow to equilibrate. Furthermore, additives like acids and bases can be strongly retained on the column surface, altering its chemistry for subsequent runs, a phenomenon known as a "memory effect".[17] Using a column previously exposed to a basic additive for a method requiring an acidic additive without extensive washing can lead to unpredictable results.

  • Recommended Actions:

    • Increase Equilibration Time: Ensure the column is equilibrated with the mobile phase for at least 20-30 column volumes before the first injection.

    • Dedicate Columns: If you frequently switch between methods using acidic and basic additives, it is best practice to dedicate specific columns to each additive type (e.g., one column for neutral/acidic methods, another for basic methods).[16] This is the most reliable way to ensure reproducibility.[17]

    • Implement a Rigorous Wash Protocol: If dedicating columns is not feasible, flush the column extensively with a solvent like isopropanol before switching to a new method with different additives.

Troubleshooting Summary Table
SymptomMost Likely Cause(s)Recommended First Actions
Poor Resolution (Rs < 1.5) Insufficient selectivity (α). Modifier concentration too high or modifier type is suboptimal.1. Decrease the percentage of the alcohol modifier. 2. Switch to a less polar alcohol (e.g., from EtOH to IPA).
Broad, Tailing Peaks Ionization of ritalinic acid's carboxylic group. Secondary site interactions.1. Add 0.1% formic acid or acetic acid to the mobile phase.[15] 2. Ensure mobile phase pH is well below the analyte's pKa.
No Enantiomer Separation Incorrect CSP choice for the analyte. Inappropriate mobile phase mode (e.g., NP vs RP).1. Screen a different class of CSP (e.g., if using cellulose, try an AGP column).[9][12] 2. Change the separation mode.
Irreproducible Retention Insufficient column equilibration. Column "memory effect" from previous additives.1. Increase equilibration time to >20 column volumes. 2. Dedicate columns to specific additive types (acidic, basic).[16][17]
Enantiomer Peaks Co-elute or Invert Order Change in mobile phase composition, additive concentration, or temperature.This is a function of selectivity. Use this phenomenon to your advantage to elute a minor enantiomer impurity before the main peak. Can be induced by changing alcohol type or additive.[8][9]

Experimental Protocols & Methodologies

Protocol 1: Systematic Mobile Phase Optimization Workflow

This protocol outlines a logical, step-by-step process for developing a chiral separation method for ritalinic acid from scratch.

  • Step 1: CSP and Mode Selection:

    • Begin with a polysaccharide-based CSP (e.g., an amylose or cellulose derivative) or a protein-based CSP (e.g., AGP). Polysaccharide columns offer versatility with Normal Phase (NP), Polar Organic (PO), and Reversed-Phase (RP) modes. AGP columns are used in RP mode.[8][11]

  • Step 2: Initial Modifier Screening (Gradient Elution):

    • Perform a rapid screening using a generic gradient to identify promising conditions.

    • For NP Mode: Use a gradient of n-Hexane/Ethanol and n-Hexane/Isopropanol.

    • For RP Mode (on AGP or Polysaccharide CSP): Use a gradient of aqueous buffer (e.g., 10 mM Ammonium Acetate, pH 4.5) and Acetonitrile or Methanol.

    • Crucially for Ritalinic Acid: Add 0.1% Acetic or Formic Acid to all mobile phases (both aqueous and organic) to ensure suppressed ionization.

  • Step 3: Isocratic Optimization:

    • Based on the screening results, select the column and mobile phase system that shows the best initial separation or "peak split."

    • Convert the gradient to an isocratic method. A good starting point for the isocratic mobile phase composition is the composition at which the first enantiomer began to elute during the gradient run, minus 5-10% of the strong solvent.[18]

  • Step 4: Fine-Tuning of Selectivity (α) and Resolution (Rs):

    • Systematically adjust the percentage of the organic modifier in small increments (e.g., 2-5%) to optimize the resolution and analysis time.

    • If resolution is still suboptimal, evaluate a different alcohol modifier (e.g., switch from ethanol to isopropanol).

  • Step 5: Final Method Validation:

    • Once optimal conditions are found, validate the method for robustness, linearity, precision, and accuracy according to established guidelines.[19]

Visualization of Optimization Workflow

G start Start: Ritalinic Acid Separation select_csp Step 1: Select CSPs for Screening (e.g., Amylose, Cellulose, AGP) start->select_csp screen_modes Step 2: Gradient Screen (NP, RP, PO Modes) + 0.1% Acidic Additive select_csp->screen_modes decision_screen Partial Separation Observed? screen_modes->decision_screen isocratic_dev Step 3: Convert to Isocratic Method Based on Promising Gradient decision_screen->isocratic_dev Yes re_select Return to Step 1: Try a different class of CSP decision_screen->re_select No fine_tune Step 4: Fine-Tune Modifier % and/or Change Modifier Type isocratic_dev->fine_tune decision_resolve Resolution (Rs) > 1.5? fine_tune->decision_resolve decision_resolve->fine_tune No, iterate validate Step 5: Method Validation decision_resolve->validate Yes end Optimized Method Complete validate->end re_select->select_csp

Caption: Workflow for systematic mobile phase optimization.

Conceptual Model of Chiral Recognition

G cluster_Interactions Three-Point Interaction CSP Chiral Stationary Phase (CSP) - Chiral Groove - Interaction Sites (H-bond donors/acceptors, π-systems) Analyte_Good Enantiomer 1 (Good Fit) Interaction1 H-Bond Analyte_Good->Interaction1 Interaction2 π-π Stacking Analyte_Good->Interaction2 Interaction3 Steric Hindrance Analyte_Good->Interaction3 Analyte_Bad Enantiomer 2 (Poor Fit) Analyte_Bad->Interaction1 Analyte_Bad->Interaction2 Interaction1->CSP Stable Complex (Higher Retention) Interaction2->CSP Stable Complex (Higher Retention) Interaction3->CSP Stable Complex (Higher Retention) MobilePhase Mobile Phase Components - Organic Modifier (Alcohol) - Acidic Additive (e.g., HCOOH) MobilePhase->CSP Competes for Interaction Sites MobilePhase->Analyte_Good Suppresses Ionization MobilePhase->Analyte_Bad Suppresses Ionization

Caption: Chiral recognition mediated by the mobile phase.

Reference List

  • Whelpton, R., & Moore, T. (2023). Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography. Drug Testing and Analysis. Available at: [Link]

  • Papp, S., et al. (2021). Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode. Molecules. Available at: [Link]

  • Tackett, B., & Dhandapani, R. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]

  • Zhang, J., et al. (2003). Enantioselective analysis of ritalinic acids in biological samples by using a protein-based chiral stationary phase. Pharmaceutical Research. Available at: [Link]

  • Lin, S. (2003). Chiral Analysis of d- and 1-Ritalinic Acids in Biological Samples and the Stereoselective Metabolism of d,l-threo-methylphenidate. University of Saskatchewan. Available at: [Link]

  • West, C., et al. (2017). Unravelling the effects of mobile phase additives in supercritical fluid chromatography. Part I: Polarity and acidity of the mobile phase. Journal of Chromatography A. Available at: [Link]

  • Teichert, J., et al. (2007). Influence of ethanol on the pharmacokinetics of methylphenidate's metabolites ritalinic acid and ethylphenidate. Arzneimittelforschung. Available at: [Link]

  • Bjørk, M., et al. (2013). Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid ChromatographyTandem Mass Spectrometry. ResearchGate. Available at: [Link]

  • Horváth, P., et al. (2022). Effects of alcohol mobile-phase modifiers on the structure and chiral selectivity of amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase. ResearchGate. Available at: [Link]

  • Tang, J., et al. (2014). Chiral mobile phase additives in HPLC enantioseparations. Methods in Molecular Biology. Available at: [Link]

  • Al-Saeed, F., et al. (2023). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. Scientific Research Publishing. Available at: [Link]

  • Mulet, M., et al. (2015). Chiral Separation and Quantification of d,l-Methylphenidate, d,l-Ethylphenidate and Ritalinic Acid in Blood by LC-MS/MS. ResearchGate. Available at: [Link]

  • Chiral Technologies. CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Chiral Technologies. Available at: [Link]

  • Chromatography Forum. (2017). additives for chiral. Chromatography Forum. Available at: [Link]

  • Annapurna, M., et al. (2015). Drug-Excipient Interaction of Methylphenidate with Glycerin in Methylphenidate Oral Solution and Identification of its Transesterification Products by UPLC-MS/MS. Scientific Research Publishing. Available at: [Link]

  • Bjørk, M., et al. (2014). Enantioselective determination of methylphenidate and ritalinic acid in whole blood from forensic cases using automated solid-phase extraction and liquid chromatography-tandem mass spectrometry. Journal of analytical toxicology. Available at: [Link]

  • Kannappan, V. (2022). Polysaccharide-based CSPs. Chiralpedia. Available at: [Link]

  • YMC. Efficient method development for chiral separation by using CHIRAL ART columns. YMC. Available at: [Link]. Chromatography Today. (2020). Trouble with chiral separations. Chromatography Today. Available at: [Link]

  • Batista, J., et al. (2017). Determination of Enantiomeric Methylphenidate in Human Plasma by High Performance Liquid Chromatography. International Journal of PharmTech Research. Available at: [Link]

  • Chromatography Forum. (2010). Chiral separation problem. Chromatography Forum. Available at: [Link]

  • Daicel Chiral Technologies & Teledyne ISCO. (2022). Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. YouTube. Available at: [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Longdom Publishing. Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Longdom Publishing. Available at: [Link]

  • Bjørk, M., et al. (2014). Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology. Available at: [Link]

  • ResearchGate. (2021). Why the addition of additives in the mobile phase is recommended in HPLC-analysis? ResearchGate. Available at: [Link]

  • Al-Majdhoub, M., et al. (2021). The effect of different alcohol modifiers: 2-propanol (2-PrOH), ethanol... ResearchGate. Available at: [Link]

  • Ilisz, I., et al. (2022). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Poor Recovery of L-erythro-Ritalinic Acid in SPE

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Solid-Phase Extraction (SPE). As Senior Application Scientists, we understand that achieving high, reproducible recovery for challenging analytes is paramount. This guide provides in-depth troubleshooting for L-erythro-Ritalinic Acid (RA), the primary metabolite of methylphenidate. Its unique chemical nature often presents challenges during sample preparation. This document will explain the causal mechanisms behind common failures and provide validated protocols to ensure your success.

Section 1: Understanding the Analyte - The Key to Success

A successful extraction begins with a deep understanding of the analyte's physicochemical properties. Ritalinic Acid's structure is the primary reason standard protocols can fail.

Q1: What are the key chemical properties of L-erythro-Ritalinic Acid that affect SPE?

A: L-erythro-Ritalinic Acid is a classic example of a zwitterionic or amphoteric compound. This means it possesses both an acidic functional group (a carboxylic acid) and a basic functional group (a secondary amine in the piperidine ring). This dual nature, combined with its high polarity, dictates its behavior in solution and its interaction with SPE sorbents. The charge of the molecule is entirely dependent on the pH of its environment.

Key properties are summarized below:

PropertyValue / DescriptionImpact on SPE Strategy
Chemical Nature Amphoteric / ZwitterionicThe molecule's charge can be positive, negative, or neutral (zwitterion), making pH control the most critical parameter in method development.
pKa¹ (Carboxylic Acid) ~3 - 5 (estimated)[1]Below this pH range, the group is neutral (-COOH). Above this range, it is negatively charged (-COO⁻).
pKa² (Piperidine Amine) ~9 - 11 (estimated)[1]Below this pH range, the group is positively charged (-NH₂⁺-). Above this range, it is neutral (-NH-).
Polarity (LogP) Approx. -0.32Highly polar (hydrophilic), indicating weak retention on traditional reversed-phase (e.g., C18) sorbents without careful pH manipulation.

Note: Precise pKa values can vary based on experimental conditions. The provided ranges are based on typical values for these functional groups and are sufficient for SPE method development.[1]

The central challenge is that at physiological pH (~7.4), the carboxylic acid is deprotonated (negative charge) and the amine is protonated (positive charge), creating a polar zwitterion that is poorly retained by reversed-phase sorbents and can interact unpredictably with ion-exchangers.

Section 2: The Core Problem - Diagnosing Low Recovery

Before you can fix the problem, you must identify the step where the loss is occurring. Low recovery in SPE is almost always attributable to one of three issues:

  • Load Breakthrough: The analyte fails to bind to the sorbent during sample loading and is lost in the flow-through.

  • Wash Elution: The analyte binds initially but is prematurely washed off the sorbent by a wash solvent that is too strong.

  • Incomplete Elution: The analyte binds so strongly to the sorbent that the elution solvent cannot remove it quantitatively.

Q2: My recovery for Ritalinic Acid is low. How do I find out where my analyte is going?

A: You must perform a systematic eluate collection experiment. This is a crucial diagnostic protocol that validates every step of your method and pinpoints the source of analyte loss. Instead of discarding the fractions from each step, you collect and analyze them.

  • Prepare a Standard: Create a clean standard of Ritalinic Acid in a simple matrix (e.g., HPLC-grade water or mobile phase) at a known concentration.

  • Execute Your Current SPE Method: Perform your entire SPE procedure as you normally would.

  • Collect ALL Fractions:

    • Fraction L (Load): Collect all the liquid that passes through the cartridge during the sample loading step.

    • Fraction W1 (Wash 1): Collect the entire volume of your first wash step.

    • Fraction W2 (Wash 2, etc.): Collect each subsequent wash step in a separate, labeled vial.

    • Fraction E (Eluate): Collect your final eluate, which should contain your analyte.

  • Analyze and Quantify: Analyze each collected fraction (L, W1, W2, E) using your analytical method (e.g., LC-MS/MS).

  • Interpret the Results:

    • Analyte in Fraction L? You have Load Breakthrough . Your analyte is not retaining on the sorbent under the current loading conditions.

    • Analyte in Fraction W1/W2? You have Wash Elution . Your wash solvent is too aggressive and is stripping the analyte from the sorbent.

    • Little or no Analyte in L, W, or E? You have Incomplete Elution (or potential degradation). The analyte is irreversibly bound to the sorbent.

This diagnostic approach is a self-validating system that provides clear, actionable data.

cluster_prep Preparation cluster_spe SPE Protocol cluster_collect Fraction Collection cluster_analysis Analysis & Diagnosis cluster_result Conclusion Start Start with Known Standard Load 1. Load Sample Start->Load Wash 2. Wash Sorbent Collect_L Collect Fraction L (Load Flow-through) Load->Collect_L Elute 3. Elute Analyte Collect_W Collect Fraction W (Wash Eluate) Wash->Collect_W Collect_E Collect Fraction E (Final Eluate) Elute->Collect_E Analyze_L Analyte in L? Collect_L->Analyze_L Analyze_W Analyte in W? Collect_W->Analyze_W Analyze_E Analyte in E? Collect_E->Analyze_E Result_L Problem: Load Breakthrough Analyze_L->Result_L Yes Result_W Problem: Wash Elution Analyze_W->Result_W Yes Result_E Problem: Incomplete Elution Analyze_E->Result_E No/Low

Caption: Recommended workflow for Ritalinic Acid using Mixed-Mode SPE.

References

  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Retrieved from [Link]

  • ResearchGate. (2025). Analysis of methylphenidate and its metabolite Ritalinic acid in monkey plasma by liquid chromatography/electrospray ionization mass spectrometry | Request PDF. Retrieved from [Link]

  • LCGC International. (2018). How It Works: Ion-Exchange SPE. Retrieved from [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Biotage. (2023). Choosing the best Ion Exchange Mode for Solid Phase Extraction. Retrieved from [Link]

  • Gesellschaft für Toxikologische und Forensische Chemie (GTFCh). (n.d.). Determination of Ritalinic Acid in Autopsy Material Using SPE and LC/MS/MS. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Retrieved from [Link]

  • SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Retrieved from [Link]

  • PubMed. (2000). Analysis of methylphenidate and its metabolite ritalinic acid in monkey plasma by liquid chromatography/electrospray ionization mass spectrometry. Retrieved from [Link]

  • Welch Materials, Inc. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Retrieved from [Link]

  • Biotage. (n.d.). SAMPLE PREPARATION BY MIXED-MODE SPE USING ISOLUTE® HAX. Retrieved from [Link]

  • Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Retrieved from [Link]

  • Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. Retrieved from [Link]

  • ResearchGate. (2025). Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid ChromatographyTandem Mass Spectrometry. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Detection of L-erythro-Ritalinic Acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the robust and sensitive detection of L-erythro-Ritalinic Acid (RA). As the primary metabolite of methylphenidate (MPH), the accurate quantification of RA is critical in pharmacokinetic studies, clinical compliance monitoring, and forensic toxicology. This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to help you overcome common analytical challenges and enhance the sensitivity and reliability of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions in a Q&A format, providing foundational knowledge for your method development.

Q1: What are the most common analytical methods for L-erythro-Ritalinic Acid detection?

A1: The gold standard for quantifying L-erythro-Ritalinic Acid in biological matrices is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2][3] This technique offers superior sensitivity and selectivity, which is crucial for detecting low concentrations in complex samples like plasma, urine, and hair.[1][3] Gas Chromatography-Mass Spectrometry (GC-MS) is also a viable method, but it typically requires a derivatization step to improve the volatility and thermal stability of the polar RA molecule.[4][5]

Q2: Why is the detection of L-erythro-Ritalinic Acid challenging in biological matrices?

A2: Several intrinsic properties of RA and the complexity of biological samples present analytical hurdles:

  • High Polarity: RA is a zwitterionic and highly polar molecule, which leads to poor retention on traditional reversed-phase (RP) liquid chromatography columns. This can cause it to elute in the void volume with other matrix components, leading to ion suppression.

  • Matrix Effects: Biological fluids like plasma and urine contain high concentrations of salts, proteins, and lipids that can interfere with ionization in the mass spectrometer source, either suppressing or enhancing the signal of RA.[3] The use of a stable isotope-labeled internal standard is crucial to compensate for these effects.[3][6][7]

  • Stereoisomers: Methylphenidate has two chiral centers, resulting in four stereoisomers (d/l-threo and d/l-erythro). While L-erythro-RA is a key metabolite, achieving chiral separation from its stereoisomers may be necessary depending on the research question and requires specialized chiral chromatography columns or mobile phase additives.[8][9][10]

  • Analyte Stability: Methylphenidate can degrade to ritalinic acid in vitro, especially if samples are not stored properly.[11] Conversely, RA itself can be unstable under certain conditions. Proper sample collection and storage are paramount.

Q3: What are the typical limits of detection (LOD) and quantification (LOQ) for L-erythro-Ritalinic Acid?

A3: Modern LC-MS/MS methods can achieve very low detection limits. For instance, in oral fluid, LODs and LOQs have been reported as 0.2 ng/mL and 0.5 ng/mL, respectively.[6] In blood or plasma, LOQs are frequently in the range of 0.5 ng/mL.[2][12][13] For hair analysis, which requires high sensitivity, methods have achieved LOQs as low as 1 pg/mg.[1] These limits are highly dependent on the sample volume, extraction efficiency, and the sensitivity of the mass spectrometer.

Q4: How can I improve the stability of L-erythro-Ritalinic Acid in my samples?

A4: Sample stability is critical for accurate quantification. Studies have shown that methylphenidate is unstable at room temperature and can degrade to RA, artificially inflating its concentration.[11][13]

  • Immediate Processing & Freezing: Process blood or plasma samples as quickly as possible after collection.

  • Optimal Storage: The most effective way to ensure long-term stability for both MPH and RA is to store samples frozen at -20°C or below.[11] At -20°C, analytes have been shown to be stable for at least 5 months.[11]

  • Avoid Room Temperature: Avoid leaving samples at room temperature for extended periods. MPH can degrade significantly within hours, leading to a corresponding increase in RA.[11][13] Refrigeration at 4°C provides stability for about one week.[11]

Section 2: Troubleshooting Guide

This section provides detailed troubleshooting advice for specific experimental issues encountered during analysis.

Sample Preparation

Q5: Problem: I'm experiencing low recovery of Ritalinic Acid during Solid-Phase Extraction (SPE). How can I optimize my SPE protocol?

A5: Low recovery is often related to an inappropriate choice of sorbent or suboptimal loading, washing, and elution steps.

  • Causality: Ritalinic acid is a zwitterion, possessing both a carboxylic acid group and a secondary amine. This dual nature means its charge state is highly pH-dependent. A common mistake is using a simple reversed-phase (e.g., C18) or a single ion-exchange sorbent without careful pH control, leading to poor retention or premature elution.

  • Solution:

    • Use a Mixed-Mode Sorbent: The most robust approach is to use a mixed-mode polymer-based SPE sorbent that has both reversed-phase and ion-exchange properties (e.g., a mixed-mode cation exchange sorbent).[14] This provides two mechanisms for retention, resulting in cleaner extracts and higher, more consistent recoveries.[7][12]

    • Optimize pH: Adjust the sample pH before loading. To ensure the primary amine is protonated (positively charged) for cation exchange, adjust the sample pH to be ~2 units below the pKa of the amine group.

    • Washing Step: Use a weak organic solvent (e.g., 5% methanol in water) to wash away polar interferences. Follow this with a non-polar organic solvent (e.g., methanol or acetonitrile) to remove lipids and other non-polar interferences. Ensure the wash solvent is not strong enough to elute the analyte.

    • Elution Step: Elute the analyte using a solvent mixture that disrupts both retention mechanisms. For a mixed-mode cation exchange sorbent, this is typically an organic solvent (like methanol or acetonitrile) containing a basic modifier (e.g., 2-5% ammonium hydroxide) to neutralize the charge on the analyte and disrupt the ionic interaction.

Q6: Problem: I'm observing significant matrix effects in my LC-MS/MS analysis. What strategies can I employ to minimize them?

A6: Matrix effects, particularly ion suppression, are a major challenge. They are caused by co-eluting endogenous components from the sample that interfere with the ionization of your analyte in the MS source.

  • Causality: Phospholipids, salts, and other metabolites in plasma or urine can alter the efficiency of droplet formation and desolvation in the electrospray source, reducing the number of analyte ions that reach the detector.

  • Solutions:

    • Improve Sample Cleanup: Move beyond simple protein precipitation. Employ a more rigorous sample preparation technique like SPE (as described in Q5) or supported liquid extraction (SLE) to better remove interfering compounds.

    • Optimize Chromatography: Ensure RA is chromatographically separated from the bulk of the matrix components. Since RA is highly polar, consider using Hydrophilic Interaction Liquid Chromatography (HILIC) instead of traditional reversed-phase.[15][16][17][18] HILIC uses a polar stationary phase with a high organic mobile phase, which is excellent for retaining and separating polar compounds like RA, often eluting them away from the early-eluting phospholipids that plague reversed-phase methods.[19]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[3][6] A SIL-IS like Ritalinic Acid-d10 is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects is normalized.[6]

    • Dilute the Sample: A simple "dilute-and-shoot" approach can sometimes be effective, especially for less complex matrices like urine or oral fluid.[3][6] Diluting the sample reduces the concentration of interfering components.

Chromatographic Separation

Q7: Problem: I'm observing poor peak shape (e.g., tailing) for Ritalinic Acid.

A7: Poor peak shape is often due to secondary interactions between the analyte and the stationary phase or issues with the mobile phase.

  • Causality: The amine group in RA can interact with residual, acidic silanol groups on the surface of silica-based columns, causing peak tailing. Additionally, if the mobile phase pH is not properly buffered or is close to the pKa of the analyte, you can see peak splitting or broadening.

  • Solutions:

    • Mobile Phase pH Control: Use a buffered mobile phase. For reversed-phase, a pH between 3 and 5 is often effective. For HILIC, a buffer like ammonium formate or ammonium acetate is common.

    • Use a High-Purity, End-Capped Column: Modern columns with high-purity silica and thorough end-capping have fewer free silanol groups, minimizing secondary interactions.

    • Consider a Different Stationary Phase: If tailing persists on a C18 column, try a column with a different chemistry, such as a PFP (pentafluorophenyl) column, which can offer alternative selectivity for polar compounds.[3] As mentioned, HILIC is also an excellent alternative.[16]

Q8: Problem: I am unable to achieve baseline separation between L-erythro-Ritalinic Acid and its stereoisomers. How can I improve chiral separation?

A8: Chiral separation requires a chiral environment, which can be created by the stationary phase or the mobile phase.

  • Causality: Enantiomers have identical physical and chemical properties in an achiral environment. To separate them, you must introduce a chiral selector that interacts differently with each enantiomer, forming transient diastereomeric complexes with different stabilities.

  • Solutions:

    • Chiral Stationary Phase (CSP): This is the most common and effective approach. Columns based on cyclodextrin derivatives or protein-based phases (like α1-acid glycoprotein, AGP) have been shown to be effective for separating RA and MPH enantiomers.[10][20]

    • Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for chiral separations and has been successfully applied to the enantiomeric separation of MPH and RA.[9] It often provides faster and more efficient separations than HPLC.

    • Mobile Phase Additives: While less common now, adding a chiral selector (e.g., a cyclodextrin derivative) directly to the mobile phase can induce separation on an achiral column.[10]

Section 3: Detailed Protocols & Workflows

Protocol 1: Optimized Solid-Phase Extraction (SPE) for Ritalinic Acid from Human Plasma

This protocol is designed for a mixed-mode cation exchange polymer-based sorbent.

  • Pre-treatment:

    • Thaw plasma samples at room temperature. Vortex to ensure homogeneity.

    • To 200 µL of plasma, add 20 µL of a stable isotope-labeled internal standard (e.g., Ritalinic Acid-d10) working solution.

    • Add 400 µL of 2% formic acid in water. Vortex for 10 seconds. This step precipitates proteins and adjusts the pH to ensure the analyte is protonated.

    • Centrifuge at 10,000 x g for 5 minutes.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of deionized water. Do not allow the sorbent bed to go dry.

  • Sample Loading:

    • Load the supernatant from the pre-treatment step onto the equilibrated SPE cartridge.

    • Load at a slow, steady flow rate (~1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

    • Dry the cartridge under vacuum or positive pressure for 2-5 minutes to remove residual wash solvent.

  • Elution:

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

    • The basic modifier neutralizes the charge on the analyte, releasing it from the cation exchange sorbent.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Acetonitrile:10 mM Ammonium Formate for HILIC analysis).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Data & Workflow Visualization

Table 1: Comparison of Sample Preparation Techniques for RA Analysis

TechniqueTypical RecoveryMatrix Effect ReductionThroughputCostKey Advantage
Protein Precipitation 85-105%LowHighLowFast and simple
Liquid-Liquid Extraction (LLE) 70-90%MediumMediumMediumGood for removing salts
Solid-Phase Extraction (SPE) >90%HighMedium-HighHighExcellent selectivity and cleanup
"Dilute-and-Shoot" 100% (by definition)Low-MediumVery HighVery LowHighest throughput, best for cleaner matrices[6]

Workflow Diagram: Bioanalytical Method for Ritalinic Acid

This diagram outlines the critical steps from sample receipt to final data reporting, emphasizing quality control checkpoints.

Ritalinic_Acid_Workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical Phase cluster_postanalytical Post-Analytical cluster_qa Quality Assurance SampleCollection Sample Collection (e.g., Plasma, Urine) SampleStorage Store at ≤ -20°C SampleCollection->SampleStorage SampleLogin Sample Receipt & LIMS Login SampleStorage->SampleLogin SpikeIS Spike with SIL-IS SampleLogin->SpikeIS Extraction Sample Extraction (e.g., Optimized SPE) SpikeIS->Extraction Evaporation Dry-down & Reconstitution Extraction->Evaporation Analysis LC-MS/MS Analysis (HILIC or Chiral) Evaporation->Analysis Integration Peak Integration & Quantification Analysis->Integration DataReview Data Review & QC Check (Calibrators, QCs) Integration->DataReview Reporting Final Report Generation DataReview->Reporting MethodValidation Method Validation (FDA M10 Guidelines) Reporting->MethodValidation Validated Against

Caption: General workflow for the bioanalysis of Ritalinic Acid.

Section 4: Data Interpretation & Quality Control

Q9: How do I properly validate my analytical method for L-erythro-Ritalinic Acid according to regulatory guidelines?

A9: Your method must be validated to demonstrate it is reliable and reproducible for its intended purpose. Follow the comprehensive guidelines issued by regulatory bodies like the U.S. Food and Drug Administration (FDA).[21][22]

  • Causality: Method validation ensures that the analytical results are accurate, precise, and specific to the analyte being measured. It is a mandatory requirement for data submitted in support of drug development and for clinical/forensic testing.[23]

  • Key Validation Parameters (per FDA M10 Guidance): [21][24]

    • Selectivity & Specificity: Demonstrate that the method can detect RA without interference from matrix components. Analyze at least six different blank sources.[22]

    • Calibration Curve & Range: Establish the relationship between concentration and response. The curve must be continuous and reproducible, defining the Lower and Upper Limits of Quantification (LLOQ/ULOQ).

    • Accuracy & Precision: Determine how close the measured values are to the true value (accuracy) and the degree of scatter in measurements (precision). This is assessed using Quality Control (QC) samples at multiple concentrations (low, mid, high) in multiple runs.

    • Matrix Effect: Quantify the impact of the matrix on the analyte's signal.

    • Recovery: Measure the efficiency of the extraction process.

    • Stability: Assess the stability of RA in the biological matrix under various conditions: freeze-thaw cycles, short-term bench-top storage, long-term frozen storage, and post-preparative autosampler stability.[11][25]

Q10: What quality control samples should I include in each analytical run?

A10: Every analytical run must be accompanied by QC samples to ensure the validity of the results for the unknown samples.

  • Causality: QC samples monitor the performance of the method in real-time. If the QC samples fail to meet pre-defined acceptance criteria, the results for the unknown samples in that run are considered invalid.

  • Minimum Requirements for a Run:

    • Blank Sample: A sample of the biological matrix without analyte or internal standard.

    • Zero Sample: A sample of the matrix spiked with internal standard only.

    • Calibration Curve: A minimum of six non-zero concentration points spanning the quantification range.

    • QC Samples: At least three concentration levels (low, medium, high) analyzed in duplicate. The low QC should be within 3x the LLOQ.

References

  • Jang, M., Kim, J., Shin, I., Kang, S., Choi, H., & Yang, W. (2019). Simultaneous determination of methylphenidate and ritalinic acid in hair using LC–MS/MS. Forensic Science International, 301, 10-17. Available at: [Link]

  • Doerge, D. R., Fogle, C. M., Paule, M. G., McCullagh, M., & Bajic, S. (2000). Analysis of methylphenidate and its metabolite Ritalinic acid in monkey plasma by liquid chromatography/electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 14(8), 619-623. Available at: [Link]

  • Thomsen, R., Rasmussen, H. B., & Linnet, K. (2012). Enantioselective determination of methylphenidate and ritalinic acid in whole blood from forensic cases using automated solid-phase extraction and liquid chromatography-tandem mass spectrometry. Journal of analytical toxicology, 36(6), 396–402. Available at: [Link]

  • Marchei, E., Farré, M., Pellegrini, M., Rossi, S., & Pichini, S. (2009). LC-MS/MS assay of methylphenidate: Stability and pharmacokinetics in human. Journal of Pharmaceutical and Biomedical Analysis, 49(2), 434-439. Available at: [Link]

  • Swortwood, M. J., Smith, C. R., & DeCaprio, A. P. (2021). Short- and Long-Term Stability of Methylphenidate and Its Metabolites in Blood. Journal of analytical toxicology, 45(8), 875–882. Available at: [Link]

  • Thermo Fisher Scientific. (n.d.). LC-MS/MS Method Development for Drug Analysis. YouTube. Available at: [Link]

  • Patel, R., Berman, S., & DeCaprio, A. P. (2020). Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry-A method applied on clinical and forensic investigations. Journal of Chromatography B, 1152, 122228. Available at: [Link]

  • Fung, V. (2017). AUTOMATED DERIVATIZATION AND IDENTIFICATION OF CONTROLLED SUBSTANCES VIA TOTAL VAPORIZATION SOLID PHASE MICROEXTRACTION (TV-SPME). CORE. Available at: [Link]

  • Patrick, K. S., & Caldwell, W. M. (1989). Detection of ritalinic acid in urine by thin-layer chromatography and gas chromatography. Journal of analytical toxicology, 13(1), 43–45. Available at: [Link]

  • Mulet, C. T., Arroyo-Mora, L. E., León, L. A., Gnagy, E., & DeCaprio, A. P. (2018). Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrupole mass spectrometry (LC-QqQ-MS). Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1092, 452–458. Available at: [Link]

  • Lewis, Z. R., & Peng, Y. (2012). Determination of methylphenidate and its metabolite ritalinic acid in urine by liquid chromatography/tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 881-882, 92–97. Available at: [Link]

  • Doerge, D. R., Fogle, C. M., Paule, M. G., McCullagh, M., & Bajic, S. (2000). Analysis of methylphenidate and its metabolite ritalinic acid in monkey plasma by liquid chromatography/electrospray ionization mass spectrometry. Rapid communications in mass spectrometry : RCM, 14(8), 619–623. Available at: [Link]

  • Josefsson, M., & Rydberg, I. (2011). Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry--a method applied on clinical and forensic investigations. Semantic Scholar. Available at: [Link]

  • Thomsen, R., Rasmussen, H. B., & Linnet, K. (2012). Chiral Separation and Quantification of d,l-Methylphenidate, d,l-Ethylphenidate and Ritalinic Acid in Blood by LC-MS/MS. ResearchGate. Available at: [Link]

  • Ntia, I., Gika, H., & Theodoridis, G. (2012). Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry. Journal of chromatography. A, 1269, 114–123. Available at: [Link]

  • Swortwood, M. J., Smith, C. R., & DeCaprio, A. P. (2021). Short- and Long-Term Stability of Methylphenidate and Its Metabolites in Blood. Journal of Analytical Toxicology, 45(8), 875-882. Available at: [Link]

  • Swortwood, M. J., Smith, C. R., Berg, T., & DeCaprio, A. P. (2023). Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography. Drug testing and analysis, 15(4), 416–425. Available at: [Link]

  • Arvidsson, M., Dahl, M., Beck, O., Ackehed, G., Nordin, K., & Rosenborg, S. (2019). Correlation Between Methylphenidate and Ritalinic Acid Concentrations in Oral Fluid and Plasma. ResearchGate. Available at: [Link]

  • Jacob, P., 3rd, & Rigod, J. F. (1981). Gas chromatographic/mass spectrometric analysis of methylphenidate (ritalin) in serum. Journal of analytical toxicology, 5(5), 257–260. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available at: [Link]

  • Harshitha, S., Surya Santhosh, R., Baba Hussain, S. K., Nataraj, K. S., Srinivasa Rao, A., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology, 11(252). Available at: [Link]

  • Gika, H. G., & Theodoridis, G. A. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. ResearchGate. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • Zhang, J. (2002). Chiral Analysis of d- and l-Ritalinic Acids in Biological Samples and the Stereoselective Metabolism of d. HARVEST (uSask). Available at: [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available at: [Link]

  • Bajad, S. (2021). Chapter 4: Hydrophilic Interaction Chromatography–Mass Spectrometry (HILIC–MS) Approaches for Probing the Polar Metabolome. Royal Society of Chemistry. Available at: [Link]

  • Onmaz, D. E., Kuz, M., Cetin, F. H., Ucar, H. N., Turkoglu, S., Coban, R., & Unlu, A. (2026). Development and validation of a rapid LC-MS/MS method for methylphenidate, atomoxetine, and their metabolites with application to pediatric pharmacokinetics. Journal of Pharmaceutical and Biomedical Analysis, 117321. Available at: [Link]

  • International Council for Harmonisation. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. Available at: [Link]

  • Cubbon, S., Antonio, C., Wilson, J., & Thomas-Oates, J. (2010). The Rise of Hydrophilic Interaction Chromatography in Untargeted Clinical Metabolomics. Journal of clinical metabolomics, 1(1), 1-10. Available at: [Link]

  • Bell, D. (2021). Understanding and Improving Solid-Phase Extraction. LCGC International. Available at: [Link]

  • de Fátima, A., & de Andrade, C. K. Z. (2015). Determination of Enantiomeric Methylphenidate in Human Plasma by High Performance Liquid Chromatography. Journal of the Brazilian Chemical Society, 26(10), 2174-2180. Available at: [Link]

  • U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. Available at: [Link]

  • Tsai, F. C., & Chen, C. Y. (2002). Separation of ritalin racemate and its by-product racemates by capillary electrophoresis. Journal of chromatography. A, 979(1-2), 345–353. Available at: [Link]

Sources

Technical Support Center: Stability of L-erythro-Ritalinic Acid in Stored Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for experiments involving the analysis of L-erythro-ritalinic acid (RA), the primary metabolite of methylphenidate (MPH), in biological samples. Ensuring the stability of RA from collection to analysis is paramount for accurate and reproducible results. This document offers a structured question-and-answer format to address common challenges and provide field-proven insights.

Section 1: Foundational Knowledge & Core Principles

Q1: What is the primary stability concern when measuring L-erythro-ritalinic acid in biological samples?

The most significant challenge is the in vitro enzymatic hydrolysis of the parent drug, methylphenidate (MPH), to L-erythro-ritalinic acid (RA) by esterases present in biological matrices, particularly whole blood and plasma. This post-collection conversion can artificially inflate RA concentrations, leading to erroneous data interpretation. Therefore, proper sample handling and storage are critical to inhibit this enzymatic activity immediately upon collection.

The stability of RA itself is also a consideration, although it is generally more stable than MPH. Factors such as temperature, pH, and repeated freeze-thaw cycles can influence the integrity of RA over time.

cluster_InVivo In Vivo Metabolism cluster_InVitro In Vitro Degradation (Post-Collection) cluster_Analysis Analytical Measurement MPH_InVivo Methylphenidate (MPH) RA_InVivo L-erythro-Ritalinic Acid (RA) MPH_InVivo->RA_InVivo Hepatic Carboxylesterase 1 (CES1) Measured_RA Measured RA Concentration RA_InVivo->Measured_RA True Concentration MPH_InVitro Methylphenidate (MPH) in sample RA_InVitro Artificially Elevated L-erythro-Ritalinic Acid (RA) MPH_InVitro->RA_InVitro Blood/Plasma Esterases RA_InVitro->Measured_RA Error Contribution

Caption: In Vivo Metabolism vs. In Vitro Degradation of Methylphenidate.

Section 2: Blood & Plasma Samples - The Gold Standard with Caveats

Q2: What is the optimal procedure for collecting and processing blood samples for RA analysis?

To ensure the integrity of both MPH and RA, rapid processing and inhibition of esterase activity are crucial.

Experimental Protocol: Blood Collection and Plasma Preparation

  • Collection:

    • Collect whole blood in tubes containing an anticoagulant, with sodium fluoride (NaF) being the preferred preservative. Gray-top tubes, which contain both potassium oxalate (anticoagulant) and NaF (esterase inhibitor), are highly recommended.

    • Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing of the blood with the anticoagulant and preservative.

  • Processing:

    • Place the collected blood sample on ice or in a refrigerated container (2-8°C) immediately.

    • Process the sample as soon as possible, ideally within one hour of collection.

    • To obtain plasma, centrifuge the blood sample at approximately 1000-2000 x g for 10-15 minutes at 4°C.

    • Carefully transfer the resulting plasma supernatant to a clean, labeled polypropylene tube. Avoid disturbing the buffy coat and red blood cells.

  • Storage:

    • If analysis is to be performed within 24 hours, the plasma can be stored at 2-8°C.

    • For long-term storage, immediately freeze the plasma at -20°C or, preferably, -80°C.

Q3: How stable is ritalinic acid in plasma at different storage temperatures?

The stability of RA in plasma is highly dependent on the storage temperature.

Storage TemperatureDurationStability of Ritalinic AcidKey Considerations
Room Temperature (~25°C)Up to 24 hoursUnstable. Significant increase in RA concentration (e.g., up to 53% increase after 24 hours) due to the conversion of MPH.[1][2]Not Recommended. Samples left at room temperature are prone to significant degradation of MPH and a corresponding artificial increase in RA.
Refrigerated (4°C)Up to 1 weekGenerally stable (within ±17% change).[1][2]Suitable for short-term storage. Prompt analysis is still advised.
Frozen (-20°C)Up to 5 monthsStable.[1][2]Optimal for long-term storage.
Elevated (35°C)Up to 24 hoursHighly unstable. A dramatic increase in RA (e.g., up to 244%) can be observed due to accelerated MPH degradation.[1][2]Avoid at all costs.
Q4: What is the impact of freeze-thaw cycles on RA concentrations in plasma?

While specific quantitative data on the effect of freeze-thaw cycles on RA is not extensively detailed, studies on the parent compound, MPH, suggest that plasma samples are stable for up to five freeze-thaw cycles when the duration of each thaw cycle is kept short (e.g., less than 30 minutes). It is best practice to minimize freeze-thaw cycles. Aliquoting samples into smaller volumes for individual experiments is highly recommended to avoid repeated thawing of the entire sample.

Section 3: Urine Samples - A Non-Invasive Alternative

Q5: What are the recommended procedures for urine sample collection and storage for RA analysis?

Urine is a valuable matrix for detecting RA, as a significant portion of the parent drug is excreted as this metabolite.[3][4]

Experimental Protocol: Urine Collection and Storage

  • Collection:

    • Collect a random or first-morning midstream urine sample in a clean, sterile polypropylene container.[5]

    • For quantitative analysis, a 24-hour urine collection may be necessary. During the collection period, the container should be kept refrigerated.

    • No preservatives are generally required if the sample is processed and frozen promptly.[6][7]

  • Processing and Storage:

    • Immediately after collection, the urine sample should be refrigerated at 2-8°C if analysis is to occur within a few days. For longer storage, freezing is necessary.

    • For short-term storage, urine samples for RA analysis can be kept at 2-8°C for up to 7 days.[8]

    • For long-term storage, samples should be frozen at -20°C or lower. Stability at -20°C has been reported for at least 28 days.[4]

    • Before analysis, frozen urine samples must be completely thawed and thoroughly mixed. Centrifugation of turbid samples is recommended to remove particulate matter.[8]

Q6: Should I use preservatives for urine samples intended for RA analysis?

While some testing guidelines suggest that no preservatives are needed for RA analysis in urine, especially if the sample is refrigerated or frozen promptly, the use of preservatives can be considered if there is a delay in processing.[6][7]

  • Sodium Fluoride (NaF): Often used as a preservative in urine to inhibit microbial growth.[9][10][11] While it is an effective esterase inhibitor in blood, its direct impact on RA stability in urine is not well-documented. However, it is unlikely to negatively affect RA.

  • Boric Acid: Another common preservative used to maintain the stability of urine specimens for up to 48 hours at room temperature by inhibiting bacterial replication.[12] Its effect on RA is not specifically known.

Recommendation: If immediate refrigeration or freezing is not possible, using a urine collection tube with a preservative like boric acid may be beneficial. However, it is crucial to validate that the chosen preservative does not interfere with the analytical method (e.g., LC-MS/MS). When in doubt, collecting and freezing an unpreserved sample is the safest approach.

Section 4: Oral Fluid - An Emerging Matrix

Q7: What is the protocol for collecting oral fluid for RA analysis?

Oral fluid is a non-invasive alternative for detecting MPH and RA.[13][14] Specific collection devices are typically used to ensure a standardized sample volume and buffer addition.

Experimental Protocol: Oral Fluid Collection

  • Preparation:

    • Ensure the subject has not had anything in their mouth (food, drink, gum, etc.) for at least 10 minutes prior to collection.[15]

  • Collection:

    • Use a specialized oral fluid collection device, such as the Quantisal® device.

    • Instruct the subject to place the collection pad under their tongue until the volume adequacy indicator changes color (typically turns blue), which indicates that approximately 1 mL of oral fluid has been collected.[15][16]

    • The collection process should not exceed 15 minutes.[15]

  • Processing and Storage:

    • After collection, the pad is placed into a transport tube containing a buffer solution. The tube should be capped securely and gently mixed.

    • Collected oral fluid samples are stable for at least 14 days when stored at 4°C or -20°C.[17]

Q8: How do RA concentrations in oral fluid compare to plasma, and what are the stability considerations?

RA concentrations in oral fluid are generally much lower than in plasma.[13] This is a critical consideration for the sensitivity of the analytical method. While MPH, being a basic drug, concentrates in the slightly acidic oral fluid, the acidic nature of RA limits its passive diffusion into this matrix.

Stability studies on various drugs in oral fluid collection devices have shown good stability at refrigerated and frozen temperatures.[17] For RA, it is recommended to store samples at 4°C for short-term and -20°C for long-term storage. One study indicated that methylphenidate in oral fluid is stable for at least 7 days at -20°C and 4°C after three freeze-thaw cycles.[1]

Section 5: Troubleshooting & FAQs

Q9: My RA concentrations are unexpectedly high in recently collected blood samples. What could be the cause?

This is a classic sign of in vitro hydrolysis of MPH. The likely culprits are:

  • Delayed Processing: The blood sample was left at room temperature for an extended period before centrifugation and separation of plasma.

  • Lack of Esterase Inhibitor: The blood was collected in a tube without sodium fluoride.

  • Improper Storage: The whole blood was stored refrigerated for too long before processing.

Solution: Review your sample collection and processing SOP. Ensure the use of gray-top (NaF/potassium oxalate) tubes, immediate cooling of the sample, and rapid separation of plasma.

Start Sample Collection High_RA Problem: Unexpectedly High RA Start->High_RA Cause1 Delayed Processing at Room Temperature? High_RA->Cause1 Check Cause2 No Esterase Inhibitor (e.g., NaF) Used? High_RA->Cause2 Check Cause3 Improper Short-Term Storage of Whole Blood? High_RA->Cause3 Check Solution Solution: - Use NaF tubes - Immediate cooling - Rapid plasma separation Cause1->Solution Cause2->Solution Cause3->Solution

Caption: Troubleshooting High Ritalinic Acid Concentrations.

Q10: Can I use serum instead of plasma for RA analysis?

While plasma is preferred due to the immediate mixing with an anticoagulant and preservative, serum can be used. However, the clotting process takes time (typically 20-30 minutes at room temperature), during which esterase activity can continue. If serum must be used, it is critical to keep the sample on ice during clotting and to process it as quickly as possible. For consistency, it is best to use the same matrix throughout a study.

Q11: Are there any known interferences with RA analysis?

Analytical interferences are method-dependent. High-specificity methods like LC-MS/MS are less prone to interference.[3][18] Potential issues could arise from:

  • Matrix Effects: Endogenous components in the biological matrix can suppress or enhance the ionization of RA in the mass spectrometer. The use of a stable isotope-labeled internal standard (e.g., ritalinic acid-d10) is essential to correct for these effects.

  • Metabolite Isomers: While L-erythro-ritalinic acid is the major metabolite, other isomers could potentially exist, although they are generally in much lower concentrations. Chromatographic separation should be optimized to resolve any potential isomeric interferences.

References

  • Enders, J. R., & Stout, P. R. (2015). Ritalinic acid in urine: Impact of age and dose. Journal of analytical toxicology, 39(8), 639–644. [Link]

  • Moore, C., Coulter, C., Rana, S., Vincent, M., Soares, J., & Reid, C. (2011). Urinary screening for methylphenidate (Ritalin) abuse: a comparison of liquid chromatography-tandem mass spectrometry, gas chromatography-mass spectrometry, and immunoassay methods. Journal of analytical toxicology, 35(7), 419–424. [Link]

  • Smith, C. R., & Swortwood, M. J. (2021). Short- and Long-Term Stability of Methylphenidate and Its Metabolites in Blood. Journal of analytical toxicology, 45(8), 893–901. [Link]

  • Mayo Clinic Laboratories. (n.d.). Methylphenidate and Metabolite, Random, Urine. Retrieved January 25, 2026, from [Link]

  • Marchei, E., Farré, M., Pardo, R., Garcia-Algar, O., Pellegrini, M., Pacifici, R., & Pichini, S. (2010). Correlation between methylphenidate and ritalinic acid concentrations in oral fluid and plasma. Clinical chemistry, 56(7), 1159–1166. [Link]

  • Smith, C. R., & Swortwood, M. J. (2021). Short- and Long-Term Stability of Methylphenidate and Its Metabolites in Blood. Journal of Analytical Toxicology, 45(8), 893–901. [Link]

  • Josefsson, M., Bengtsson, F., & Wistedt, B. (2011). Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry-A method applied on clinical and forensic investigations. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(28), 2943–2949. [Link]

  • Mayo Clinic Laboratories. (n.d.). Test Definition: MPHNU. Retrieved January 25, 2026, from [Link]

  • Bar-Joseph, A., El-Ghannam, A., & Peleg, O. (2020). Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics. Metabolites, 10(6), 238. [Link]

  • Al-Zahrani, A. M., Al-Salamah, A. A., Al-Obaid, I. A., & Al-Harbi, M. B. (2021). The impact of Boric Acid tubes on quantitative urinary bacterial cultures in hospitalized patients. Journal of infection and public health, 14(10), 1435–1439. [Link]

  • Mulet, C. T., Arroyo-Moro, L. E., Leon, L. A., Gnagy, E., & DeCaprio, A. P. (2018). Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrupole mass spectrometry (LC-QqQ-MS). Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1092, 313–319. [Link]

  • HNL Lab Medicine. (n.d.). Methylphenidate, Quantitative, Oral Fluid. Retrieved January 25, 2026, from [Link]

  • McCallum, E. S., Jeffries, K. M., & Fick, C. (2019). Stability and uptake of methylphenidate and ritalinic acid in nine-spine stickleback (Pungitius pungitius) and water louse (Asellus aquaticus). Environmental science and pollution research international, 26(11), 11096–11105. [Link]

  • Sari, R., & Riswanto, R. (2019). An Addition of Boric Acid To Test The Number of Urine Cylinders. Proceedings of the 2nd International Conference on Bioscience, Biotechnology, and Biometrics (ICBB) 2019. [Link]

  • Mayo Clinic Laboratories. (n.d.). Test Definition: CSMHU. Retrieved January 25, 2026, from [Link]

  • Berg, T., Jørgenrud, B., & Edvardsen, H. M. (2018). Drug detection in oral fluid and urine after single therapeutic doses of dexamphetamine, lisdexamphetamine, and methylphenidate in healthy volunteers. Journal of analytical toxicology, 42(8), 540–548. [Link]

  • Labplus. (n.d.). Ritalin [Ritalinic Acid Screen]. Retrieved January 25, 2026, from [Link]

  • Aslan, D., & Aslan, M. (2013). The effect of storage time and freeze-thaw cycles on the stability of serum samples. Biochemia medica, 23(1), 73–80. [Link]

  • Gerostamoulos, D., & Drummer, O. H. (2021). Impact of Quantisal® Oral Fluid Collection Device on Drug Stability. Frontiers in chemistry, 9, 687132. [Link]

  • Singh, P. P., Sharma, P., & Kumar, A. (2015). Influence of Sodium Fluoride Concentration on Quantitative Analysis of Ethanol by headspace Gas Chromatography in Urine Samples. IOSR Journal of Pharmacy and Biological Sciences, 10(4), 1-5. [Link]

  • Aslan, D., & Aslan, M. (2013). The effect of storage time and freeze-thaw cycles on the stability of serum samples. Biochemia Medica, 23(1), 73-80. [Link]

  • Substance Abuse and Mental Health Services Administration. (2024). Urine Specimen Collection Handbook. [Link]

  • Jones, A. W., & Kugelberg, F. C. (2007). or Addition of Sodium Fluoride (1%) Prevents Formation of Ethanol in Urine Inoculated with Candida albicans. Journal of analytical toxicology, 31(8), 513–516. [Link]

  • Yilmaz, I., & Ozdemir, A. (2022). Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. Journal of Research in Pharmacy, 26(5), 1543-1549. [Link]

  • Sartorius. (2015). Evaluating Freeze–Thaw Processes in Biopharmaceutical Development. [Link]

  • Maine Health and Environmental Testing Laboratory. (2023). Urine Drug Procedures. [Link]

  • Jones, A. W., & Kugelberg, F. C. (2007). Efficacy of 1% sodium fluoride as a preservative in urine samples containing glucose and Candida albicans. Journal of analytical toxicology, 31(8), 513–516. [Link]

  • Torabian, S., & Zahedi, M. (2007). Qualitative Evaluation of Fluoride Ions in Different Sodium Fluoride Tablet Formulations Used for Children. Dental Research Journal, 4(1), 30-35. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for L-erythro-Ritalinic Acid Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is a critical cornerstone of pharmacokinetic, toxicokinetic, and clinical studies. L-erythro-ritalinic acid, the primary metabolite of methylphenidate (Ritalin), is a key analyte in understanding the metabolism and disposition of this widely prescribed therapeutic agent. The choice of analytical methodology and the rigor of its validation are paramount to ensuring data integrity and regulatory compliance.

This guide provides an in-depth comparison of analytical methods for the quantification of L-erythro-ritalinic acid, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS). It delves into the critical aspects of method validation, drawing from established regulatory guidelines, and presents experimental data to support the comparison of different approaches.

The Analytical Landscape: Choosing the Right Tool for the Job

The quantification of L-erythro-ritalinic acid in biological matrices presents several analytical challenges, including the need for high sensitivity, selectivity, and often, the ability to distinguish between stereoisomers. While various techniques can be employed, LC-MS/MS has emerged as the gold standard due to its superior sensitivity and specificity.

Methodological Showdown: LC-MS/MS vs. GC-MS
FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass analysis.Separates volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass analysis.
Sample Volatility Suitable for a wide range of compounds, including non-volatile and thermally labile molecules like ritalinic acid.Requires analytes to be volatile and thermally stable, often necessitating derivatization for polar molecules like ritalinic acid.
Derivatization Generally not required, simplifying sample preparation and reducing potential for analytical variability.Often necessary to increase volatility and improve chromatographic properties, adding a step to the workflow and a potential source of error.
Sensitivity Typically offers higher sensitivity, allowing for the detection of lower concentrations of the analyte.[1][2]Can be sensitive, but may not reach the lower limits of detection achievable with modern LC-MS/MS instrumentation.
Throughput Generally offers higher throughput due to faster analysis times and simpler sample preparation.Can have longer run times and more complex sample preparation, leading to lower throughput.

For L-erythro-ritalinic acid, which is a polar and non-volatile molecule, LC-MS/MS is the demonstrably superior technique, obviating the need for derivatization and providing excellent sensitivity and specificity.[1][2][3]

The Crucial First Step: A Comparative Look at Sample Preparation

The goal of sample preparation is to extract the analyte of interest from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. The choice of sample preparation technique can significantly impact the accuracy, precision, and robustness of the analytical method.

Sample Preparation TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) A simple and rapid technique where a solvent (e.g., acetonitrile, methanol) is added to the sample to precipitate proteins.Fast, inexpensive, and easy to automate.Less clean extracts, potential for significant matrix effects, and may not provide sufficient concentration for very low analyte levels.
Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquid phases (typically an aqueous sample and an organic solvent).Can provide cleaner extracts than PPT and offers good recovery for many analytes.[2]Can be labor-intensive, may require larger volumes of organic solvents, and can be difficult to automate.
Solid-Phase Extraction (SPE) The analyte is selectively adsorbed onto a solid sorbent and then eluted with a suitable solvent.Provides the cleanest extracts, minimizes matrix effects, and allows for significant analyte concentration.More expensive and time-consuming than PPT and LLE, and requires method development to optimize the sorbent and elution conditions.

The "fit-for-purpose" principle should guide the selection of a sample preparation method. For rapid screening or when high concentrations of the analyte are expected, PPT may be sufficient. For regulatory-compliant bioanalysis requiring high sensitivity and minimal matrix effects, SPE is often the preferred method.

Navigating Chirality: The Importance of Stereoselective Analysis

Methylphenidate has two chiral centers, resulting in four stereoisomers. The threo-isomers are the pharmacologically active forms, with d-threo-methylphenidate being the more potent enantiomer. Consequently, the ability to differentiate between the enantiomers of ritalinic acid can be crucial for pharmacokinetic and pharmacodynamic studies.[4]

Achiral vs. Chiral Chromatography: A Head-to-Head Comparison

FeatureAchiral ChromatographyChiral Chromatography
Principle Separates compounds based on general physicochemical properties (e.g., polarity, size). Does not differentiate between enantiomers.Employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation.
Information Gained Provides the total concentration of ritalinic acid (sum of all isomers).Provides the individual concentrations of each enantiomer (e.g., d-threo- and l-threo-ritalinic acid).[5]
Complexity Simpler method development and typically faster run times.More complex method development, requiring screening of different CSPs and mobile phases.[6][7] Run times can be longer.
Cost Less expensive columns.Chiral columns are generally more expensive.
Applicability Suitable for routine therapeutic drug monitoring where total metabolite concentration is sufficient.Essential for detailed pharmacokinetic/pharmacodynamic studies, stereoselective metabolism studies, and in forensic toxicology to potentially determine the source of the parent drug.[4]

The decision to use a chiral or achiral method depends on the specific research question. If the goal is simply to monitor compliance or assess overall exposure, an achiral method may be adequate. However, for a deeper understanding of the drug's stereoselective disposition, a chiral method is indispensable.

The Blueprint for Reliability: A Step-by-Step Guide to Method Validation

A robust and reliable analytical method is one that has been thoroughly validated to ensure it is fit for its intended purpose. The validation process involves a series of experiments designed to assess the performance characteristics of the method. The following protocols are based on the principles outlined in the ICH M10 Bioanalytical Method Validation Guideline and other regulatory documents.[8]

Specificity and Selectivity

Objective: To demonstrate that the analytical method can unequivocally measure the analyte in the presence of other components in the sample matrix.

Experimental Protocol:

  • Analyze at least six different blank matrix samples (e.g., plasma, urine) from individual sources to assess for interferences at the retention time of L-erythro-ritalinic acid and the internal standard (IS).

  • Spike the blank matrix with the analyte at the Lower Limit of Quantification (LLOQ) and analyze to ensure no significant interference from endogenous components.

  • Analyze the LLOQ sample spiked with commonly co-administered drugs and their metabolites to assess for potential interference.

Acceptance Criteria: The response of any interfering peak in the blank samples should be less than 20% of the analyte response at the LLOQ and less than 5% of the IS response.

Linearity and Calibration Curve

Objective: To demonstrate the relationship between the analyte concentration and the instrumental response is linear over a defined range.

Experimental Protocol:

  • Prepare a series of calibration standards by spiking blank matrix with known concentrations of L-erythro-ritalinic acid. A minimum of six non-zero standards is recommended.

  • The calibration range should encompass the expected concentrations in the study samples, including the LLOQ and the Upper Limit of Quantification (ULOQ).

  • Analyze the calibration standards and plot the response ratio (analyte peak area / IS peak area) against the nominal concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r) or coefficient of determination (r²).

Acceptance Criteria: The correlation coefficient (r) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% at the LLOQ).

Accuracy and Precision

Objective: To assess the closeness of the measured concentration to the true concentration (accuracy) and the degree of scatter between a series of measurements (precision).

Experimental Protocol:

  • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC (≤ 3 x LLOQ), medium QC, and high QC (within 80% of ULOQ).

  • Intra-day (within-run) accuracy and precision: Analyze at least five replicates of each QC level in a single analytical run.

  • Inter-day (between-run) accuracy and precision: Analyze at least five replicates of each QC level on at least three different days.

Acceptance Criteria:

  • Accuracy: The mean concentration should be within ±15% of the nominal value for all QC levels (±20% at the LLOQ).

  • Precision: The coefficient of variation (%CV) should not exceed 15% for all QC levels (20% at the LLOQ).

Lower Limit of Quantification (LLOQ)

Objective: To determine the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

Experimental Protocol:

  • Prepare a series of samples with decreasing concentrations of L-erythro-ritalinic acid.

  • The LLOQ is the lowest concentration that meets the acceptance criteria for accuracy (within ±20% of nominal) and precision (≤ 20% CV).

  • The analyte response at the LLOQ should be at least five times the response of a blank sample.

Stability

Objective: To evaluate the stability of L-erythro-ritalinic acid in the biological matrix under different storage and handling conditions.

Experimental Protocol:

  • Prepare QC samples at low and high concentrations.

  • Freeze-Thaw Stability: Subject the QC samples to at least three freeze-thaw cycles (e.g., frozen at -20°C or -80°C and thawed at room temperature).[9]

  • Short-Term (Bench-Top) Stability: Keep the QC samples at room temperature for a period that reflects the expected sample handling time.[9]

  • Long-Term Stability: Store the QC samples at the intended storage temperature (e.g., -20°C or -80°C) for a period equal to or longer than the duration of the study.

  • Post-Preparative (Autosampler) Stability: Analyze processed samples that have been stored in the autosampler for a defined period.

Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration. Studies have shown that ritalinic acid is stable in blood for at least 5 months when stored at -20°C.[10] However, at room temperature, concentrations can increase due to the breakdown of the parent drug, methylphenidate.[10][11]

Visualizing the Workflow

A clear understanding of the analytical workflow is essential for successful method implementation. The following diagrams, generated using Graphviz, illustrate the key stages of the process.

cluster_0 Sample Collection and Handling cluster_1 Sample Preparation cluster_2 LC-MS/MS Analysis cluster_3 Data Processing and Reporting Biological Matrix (e.g., Plasma, Urine) Biological Matrix (e.g., Plasma, Urine) Sample Storage (-20°C or -80°C) Sample Storage (-20°C or -80°C) Biological Matrix (e.g., Plasma, Urine)->Sample Storage (-20°C or -80°C) Sample Thawing & Aliquoting Sample Thawing & Aliquoting Sample Storage (-20°C or -80°C)->Sample Thawing & Aliquoting Addition of Internal Standard Addition of Internal Standard Sample Thawing & Aliquoting->Addition of Internal Standard Extraction (PPT, LLE, or SPE) Extraction (PPT, LLE, or SPE) Addition of Internal Standard->Extraction (PPT, LLE, or SPE) Evaporation & Reconstitution Evaporation & Reconstitution Extraction (PPT, LLE, or SPE)->Evaporation & Reconstitution Sample Injection Sample Injection Evaporation & Reconstitution->Sample Injection Chromatographic Separation (Chiral or Achiral) Chromatographic Separation (Chiral or Achiral) Sample Injection->Chromatographic Separation (Chiral or Achiral) Mass Spectrometric Detection Mass Spectrometric Detection Chromatographic Separation (Chiral or Achiral)->Mass Spectrometric Detection Peak Integration Peak Integration Mass Spectrometric Detection->Peak Integration Calibration Curve Generation Calibration Curve Generation Peak Integration->Calibration Curve Generation Concentration Calculation Concentration Calculation Calibration Curve Generation->Concentration Calculation Report Generation Report Generation Concentration Calculation->Report Generation

Caption: A generalized workflow for the quantification of L-erythro-Ritalinic Acid.

cluster_0 Method Validation Parameters Specificity & Selectivity Specificity & Selectivity Linearity Linearity Accuracy & Precision Accuracy & Precision LLOQ LLOQ Stability Stability Method Development Method Development Method Validation Method Validation Method Development->Method Validation Method Validation->Specificity & Selectivity Method Validation->Linearity Method Validation->Accuracy & Precision Method Validation->LLOQ Method Validation->Stability Routine Sample Analysis Routine Sample Analysis Method Validation->Routine Sample Analysis

Caption: The relationship between method development, validation, and routine analysis.

Conclusion: A Foundation of Quality Data

The successful quantification of L-erythro-ritalinic acid hinges on the selection of an appropriate analytical method and a comprehensive validation strategy. LC-MS/MS stands out as the technique of choice, offering unparalleled sensitivity and specificity. The decision to employ chiral or achiral chromatography should be dictated by the specific scientific objectives of the study.

By adhering to the principles of method validation outlined in this guide and leveraging the comparative data presented, researchers can establish a robust and reliable analytical workflow. This, in turn, ensures the generation of high-quality data that is essential for advancing our understanding of methylphenidate's pharmacology and for making informed decisions in drug development.

References

  • Josefsson, M., et al. (2011). Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry--a method applied on clinical and forensic investigations. Journal of Pharmaceutical and Biomedical Analysis, 56(3), 549-557.
  • Pettersen, T. H., et al. (2012). Enantioselective determination of methylphenidate and ritalinic acid in whole blood from forensic cases using automated solid-phase extraction and liquid chromatography-tandem mass spectrometry. Journal of Analytical Toxicology, 36(6), 417-424.
  • Feaster, A. R., et al. (2018). Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrupole mass spectrometry (LC-QqQ-MS).
  • Gunn, T. L., et al. (2020). Chiral Separation and Quantification of d,l-Methylphenidate, d,l-Ethylphenidate and Ritalinic Acid in Blood by LC-MS/MS. Journal of Analytical Toxicology, 44(8), 849-856.
  • Pettersen, T. H., et al. (2012). Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Toxicology, 36(6), 417-424.
  • Bishop, J. R., et al. (2021). Short- and Long-Term Stability of Methylphenidate and Its Metabolites in Blood. Journal of Analytical Toxicology, 45(8), 875-882.
  • Volk, K. J., et al. (2003). Urinary screening for methylphenidate (Ritalin) abuse: a comparison of liquid chromatography-tandem mass spectrometry, gas chromatography-mass spectrometry, and immunoassay methods. Journal of Analytical Toxicology, 27(1), 33-38.
  • Gunn, T. L., et al. (2023). Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography. Drug Testing and Analysis, 15(4), 425-433.
  • Wang, Y., et al. (2023). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. American Journal of Analytical Chemistry, 14(11), 499-511.
  • U.S. Food and Drug Administration. (2001). Ritalin LA Chemistry Review Part 2. Retrieved from [Link]

  • Qomi, M., et al. (2018). Extraction, preconcentration, and determination of methylphenidate in urine sample using solvent bar microextraction in combination with HPLC. Analytical and Bioanalytical Chemistry Research, 5(2), 263-272.
  • George, S., & Braithwaite, R. A. (2012). Determination of methylphenidate and its metabolite ritalinic acid in urine by liquid chromatography/tandem mass spectrometry.
  • Jones, B., et al. (2016).
  • Pettersen, T. H., et al. (2012). Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Toxicology, 36(6), 417-424.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022).
  • Bishop, J. R., et al. (2021). Short- and Long-Term Stability of Methylphenidate and Its Metabolites in Blood. Journal of Analytical Toxicology, 45(8), 875-882.
  • Nguyen, L. A., et al. (2006). The Significance of Chirality in Drug Design and Development.
  • Jones, B., et al. (2017).
  • World Health Organization. (2018). Guideline for Stability Study of Imported Drug Substance and Drug Product for human and biological products.
  • Ahuja, S. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 20(2), 148-158.

Sources

A Senior Application Scientist's Guide to L-erythro-Ritalinic Acid Cross-reactivity in Methylphenidate Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, clinical chemists, and professionals in drug development, the accurate detection of methylphenidate (MPH) is a frequent analytical challenge. While immunoassays offer a rapid and high-throughput screening solution, their utility is fundamentally governed by the specificity of the antibodies employed. A critical, and often overlooked, aspect of this specificity is the cross-reactivity with the primary metabolite of methylphenidate, ritalinic acid. This guide provides an in-depth comparison of how different methylphenidate immunoassays respond to L-erythro-ritalinic acid, offering experimental data and field-proven insights to aid in assay selection and data interpretation.

The Central Role of Metabolism in Methylphenidate Monitoring

Methylphenidate, widely prescribed for Attention-Deficit/Hyperactivity Disorder (ADHD), undergoes rapid and extensive metabolism in the body. The primary metabolic pathway is the de-esterification of methylphenidate by carboxylesterase 1 (CES1) into ritalinic acid, which is pharmacologically inactive.[1] This metabolic conversion is highly efficient, with as much as 80% of a methylphenidate dose being excreted in the urine as ritalinic acid.[1] Consequently, at the time of urine collection, the concentration of ritalinic acid can be significantly higher than that of the parent drug. This metabolic profile underscores the critical importance of understanding how ritalinic acid interacts with immunoassays designed to detect the parent compound, methylphenidate.

Methylphenidate Methylphenidate L-erythro-Ritalinic Acid L-erythro-Ritalinic Acid Methylphenidate->L-erythro-Ritalinic Acid Carboxylesterase 1 (CES1) cluster_prep Sample Preparation cluster_analysis Immunoassay Analysis cluster_calc Data Interpretation Stock_MPH Methylphenidate Stock Solution Calibrator MPH Cutoff Calibrator Stock_MPH->Calibrator Stock_RA Ritalinic Acid Stock Solution Spiked_Samples Ritalinic Acid Spiked Samples Stock_RA->Spiked_Samples Neg_Urine Drug-Free Negative Urine Neg_Urine->Calibrator Neg_Urine->Spiked_Samples Analyzer Run Samples on Clinical Analyzer Calibrator->Analyzer Spiked_Samples->Analyzer Response Obtain Signal Response Analyzer->Response Interpolation Determine Equivalent Concentration of RA Response->Interpolation Calculation Calculate % Cross-Reactivity Interpolation->Calculation

Caption: Workflow for Determining Ritalinic Acid Cross-Reactivity.

Conclusion and Recommendations for Laboratory Practice

The cross-reactivity of L-erythro-ritalinic acid in methylphenidate immunoassays is a significant variable that can impact the interpretation of screening results. The available data shows that this cross-reactivity can range from negligible to substantial depending on the assay's antibody specificity.

Key Takeaways and Recommendations:

  • Acknowledge the Metabolite: Given that ritalinic acid is the predominant urinary metabolite, laboratories should assume it will be present in patient samples and will contribute to the immunoassay signal to some extent.

  • Demand Transparency from Manufacturers: The lack of readily available cross-reactivity data for major automated immunoassay platforms is a significant issue. Laboratories should pressure manufacturers to provide comprehensive cross-reactivity data for all major metabolites of the drugs in their testing panels.

  • In-House Validation is Crucial: Whenever possible, laboratories should perform their own cross-reactivity studies using the protocol outlined above to fully characterize the performance of their chosen assay. This is a cornerstone of a trustworthy and reliable testing service.

  • Interpret with Caution: When a methylphenidate immunoassay screen is positive, it is important to consider that a significant portion of the signal may be due to the inactive ritalinic acid. Confirmatory testing by a more specific method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is essential for definitive quantification of the parent drug. [2]* Consider Metabolite-Specific Assays: For research applications or compliance monitoring where a longer detection window is desired, assays that are specifically designed to detect ritalinic acid may be more appropriate. [1][3] By understanding the nuances of metabolite cross-reactivity and implementing rigorous validation procedures, researchers and clinicians can enhance the accuracy and reliability of their methylphenidate testing programs.

References

  • ARK Diagnostics, Inc. (2018). ARK™ Methylphenidate Metabolite Assay Package Insert. Fremont, CA.
  • Google Patents. (2014). EP2769994A2 - Ritalinic acid immunoassay.
  • Linnet, K., & Johansen, S. S. (2015). Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Toxicology, 39(6), 449–456.
  • Neogen Corporation. (n.d.). Methylphenidate/Ritalinic Acid Forensic ELISA Kit. Retrieved from [Link]

  • Siemens Healthcare Diagnostics Inc. (2017). Emit II Plus Oxycodone Assay 510(k) Summary. Retrieved from [Link]

  • Siemens Healthineers. (n.d.). Drugs of Abuse Assays: See our complete list of Syva® Emit® assays. Retrieved from [Link]

  • Lewis, Z. R., et al. (2012). Determination of methylphenidate and its metabolite ritalinic acid in urine by liquid chromatography/tandem mass spectrometry. Journal of analytical toxicology, 36(1), 58-62.
  • Siemens Healthineers. (n.d.). EMIT II Plus Amphetamines Assay. Retrieved from [Link]

  • Teo, S. K., et al. (2017). Single-Dose Pharmacokinetics of Methylphenidate Extended-Release Multiple Layer Beads Administered as Intact Capsule or Sprinkles Versus Methylphenidate Immediate-Release Tablets (Ritalin®) in Healthy Adult Volunteers.
  • Eichhorst, J. C., et al. (2004). Urinary screening for methylphenidate (Ritalin) abuse: a comparison of liquid chromatography-tandem mass spectrometry, gas chromatography-mass spectrometry, and immunoassay methods. Clinical biochemistry, 37(3), 175-183.
  • Cardinal Health. (n.d.). Thermo Scientific™ CEDIA and DRI Drugs of Abuse Immunoassays. Retrieved from [Link]

  • WakeMed. (n.d.). Emit® Drugs of Abuse Urine Assays Cross-Reactivity List. Retrieved from [Link]

  • Novartis. (2013). Ritalin LA® (methylphenidate hydrochloride) extended-release capsules Prescribing Information. Retrieved from [Link]

  • Pozo, O. J., et al. (2013). Urinary screening for methylphenidate (Ritalin) abuse: a comparison of liquid chromatography-tandem mass spectrometry, gas chromatography-mass spectrometry, and immunoassay methods. Journal of analytical toxicology, 37(3), 175-183.
  • da Silva, D. L., et al. (2023). Methylphenidate Multiphasic Release Tablet: Bioequivalence Assessment between Two Formulations Administered under Fasting and Fed Conditions. Pharmaceuticals, 16(6), 883.
  • da Silva, D. L., et al. (2023). Methylphenidate Multiphasic Release Tablet: Bioequivalence Assessment between Two Formulations Administered under Fasting and Fed Conditions.
  • de Oliveira, M. F., et al. (2017). Determination of Enantiomeric Methylphenidate in Human Plasma by High Performance Liquid Chromatography. International Journal of PharmTech Research, 10(2), 114-119.
  • Whirl-Carrillo, M., et al. (2012). Pharmacogenomics Knowledge for Personalized Medicine. Clinical Pharmacology & Therapeutics, 92(4), 414-417.
  • Thermo Fisher Scientific. (2018). Thermo Scientific High Performing Drugs of Abuse Assays.
  • Abbott. (n.d.). CROSS REACTIVITY SUMMARY.
  • Wikipedia. (n.d.). Methylphenidate. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.).
  • NHS. (2016). Extended-release methylphenidate – a review of the pharmacokinetic profiles of available products.
  • Zimovcak, P., et al. (2023). Assessment of centanafadine in adults with ADHD: a matching adjusted indirect comparison versus methylphenidate hydrochloride extended release (Concerta). Current Medical Research and Opinion, 39(9), 1269-1278.

Sources

A Researcher's Guide to the Stereoselective Pharmacokinetics of Ritalinic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers in pharmacology, a nuanced understanding of stereoselective pharmacokinetics is not merely academic—it is fundamental to designing safer, more effective therapeutics. This is particularly true for chiral drugs like methylphenidate (MPH), where the spatial arrangement of atoms dictates both therapeutic efficacy and potential toxicity. This guide provides an in-depth comparison of the pharmacokinetic profiles of the threo and erythro isomers of ritalinic acid (RA), the primary metabolite of methylphenidate. We will explore the critical role of stereochemistry in the metabolism of the parent compound and the resulting implications for its metabolites, supported by experimental data and validated analytical methodologies.

The Stereochemical Landscape of Methylphenidate and Ritalinic Acid

Methylphenidate possesses two chiral centers, giving rise to four distinct stereoisomers: d-threo-MPH, l-threo-MPH, d-erythro-MPH, and l-erythro-MPH.[1] Early formulations of methylphenidate contained a mixture of both threo and erythro racemates.[2] However, subsequent pharmacological evaluations revealed that the desired central nervous system stimulant activity resides almost exclusively in the threo diastereomer, specifically the d-threo-enantiomer.[3][4] Conversely, the erythro isomers have been associated with adverse toxic effects.[3][5] Consequently, modern pharmaceutical preparations, such as Ritalin®, have been formulated to contain only the racemic mixture of d- and l-threo-methylphenidate, effectively eliminating the erythro isomers to improve the drug's therapeutic index.[2][5]

This historical context is crucial for understanding the available pharmacokinetic data. As erythro-methylphenidate is no longer clinically administered, research on the in vivo behavior of its metabolites, d- and l-erythro-ritalinic acid, is exceedingly scarce. Therefore, this guide will primarily focus on the well-documented and clinically relevant threo isomers of ritalinic acid.

Stereoselective Metabolism: The Journey from Methylphenidate to Ritalinic Acid

The primary metabolic fate of methylphenidate in the human body is de-esterification to ritalinic acid, a pharmacologically inactive metabolite.[6][7] This transformation is predominantly mediated by the enzyme carboxylesterase 1 (CES1), which is highly expressed in the liver.[1][6] The activity of CES1 is profoundly stereoselective, a critical factor governing the pharmacokinetic profile of methylphenidate and the resulting concentrations of its metabolites.

Experimental evidence consistently demonstrates that CES1 preferentially hydrolyzes l-threo-methylphenidate over d-threo-methylphenidate.[5][6] The catalytic activity of CES1 is reported to be 6 to 7 times higher for the l-enantiomer.[1] This enzymatic preference leads to extensive and rapid first-pass metabolism of l-threo-MPH following oral administration.[1][8] As a result, the systemic bioavailability of l-threo-MPH is significantly lower (approximately 5% or less) compared to that of d-threo-MPH (around 23%).[1][8]

This enantioselective metabolism directly impacts the plasma concentrations of the parent drug and the subsequent formation of ritalinic acid isomers. After oral administration of racemic dl-threo-MPH, the plasma concentrations of the therapeutically active d-enantiomer are substantially higher than those of the l-enantiomer.[8] Correspondingly, the formation of l-threo-ritalinic acid is favored, particularly during the initial absorption and first-pass metabolism phase.[9]

The metabolic pathway is visually summarized in the diagram below:

G cluster_oral Oral Administration cluster_metabolism First-Pass Metabolism (Liver) cluster_circulation Systemic Circulation dl_threo_MPH dl-threo-Methylphenidate (Racemic) l_threo_MPH l-threo-MPH dl_threo_MPH->l_threo_MPH d_threo_MPH d-threo-MPH dl_threo_MPH->d_threo_MPH CES1 Carboxylesterase 1 (CES1) l_threo_RA l-threo-Ritalinic Acid CES1->l_threo_RA d_threo_RA d-threo-Ritalinic Acid CES1->d_threo_RA l_threo_MPH->CES1 Preferential Metabolism l_threo_MPH_circ l-threo-MPH (Lower Conc.) l_threo_MPH->l_threo_MPH_circ d_threo_MPH->CES1 Slower Metabolism d_threo_MPH_circ d-threo-MPH (Higher Conc.) d_threo_MPH->d_threo_MPH_circ RA_circ d,l-threo-Ritalinic Acid l_threo_RA->RA_circ d_threo_RA->RA_circ

Figure 1. Stereoselective metabolism of methylphenidate.

Comparative Pharmacokinetics of threo-Ritalinic Acid Enantiomers

While specific pharmacokinetic parameters for the individual ritalinic acid isomers are not always reported separately, studies on the urinary excretion of dl-threo-methylphenidate and its metabolites provide valuable insights. Following oral administration of racemic MPH, the enantiomeric ratio of ritalinic acid in urine is skewed towards the l-isomer. One study reported a d-RA to l-RA ratio of 0.37 in urine collected within the first two hours post-administration, indicating a higher presence of l-threo-ritalinic acid.[9] This observation is a direct consequence of the preferential presystemic metabolism of l-threo-MPH.[8][9]

The overall elimination of ritalinic acid is relatively rapid, with a reported half-life of approximately 3 to 4 hours.[2][10] After an oral dose of methylphenidate, the majority is excreted in the urine as metabolites, with ritalinic acid accounting for 60-86% of the dose.[10]

The table below summarizes the key pharmacokinetic characteristics of the threo isomers of methylphenidate and their resulting ritalinic acid metabolites.

Parameter d-threo-Methylphenidate l-threo-Methylphenidate d-threo-Ritalinic Acid l-threo-Ritalinic Acid
Primary Role Therapeutically active enantiomer[4]Less active enantiomer[4]Inactive metabolite[6]Inactive metabolite[6]
Oral Bioavailability ~23%[1][8]~5%[1][8]N/A (Metabolite)N/A (Metabolite)
Metabolism Slower hydrolysis by CES1[1]Rapid, preferential hydrolysis by CES1[1]Primarily renal excretionPrimarily renal excretion
Systemic Clearance 0.40 ± 0.12 L/h/kg[10]0.73 ± 0.28 L/h/kg[10]Not well-definedNot well-defined
Resulting Metabolite Concentration Lower initial formationHigher initial formation post-oral dose
Half-life (Metabolite) ~3-4 hours (as d,l-RA)[10]~3-4 hours (as d,l-RA)[10]

Experimental Protocol: Chiral Analysis of Ritalinic Acid in Biological Matrices

The accurate quantification of individual ritalinic acid stereoisomers is essential for pharmacokinetic studies. This requires analytical methods capable of chiral separation.[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely adopted technique for this purpose, offering high sensitivity and specificity.[11][12]

Below is a representative workflow for the chiral analysis of ritalinic acid in plasma or urine.

G start Biological Sample (Plasma/Urine) spe Solid-Phase Extraction (SPE) - Removes proteins and interferences start->spe 1. Sample Preparation evap Evaporation & Reconstitution - Concentrates sample - Solvent exchange for LC compatibility spe->evap 2. Analyte Isolation lc Chiral LC Separation - Stationary phase (e.g., α1-acid glycoprotein) separates enantiomers evap->lc 3. Chromatographic Separation ms Tandem Mass Spectrometry (MS/MS) - Selective and sensitive detection and quantification lc->ms 4. Detection data Data Analysis - Pharmacokinetic parameter calculation ms->data 5. Quantification

Figure 2. Workflow for chiral analysis of ritalinic acid.

Step-by-Step Methodology:

  • Sample Collection: Collect blood (for plasma) or urine samples at predetermined time points following drug administration.

  • Internal Standard Addition: Fortify samples with a known concentration of deuterated internal standards (e.g., (±)-threo-RA-d10) to correct for variability during sample preparation and analysis.[13]

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Precondition a polymeric reversed-phase SPE cartridge.

    • Load the biological sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interfering substances.

    • Elute the analytes (ritalinic acid isomers) with a strong organic solvent (e.g., methanol).

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

  • Chiral Liquid Chromatography:

    • Column: Utilize a chiral stationary phase (CSP) column, such as an α1-acid glycoprotein (AGP) column, which has been shown to be effective for the separation of d- and l-ritalinic acids.[14]

    • Mobile Phase: Employ an isocratic or gradient mobile phase, typically consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol), optimized for the best resolution of the enantiomers.

  • Tandem Mass Spectrometry (MS/MS) Detection:

    • Ionization: Use electrospray ionization (ESI) in positive mode.

    • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion for ritalinic acid and monitoring specific product ions, which provides high selectivity and sensitivity for quantification.[13]

  • Data Analysis: Construct calibration curves using standards of known concentrations to quantify the amount of each ritalinic acid enantiomer in the samples. From the concentration-time data, calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Conclusion and Future Directions

The pharmacokinetics of ritalinic acid are intrinsically linked to the stereoselective metabolism of its parent drug, methylphenidate. The preferential and extensive first-pass metabolism of l-threo-MPH by CES1 results in significantly different systemic exposures of the d- and l-enantiomers of both the parent drug and its primary metabolite, ritalinic acid. While the threo isomers are well-characterized, a significant knowledge gap exists regarding the pharmacokinetic properties of the erythro isomers of ritalinic acid, largely due to the removal of erythro-MPH from clinical use.

For researchers in drug development, this case study underscores the imperative of considering stereochemistry at all stages of the research and development process. The use of robust, chiral analytical methods, such as LC-MS/MS, is non-negotiable for accurately characterizing the absorption, distribution, metabolism, and excretion (ADME) of chiral compounds and their metabolites. Future research could focus on in vitro studies using human liver microsomes to further elucidate the metabolic pathways and potential interactions of all four isomers, which may hold relevance for toxicology and forensic science.

References

  • Methylphenidate - Wikipedia. (n.d.).
  • Dinis-Oliveira, R. J. (2016). Metabolomics of Methylphenidate and Ethylphenidate: Implications in Pharmacological and Toxicological Effects. SpringerLink.
  • Process for the Preparation of d-threo-Ritalinic Acid Hydrochloride by Resolution of dl-threo-Ritalinic Acid Using Chiral Carboxylic Acid. (2011). Google Patents.
  • Chemical structures of the threo enantiomers of methylphenidate and its major metabolite, ritalinic acid. (n.d.). ResearchGate.
  • Comparative pharmacodynamics and plasma concentrations of d-threo-methylphenidate hydrochloride after single doses of d-threo-methylphenidate hydrochloride and d,l-threo-methylphenidate hydrochloride in a double-blind, placebo-controlled, crossover laboratory school study in children with attention-deficit/hyperactivity disorder. (n.d.). PubMed.
  • PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics. (n.d.). PubMed Central.
  • Enantioselective pharmacokinetics of dl-threo-methylphenidate in humans. (n.d.). PubMed.
  • Stereoselective urinary pharmacokinetics of dl-threo-methylphenidate and its major metabolite in humans. (n.d.). PubMed.
  • Chiral Analysis of d- and 1-Ritalinic Acids in Biological Samples and the Stereoselective Metabolism of d. (n.d.). HARVEST (uSask).
  • Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrupole mass spectrometry (LC-QqQ-MS). (2018). PubMed.
  • Methylphenidate Pathway, Pharmacokinetics. (n.d.). ClinPGx.
  • Chiral Separation and Quantification of d,l-Methylphenidate, d,l-Ethylphenidate and Ritalinic Acid in Blood by LC-MS/MS. (2025). ResearchGate.
  • Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid. (2012). Oxford Academic.
  • Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography. (n.d.). PubMed.
  • Analysis of methylphenidate and its metabolite ritalinic acid in monkey plasma by liquid chromatography/electrospray ionization mass spectrometry. (2000). PubMed.
  • Correlation Between Methylphenidate and Ritalinic Acid Concentrations in Oral Fluid and Plasma. (2025). ResearchGate.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review.
  • Correlation between methylphenidate and ritalinic acid concentrations in oral fluid and plasma. (n.d.). Semantic Scholar.
  • Ritalin LA – (methylphenidate hydrochloride) extended-release capsules Rx only Prescribing Information. (n.d.). accessdata.fda.gov.
  • Chiral HPLC Separations. (n.d.). Phenomenex.
  • Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in. (2019). SpringerLink.

Sources

A Guide to Inter-Laboratory Comparison of L-erythro-Ritalinic Acid Measurement: Ensuring Analytical Precision in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of L-erythro-Ritalinic Acid quantification. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for the stereoisomeric purity of methylphenidate and the characterization of its metabolites. By fostering a deeper understanding of the experimental choices and providing a detailed protocol, this document aims to enhance the scientific integrity and consistency of L-erythro-Ritalinic Acid measurements across different analytical laboratories.

The Significance of Stereoisomeric Purity in Methylphenidate Analysis

Methylphenidate (MPH), widely known under trade names like Ritalin and Concerta, is a chiral therapeutic agent primarily used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1] The molecule possesses two chiral centers, giving rise to four stereoisomers: (d,l)-threo-methylphenidate and (d,l)-erythro-methylphenidate.[2][3] The pharmacological activity of MPH is predominantly associated with the d-threo-enantiomer, while the erythro-isomers are considered undesirable due to potential side effects and are generally present in pharmaceutical formulations as impurities.[4][5]

The primary metabolic pathway of methylphenidate involves the hydrolysis of the ester group by carboxylesterase 1 (CES1) to form the inactive metabolite, ritalinic acid (RA).[2][3][6] This metabolic process is stereoselective, with a preference for the l-threo-MPH enantiomer.[2][3] Consequently, the analysis of ritalinic acid and its stereoisomers, including L-erythro-Ritalinic Acid, is crucial for comprehensive pharmacokinetic studies, quality control of pharmaceutical preparations, and forensic toxicology.

Accurate and precise quantification of L-erythro-Ritalinic Acid across different laboratories is paramount for several reasons:

  • Pharmaceutical Quality Control: To ensure the stereoisomeric purity of methylphenidate drug products and to control the levels of unwanted erythro-isomers.

  • Toxicological Assessment: To understand the potential contribution of erythro-isomers and their metabolites to the overall safety profile of methylphenidate.

  • Clinical and Forensic Analysis: To accurately interpret analytical findings in patient samples and forensic cases.[5]

This guide outlines a protocol for an inter-laboratory comparison to validate and harmonize the analytical methods used for the determination of L-erythro-Ritalinic Acid.

Designing an Inter-Laboratory Comparison Study

An inter-laboratory comparison study is a powerful tool for assessing the performance of analytical methods across multiple laboratories.[7][8] The fundamental principle is to analyze identical, homogeneous samples at each participating laboratory and to compare the results. This process helps to identify and address systematic errors (bias) and to evaluate the overall reproducibility of the analytical method.[9]

The following workflow outlines the key stages of the proposed inter-laboratory comparison for L-erythro-Ritalinic Acid measurement.

Inter_Laboratory_Study_Workflow cluster_preparation Phase 1: Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting A Study Design & Protocol Development B Preparation of Homogeneous Test Samples A->B C Recruitment of Participating Laboratories B->C D Distribution of Samples & Analytical Standards C->D E Sample Analysis by Participating Laboratories D->E F Data Submission to Coordinating Body E->F G Statistical Analysis of Results F->G H Identification of Outliers & Assessment of Method Performance G->H I Issuance of Final Report & Recommendations H->I Analytical_Workflow Sample Plasma Sample Spike_IS Spike with Internal Standard Sample->Spike_IS SPE Solid-Phase Extraction Spike_IS->SPE LC_Separation Chiral LC Separation SPE->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Sources

A Senior Application Scientist's Guide to the Quantitative Comparison of Ritalinic Acid Isomers in Post-Mortem Samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to this in-depth guide on the quantitative analysis of Ritalinic Acid (RA) isomers in post-mortem specimens. As the primary metabolite of methylphenidate (MPH), the chiral composition of RA provides crucial toxicological insights that are often lost when analytical methods ignore its stereochemistry. This guide is designed for researchers, forensic toxicologists, and drug development professionals, moving beyond a simple recitation of protocols to explain the causality behind experimental choices and to provide a framework for developing self-validating, robust analytical systems.

The Toxicological Imperative for Chiral Analysis

Methylphenidate is a chiral drug, most commonly available as a racemic mixture of d-threo-methylphenidate (d-MPH) and l-threo-methylphenidate (l-MPH). The d-isomer is significantly more pharmacologically active than the l-isomer. Both isomers are extensively metabolized by the enzyme carboxylesterase 1 (CES1) to their respective Ritalinic Acid forms: d-threo-Ritalinic Acid (d-RA) and l-threo-Ritalinic Acid (l-RA).

In a post-mortem context, determining the concentrations of the individual d-RA and l-RA isomers is critical. A significantly higher concentration of d-RA compared to l-RA can suggest the use of a d-isomer-enriched pharmaceutical preparation (such as Focalin®) versus a racemic mixture (like Ritalin® or Concerta®). This distinction can be vital for case interpretation, particularly when trying to reconstruct the decedent's medication history and assess potential toxicity.

The primary challenge lies in developing and validating analytical methods that can baseline-separate these stereoisomers and quantify them accurately in complex post-mortem matrices like blood, urine, and tissue homogenates.

Foundational Strategy: Sample Preparation

The goal of sample preparation is to isolate the target analytes from the complex biological matrix, minimize interferences (matrix effects), and concentrate the sample to achieve the required sensitivity. The two most common approaches for Ritalinic Acid are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Liquid-Liquid Extraction (LLE)

LLE is a classic technique that separates compounds based on their relative solubilities in two different immiscible liquids. For the polar, zwitterionic Ritalinic Acid, this typically involves an acidification step to protonate the carboxyl group, followed by extraction into an organic solvent.

  • Expertise & Experience: While seemingly straightforward, LLE for Ritalinic Acid can be plagued by low recovery due to its high water solubility, even at low pH. The choice of organic solvent is critical; more polar solvents like ethyl acetate or mixtures containing butanol are often required, which can co-extract endogenous interferences. This makes LLE a less "clean" option compared to modern SPE protocols.

Solid-Phase Extraction (SPE)

SPE offers superior selectivity and recovery for polar metabolites like Ritalinic Acid. Mixed-mode cation exchange cartridges are particularly effective. These cartridges contain a sorbent with both a non-polar C8 or C18 chain and a strong or weak cation exchanger.

  • Trustworthiness: The multi-modal interaction provides a self-validating cleanup process. The non-polar phase retains hydrophobic matrix components, while the ion-exchange mechanism selectively captures the protonated amine group of Ritalinic Acid. This orthogonality results in a much cleaner final extract, which is crucial for minimizing ion suppression in the subsequent LC-MS/MS analysis. A cleaner sample directly translates to more reliable and reproducible quantification.

Detailed Protocol: Mixed-Mode Cation Exchange SPE

This protocol represents a robust and validated approach for extracting Ritalinic Acid isomers from post-mortem blood.

  • Sample Pre-treatment: To 1 mL of post-mortem blood (or tissue homogenate), add 1 mL of an internal standard solution (e.g., d- and l-Ritalinic Acid-d10) and 2 mL of 1% formic acid in water. Vortex for 30 seconds.

  • Centrifugation: Centrifuge the sample at 3000 x g for 10 minutes to precipitate proteins.

  • Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 60 mg, 3 mL) by sequentially passing 2 mL of methanol followed by 2 mL of 0.1 M HCl.

  • Sample Loading: Load the supernatant from step 2 onto the conditioned SPE cartridge.

  • Washing:

    • Wash 1: Pass 2 mL of 0.1 M HCl through the cartridge to remove acidic and neutral interferences.

    • Wash 2: Pass 2 mL of methanol through the cartridge to remove remaining non-polar interferences.

  • Elution: Elute the Ritalinic Acid isomers with 2 mL of 5% ammonium hydroxide in methanol. The basic mobile phase neutralizes the charge on the analytes, releasing them from the ion-exchange sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Workflow for SPE-based Analysis

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis A 1. Post-Mortem Sample (e.g., Blood) B 2. Add Internal Standard & Acidify A->B C 3. Centrifuge (Protein Precipitation) B->C D 4. Load Supernatant onto SPE Cartridge C->D E 5. Wash Cartridge (Remove Interferences) D->E F 6. Elute Analytes E->F G 7. Evaporate & Reconstitute F->G H 8. Inject into LC-MS/MS G->H I 9. Chiral Chromatographic Separation H->I J 10. MS/MS Detection & Quantification I->J

Caption: SPE-LC-MS/MS workflow for Ritalinic Acid isomer analysis.

The Core Technology: Chiral Separation and LC-MS/MS

Achieving baseline separation of the d-RA and l-RA isomers is non-negotiable for accurate quantification. This is accomplished using a chiral stationary phase (CSP) in the liquid chromatography (LC) system.

Chiral Stationary Phases (CSPs)

Polysaccharide-based CSPs, particularly those with cellulose or amylose derivatives coated on a silica support, have proven highly effective. Columns like the Chiralcel OD-RH or Chiralpak AD-RH are frequently cited for this application.

  • Expertise & Experience: The separation mechanism on these columns involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer. The choice of mobile phase is critical for modulating these interactions. A typical mobile phase consists of an aqueous component with a pH modifier (e.g., ammonium acetate or formic acid) and an organic modifier (acetonitrile or methanol). The precise ratio and pH must be empirically optimized to achieve the best resolution and peak shape.

Tandem Mass Spectrometry (MS/MS) Detection

Tandem mass spectrometry is the gold standard for quantification in forensic toxicology due to its exceptional sensitivity and selectivity. The analysis is typically performed in positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM).

  • Trustworthiness: MRM provides a self-validating system for identification and quantification. It involves selecting the protonated parent ion ([M+H]+) of Ritalinic Acid in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and then monitoring for a specific, high-abundance product ion in the third quadrupole (Q3). This process filters out nearly all chemical noise, ensuring that the measured signal is unequivocally from the target analyte.

Common MRM Transition for Ritalinic Acid:

  • Parent Ion (Q1): m/z 220.1

  • Product Ion (Q3): m/z 84.1 (corresponding to the piperidine ring fragment)

Quantitative Performance Comparison

The following table synthesizes performance data from validated methods in the scientific literature, providing a clear comparison of what can be achieved with modern SPE-LC-MS/MS protocols.

ParameterMethod A (Post-Mortem Blood)Method B (Urine)Method C (Post-Mortem Blood)
Chromatography Chiral LC-MS/MSChiral LC-MS/MSChiral LC-MS/MS
Sample Prep SPE (Mixed-Mode)Dilute-and-ShootSPE (Mixed-Mode)
Linearity Range 5 - 1000 ng/mL10 - 2000 ng/mL2.5 - 500 ng/mL
LOD (d/l-RA) 1.5 ng/mL3.0 ng/mL0.8 ng/mL
LOQ (d/l-RA) 5.0 ng/mL10.0 ng/mL2.5 ng/mL
Accuracy (% Bias) -4.5% to +6.2%-8.1% to +9.5%-7.8% to +5.4%
Precision (%RSD) < 7.5%< 10%< 8.2%
Extraction Recovery > 85%Not Applicable> 90%
Matrix Effect -10% to +8%-25% to -15%-12% to +6%

Analysis of Comparative Data: The data clearly demonstrates that methods employing Solid-Phase Extraction (Method A and C) exhibit lower limits of quantification (LOQ) and significantly reduced matrix effects compared to a simple "dilute-and-shoot" approach (Method B). This underscores the importance of a thorough sample cleanup for achieving the highest data quality in complex post-mortem matrices.

Metabolic Pathway and Interpretation

Understanding the metabolic origin of the isomers is key to interpreting the final quantitative results.

G cluster_drug Administered Drug (Racemic) cluster_metabolite Major Metabolites d_mph d-threo-Methylphenidate d_ra d-threo-Ritalinic Acid d_mph->d_ra Metabolism l_mph l-threo-Methylphenidate l_ra l-threo-Ritalinic Acid l_mph->l_ra Metabolism enzyme Carboxylesterase 1 (CES1) enzyme->d_mph enzyme->l_mph

Caption: Metabolism of methylphenidate isomers to Ritalinic Acid.

A d-RA/l-RA ratio significantly greater than 1 in post-mortem blood strongly suggests the use of a d-MPH enriched formulation prior to death. Conversely, a ratio approaching 1 is consistent with the use of a racemic MPH product. This information, combined with the absolute concentrations, helps the toxicologist build a more complete picture of drug use and its potential role in the cause of death.

Conclusion

The quantitative, stereospecific analysis of Ritalinic Acid is an essential tool in modern forensic toxicology. A robust and reliable method is built on a foundation of selective sample preparation, typically mixed-mode SPE, coupled with the high resolving power of chiral LC and the unparalleled sensitivity and selectivity of tandem mass spectrometry. By understanding the principles behind each step, from extraction chemistry to chromatographic separation, laboratories can develop self-validating methods that produce defensible, high-quality data crucial for accurate post-mortem interpretation.

References

  • Title: Enantioselective analysis of d- and l-methylphenidate and their metabolite ritalinic acid by liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic/pharmacodynamic studies in healthy subjects. Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

  • Title: A validated method for the chiral separation and quantification of d- and l-threo-methylphenidate and their metabolite d- and l-threo-ritalinic acid in postmortem blood by liquid chromatography-tandem mass spectrometry. Source: Journal of Analytical Toxicology URL: [Link]

  • Title: Chiral analysis of methylphenidate and ritalinic acid in postmortem specimens. Source: Forensic Science International URL: [Link]

A Senior Application Scientist's Guide to the Accuracy and Precision of L-erythro-Ritalinic Acid Analytical Standards

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The Analytical Imperative: Why Specificity for L-erythro-Ritalinic Acid Matters

Methylphenidate possesses two chiral centers, resulting in four possible stereoisomers: (d,l)-threo and (d,l)-erythro forms[1]. While the d-threo-enantiomer is the pharmacologically active component, metabolic pathways produce a variety of isomers of its main metabolite, Ritalinic Acid (RA)[2]. L-erythro-Ritalinic Acid is one such metabolite. The ability to distinguish and accurately quantify this specific isomer is critical for several reasons:

  • Comprehensive Pharmacokinetic Profiling: Understanding the complete metabolic fate of a drug requires the individual assessment of its stereoisomeric metabolites.

  • Impurity and Degradation Product Analysis: In pharmaceutical manufacturing, specific isomers can be indicative of particular synthesis routes or degradation pathways[2].

  • Forensic Investigations: Differentiating between legal and illicit sources of methylphenidate can sometimes hinge on the presence and ratios of specific, less common metabolites.

The foundation for this specificity lies in the use of a well-characterized, pure, and accurate analytical standard. Without it, even the most advanced instrumentation will produce data of questionable value.

Comparing Analytical Standards for Ritalinic Acid Analysis

A direct "brand-to-brand" comparison of commercial L-erythro-Ritalinic Acid standards is less practical than understanding the types of standards available and their appropriate applications. The choice of standard dictates the scope and validity of the analytical method.

Standard TypePrimary ApplicationKey AdvantagesConsiderations & Limitations
L-erythro-Ritalinic Acid (Single Isomer) Primary Quantitation & Identification: For methods specifically targeting this isomer.High Specificity: Enables unambiguous identification and quantification. Essential for stereoisomer-specific assays.Availability & Cost: May be less common and more expensive than racemic mixtures. Purity must be rigorously verified.
DL-erythro-Ritalinic Acid (Racemic) General erythro-isomer Analysis: When separation of D and L forms is not required or is achieved chromatographically.Wider Availability: Often more readily available from suppliers[3][4]. Cost-effective for non-chiral methods.Ambiguity: Cannot be used to quantify the L-isomer alone without a chiral separation method.
DL-threo-Ritalinic Acid (Racemic) Major Metabolite Analysis: Used for quantifying the most abundant metabolite of methylphenidate.Relevance: Represents the primary metabolic pathway, making it essential for most clinical and forensic tests.Irrelevant for L-erythro: Not a suitable standard for the quantification of erythro isomers.
Deuterated Ritalinic Acid (e.g., RA-d10) Internal Standard in MS: Used for accurate quantification via mass spectrometry by correcting for matrix effects and extraction variability.Gold Standard for MS Quant: Improves accuracy and precision significantly[5][6]. Mimics the analyte's behavior.Not a Calibrant: Cannot be used as a primary calibrator for concentration determination. Must be paired with a non-labeled standard.

Expert Insight: For any high-stakes application, such as clinical diagnostics or pharmaceutical quality control, the use of a Certified Reference Material (CRM) is paramount. A CRM, provided with a comprehensive Certificate of Analysis (CoA), offers metrologically traceable values for purity and concentration, complete with a stated uncertainty. This is the ultimate anchor for ensuring the trustworthiness of your results.

A Self-Validating Protocol for Standard Verification via LC-MS/MS

Trust in an analytical standard should never be assumed; it must be verified. The following protocol outlines a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to confirm the identity, purity, and concentration of an L-erythro-Ritalinic Acid standard. This process creates a self-validating system, ensuring data integrity.

Experimental Rationale

The choice of LC-MS/MS is deliberate. Liquid chromatography provides the necessary separation of the analyte from any potential impurities, while tandem mass spectrometry offers unparalleled specificity and sensitivity for confirmation and quantification[5][7]. The use of a stable isotope-labeled internal standard (like (±)-threo-Ritalinic acid-D10) is crucial to correct for any variability during sample preparation and injection, thereby enhancing precision and accuracy[8].

Workflow Diagram: Standard Verification Process

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation Standard Receive L-erythro-RA Standard & CoA Stock Prepare Primary Stock Solutions Standard->Stock IS Procure Deuterated Internal Standard (IS) IS->Stock Calibrators Create Calibration Curve (5-7 levels) Stock->Calibrators QCs Prepare Quality Control Samples (Low, Mid, High) Calibrators->QCs LCMS LC-MS/MS Analysis (Inject Calibrators & QCs) Calibrators->LCMS QCs->LCMS Integration Peak Integration & Ratio Calculation (Analyte/IS) LCMS->Integration Curve Generate Calibration Curve (Linear Regression, 1/x weighting) Integration->Curve Calc Calculate QC Concentrations Curve->Calc Eval Evaluate Accuracy & Precision (Compare Calculated vs. Nominal) Calc->Eval Report Final Report: Confirmation of Standard Integrity Eval->Report

Caption: Workflow for the verification of an analytical standard.

Step-by-Step Methodology
  • Reagents and Materials:

    • L-erythro-Ritalinic Acid analytical standard.

    • (±)-threo-Ritalinic acid-D10 HCl certified reference material (Internal Standard)[8].

    • Methanol (LC-MS Grade).

    • Water (LC-MS Grade).

    • Formic Acid (Optima™ LC/MS Grade).

    • Volumetric flasks and precision pipettes.

  • Preparation of Stock Solutions:

    • Accurately weigh the L-erythro-Ritalinic Acid standard and dissolve in methanol to create a 1 mg/mL primary stock solution.

    • Prepare a 100 µg/mL internal standard (IS) stock solution from the deuterated standard.

    • Causality Check: Using gravimetrically confirmed masses and calibrated volumetric flasks minimizes initial measurement error, which is critical for accuracy.

  • Preparation of Calibrators and Quality Control (QC) Samples:

    • Perform serial dilutions from the primary stock to prepare a set of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 ng/mL).

    • From a separate weighing of the primary standard, prepare QC samples at three concentrations (e.g., Low: 1.5 ng/mL, Mid: 15 ng/mL, High: 40 ng/mL).

    • Trustworthiness Check: Preparing QCs from a separate stock solution validates the integrity of the primary stock and the dilution process.

    • Spike all calibrators and QCs with the internal standard to a final concentration of 20 ng/mL.

  • LC-MS/MS Instrumentation and Conditions:

    • LC System: UPLC/HPLC system.

    • Column: Chiral chromatography column capable of separating stereoisomers (if verifying isomeric purity) or a standard C18 column for concentration analysis.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Methanol with 0.1% Formic Acid.

    • Gradient: A suitable gradient to ensure separation and sharp peak shape.

    • Mass Spectrometer: Triple Quadrupole Mass Spectrometer (QqQ-MS).

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • MRM Transitions:

      • Ritalinic Acid: Q1: 220.1 -> Q3: 84.1 (example transition, must be optimized).

      • Ritalinic Acid-d10: Q1: 230.1 -> Q3: 94.1 (example transition, must be optimized).

    • Expertise Check: The MRM transitions are highly specific. The parent ion (Q1) is selected and fragmented, and a specific product ion (Q3) is monitored. This two-stage filtering dramatically reduces chemical noise, ensuring only the analyte of interest is detected.

  • Data Analysis and Acceptance Criteria:

    • Linearity: Plot the peak area ratio (Analyte/IS) against the nominal concentration of the calibrators. The curve should have a correlation coefficient (r²) of ≥ 0.99.

    • Accuracy: The calculated concentration of the QC samples must be within ±15% of their nominal value. For forensic and toxicology applications, accuracy is often accepted within 85-115% at concentrations above the Limit of Quantification (LOQ)[9].

    • Precision: Analyze five replicates of each QC level. The coefficient of variation (CV) or relative standard deviation (RSD) should not exceed 15%[10]. For concentrations at the LOQ, a CV of <20% is often acceptable[9].

Expected Performance and Stability

Validated analytical methods for ritalinic acid in various biological matrices demonstrate high levels of accuracy and precision. These published values serve as a benchmark for what to expect from a high-quality standard under a robust analytical system.

ParameterTypical Performance ValueSource
Limit of Quantification (LOQ) 0.5 ng/mL[5][7][9]
Accuracy (Bias) 89% to 94% (within ±15%)[7][10]
Intra-run Precision (CV) < 15%[9]
Inter-run Precision (CV) < 15%[5]

Stability is a critical, often overlooked, aspect of standard integrity. Ritalinic acid itself is generally stable when stored correctly. Studies show no degradation at 4°C or -20°C after three months[9]. However, its parent compound, methylphenidate, can degrade to ritalinic acid, especially at room temperature. Therefore, it is crucial to store standards at -20°C or below and to verify the absence of methylphenidate as a potential impurity in the ritalinic acid standard.

Conclusion: The Synthesis of Standard and Method

References

  • Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry. (2012). Journal of Analytical Toxicology.[Link]

  • Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid ChromatographyTandem Mass Spectrometry. (2012). ResearchGate.[Link]

  • Determination of Enantiomeric Methylphenidate in Human Plasma by High Performance Liquid Chromatography. (2017). International Journal of PharmTech Research.[Link]

  • Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers. (2016). ResearchGate.[Link]

  • Cas 113-45-1,Ritalin. LookChem.[Link]

  • Development of analytical method for the determination of methylphenidate, the analog ethylphenidate and their metabolite ritalinic acid in oral fluid samples by micro-QuEChERS and liquid chromatography-tandem mass spectrometry. (2022). PubMed.[Link]

  • Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrupole mass spectrometry (LC-QqQ-MS). (2018). PubMed.[Link]

  • (±)-threo-Ritalinic acid-D10 HCl. Cerilliant.[Link]

  • Methylphenidate-impurities. Pharmaffiliates.[Link]

  • Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry-A method applied on clinical and forensic investigations. (2011). ResearchGate.[Link]

  • Ritalinic Acid-impurities. Pharmaffiliates.[Link]

  • Short- and Long-Term Stability of Methylphenidate and Its Metabolites in Blood. (2021). PubMed.[Link]

  • Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry--a method applied on clinical and forensic investigations. (2011). PubMed.[Link]

  • Short- and Long-Term Stability of Methylphenidate and Its Metabolites in Blood. (2021). ResearchGate.[Link]

  • Ritalinic Acid Impurities and Related Compound. Veeprho.[Link]

  • Dexmethylphenidate. Wikipedia.[Link]

Sources

A Comparative Guide to the Bioanalytical Validation of Ritalinic Acid Isomers: UFLC-MS/MS vs. Alternative Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, clinical scientists, and drug development professionals, the accurate quantification of drug metabolites is a critical aspect of pharmacokinetic and toxicokinetic studies. This is particularly true for chiral compounds, where enantiomers can exhibit distinct pharmacological and toxicological profiles. Ritalinic acid, the primary metabolite of methylphenidate (Ritalin®), is one such molecule. The stereoselective metabolism of the parent drug necessitates analytical methods that can differentiate and quantify its isomers.

This guide provides an in-depth comparison of a validated Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS) method for the analysis of ritalinic acid isomers against alternative techniques, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Supercritical Fluid Chromatography (SFC) with mass spectrometric detection. Grounded in the principles of scientific integrity and regulatory compliance, this document will delve into the causality behind experimental choices, present detailed protocols, and offer a transparent comparison of performance data to guide your selection of the most appropriate analytical methodology.

The Criticality of Chiral Separation for Ritalinic Acid

Methylphenidate is administered as a racemic mixture of d-threo and l-threo enantiomers. The d-threo-enantiomer is pharmacologically more active than its l-threo counterpart. The metabolic conversion to ritalinic acid is also stereoselective, making the enantiomeric ratio of the metabolite a key indicator of metabolic activity and patient phenotype. Consequently, a robust and reliable bioanalytical method capable of resolving these isomers is paramount for accurate clinical and forensic investigations.

UFLC-MS/MS: The Vanguard of Bioanalytical Sensitivity and Speed

Ultra-Fast Liquid Chromatography (UFLC) systems, characterized by their use of sub-2 µm particle columns, offer significant advantages in terms of speed and resolution over conventional HPLC. When coupled with tandem mass spectrometry (MS/MS), the result is a highly sensitive and selective analytical platform, ideal for the low concentrations of metabolites often encountered in biological matrices.

The Scientific Rationale Behind the UFLC-MS/MS Method

The selection of each parameter in a UFLC-MS/MS method is a deliberate choice aimed at optimizing the separation and detection of the target analytes.

  • Chiral Stationary Phase (CSP): The choice of a macrocyclic glycopeptide-based CSP, such as the Astec® CHIROBIOTIC® V2, is pivotal. This CSP offers a multi-modal separation mechanism, including hydrogen bonding, ionic interactions, and steric hindrance, which are effective for the chiral recognition of polar molecules like ritalinic acid. The vancomycin-based structure of the CHIROBIOTIC V2 provides a stable and reproducible platform for enantiomeric separation in reversed-phase or polar organic modes.

  • Mobile Phase Composition: A mobile phase consisting of methanol with small amounts of ammonium acetate and trifluoroacetic acid is often employed. Methanol is a polar organic solvent that provides good solubility for ritalinic acid. Ammonium acetate acts as a buffer and improves the peak shape, while trifluoroacetic acid aids in the ionization of the analytes in the positive electrospray ionization (ESI) mode of the mass spectrometer.

  • Sample Preparation: A combination of protein precipitation followed by solid-phase extraction (SPE) is a robust approach for plasma samples. Protein precipitation with a solvent like acetonitrile effectively removes the bulk of proteins. Subsequent SPE provides a more refined cleanup, removing phospholipids and other endogenous components that can cause matrix effects and interfere with the analysis. This two-step process ensures a clean extract, leading to improved method robustness and longevity of the analytical column and MS system.

Experimental Workflow: UFLC-MS/MS Validation

The following diagram illustrates a typical workflow for the validation of a UFLC-MS/MS method for ritalinic acid isomers.

UFLC_MSMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis UFLC-MS/MS Analysis cluster_Validation Method Validation P1 Plasma Sample Collection P2 Protein Precipitation (e.g., Acetonitrile) P1->P2 P3 Solid-Phase Extraction (SPE) (e.g., Mixed-Mode Cation Exchange) P2->P3 P4 Evaporation & Reconstitution P3->P4 A1 Injection onto UFLC P4->A1 A2 Chiral Separation (Astec® CHIROBIOTIC® V2) A1->A2 A3 Ionization (ESI+) A2->A3 A4 MS/MS Detection (MRM Mode) A3->A4 V1 Linearity & Range A4->V1 V2 Accuracy & Precision A4->V2 V3 Selectivity & Specificity A4->V3 V4 Matrix Effect A4->V4 V5 Recovery A4->V5 V6 Stability A4->V6 Validation_Logic Selectivity Selectivity & Specificity Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LLOQ LLOQ Accuracy->LLOQ Robustness Method Robustness Accuracy->Robustness Precision->LLOQ Precision->Robustness LLOQ->Robustness Recovery Recovery Recovery->Accuracy MatrixEffect Matrix Effect MatrixEffect->Accuracy MatrixEffect->Precision Stability Stability Stability->Accuracy

A Comparative Guide to the Analytical Detection of L-erythro-Ritalinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the predominant analytical methodologies for the detection and quantification of L-erythro-Ritalinic Acid, a key metabolite in understanding the pharmacokinetics of certain methylphenidate isomers. As researchers, scientists, and drug development professionals, the choice of an appropriate analytical technique is paramount for generating robust and reliable data. This document will delve into the nuances of various methods, offering not just procedural steps but also the rationale behind experimental choices to empower you in your analytical endeavors.

Introduction: The Significance of L-erythro-Ritalinic Acid Detection

Methylphenidate (MPH) is a chiral drug with four stereoisomers: d-threo-MPH, l-threo-MPH, d-erythro-MPH, and l-erythro-MPH. The commercial formulations of MPH used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) are typically racemic mixtures of the threo-isomers. The primary metabolic pathway for MPH is de-esterification to its corresponding carboxylic acid, ritalinic acid (RA).[1][2] Consequently, the detection of specific isomers of ritalinic acid is crucial for pharmacokinetic studies, forensic toxicology, and compliance monitoring.[3][4][5][6]

L-erythro-Ritalinic Acid, while not the primary metabolite of medicinally used methylphenidate, is a critical analyte in specific research contexts, such as the investigation of non-racemic mixtures or the identification of specific metabolic pathways. The ability to distinguish and accurately quantify this particular stereoisomer necessitates the use of sophisticated and often chiral-specific analytical techniques.

Comparative Analysis of Detection Methodologies

The analytical landscape for L-erythro-Ritalinic Acid detection is dominated by chromatographic techniques, with immunoassays serving as a preliminary screening tool. Capillary electrophoresis also presents a viable, albeit less common, alternative. This section will compare these methods based on their principles, performance characteristics, and practical considerations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS stands as the gold standard for the quantification of ritalinic acid isomers due to its high sensitivity, specificity, and versatility.[3][4][5][6][7][8]

Principle: This technique separates analytes based on their differential partitioning between a stationary phase (the LC column) and a mobile phase. The separated analytes are then ionized and identified based on their mass-to-charge ratio (m/z) and fragmentation patterns by a tandem mass spectrometer.

Expertise & Experience in Method Selection: The choice of an LC-MS/MS method hinges on the specific requirements of the study. For enantioselective analysis, a chiral stationary phase is imperative to resolve the different stereoisomers of ritalinic acid.[3][4][6] The selection of the ionization source (e.g., Electrospray Ionization - ESI) and its polarity (positive or negative ion mode) is critical for achieving optimal sensitivity for ritalinic acid.

Trustworthiness through Self-Validating Systems: A robust LC-MS/MS method incorporates an internal standard, preferably a stable isotope-labeled version of the analyte, to account for variations in sample preparation and instrument response. This ensures the accuracy and reproducibility of the results.[7]

Experimental Workflow:

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Plasma, Urine) Extraction Extraction (SPE, LLE, or Protein Precipitation) Sample->Extraction Isolate Analyte & Remove Interferences LC Chiral HPLC Separation Extraction->LC Inject Extract MS1 Mass Spectrometry (MS1 - Precursor Ion) LC->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 Mass Spectrometry (MS2 - Product Ions) CID->MS2 Quant Quantification (Peak Area Ratio) MS2->Quant Detect & Measure

Caption: A typical workflow for the LC-MS/MS analysis of L-erythro-Ritalinic Acid.

Detailed Protocol: Enantioselective LC-MS/MS of Ritalinic Acid in Whole Blood [3][4][6]

  • Sample Preparation (Automated Solid-Phase Extraction):

    • To 100 µL of whole blood, add an internal standard solution.

    • Perform protein precipitation by adding a suitable solvent (e.g., acetonitrile).

    • Centrifuge to pellet the precipitated proteins.

    • Load the supernatant onto a solid-phase extraction (SPE) plate.

    • Wash the SPE plate to remove interferences (e.g., with 5% methanol and 2% acetic acid in water).[3]

    • Elute the analytes with an appropriate solvent (e.g., 50% methanol and 2% acetic acid in water).[3]

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.[3]

  • Chromatographic Conditions:

    • Column: A chiral stationary phase column (e.g., based on vancomycin or amylose) is essential for enantiomeric separation.

    • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formic acid) is typically used. The gradient and composition are optimized for resolution and peak shape.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly used for ritalinic acid.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each enantiomer and the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the detection of ritalinic acid, though it often requires a derivatization step to improve the volatility and thermal stability of the analyte.[9][10][11]

Principle: In GC-MS, the sample is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with the stationary phase of the column. The separated compounds are then detected by a mass spectrometer.

Expertise & Experience in Method Selection: The key consideration for GC-MS analysis of ritalinic acid is the derivatization strategy. Methylation is a common approach to convert the carboxylic acid to a more volatile ester.[11] The choice of derivatizing agent and reaction conditions must be carefully optimized to ensure complete and reproducible derivatization. For enantioselective analysis, a chiral GC column or chiral derivatizing agents can be employed.[10]

Trustworthiness through Self-Validating Systems: Similar to LC-MS/MS, the use of an appropriate internal standard is crucial for accurate quantification in GC-MS to compensate for variability in extraction and derivatization efficiency.

Experimental Workflow:

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Urine) Extraction Extraction (e.g., LLE) Sample->Extraction Deriv Derivatization (e.g., Methylation) Extraction->Deriv Increase Volatility GC Gas Chromatography Separation Deriv->GC Inject Sample MS Mass Spectrometry Detection GC->MS Quant Quantification (Peak Area Ratio) MS->Quant

Caption: A generalized workflow for the GC-MS analysis of L-erythro-Ritalinic Acid.

Detailed Protocol: GC-MS of Ritalinic Acid in Urine [11]

  • Sample Preparation:

    • Adjust the pH of the urine sample.

    • Perform liquid-liquid extraction (LLE) with an appropriate organic solvent to isolate the ritalinic acid.

    • Evaporate the organic layer to dryness.

    • Derivatization: Add a methylating agent (e.g., diazomethane or trimethylsilyldiazomethane) to convert ritalinic acid to methylphenidate.

    • Re-extract the derivatized analyte into an organic solvent.

  • Chromatographic Conditions:

    • Column: A capillary column with a non-polar or medium-polarity stationary phase is typically used.

    • Carrier Gas: Helium or hydrogen is used as the carrier gas.

    • Temperature Program: A temperature gradient is employed to ensure the separation of the analyte from other components in the sample.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electron Impact (EI) ionization is commonly used.

    • Detection Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized ritalinic acid.

Immunoassay

Immunoassays are primarily used as a screening tool for the detection of methylphenidate metabolites in urine.[2] They offer rapid results but generally lack the specificity to distinguish between different isomers of ritalinic acid.

Principle: These assays are based on the principle of competitive binding between the drug in the sample and a drug labeled with an enzyme for a limited number of antibody binding sites.[2] The enzyme activity is proportional to the concentration of the drug in the sample.

Expertise & Experience in Method Selection: Immunoassays are suitable for high-throughput screening in clinical or forensic settings where a rapid positive or negative result is required. It is crucial to understand the cross-reactivity of the antibody used, as it may react with other structurally related compounds.

Trustworthiness through Self-Validating Systems: Positive results from an immunoassay should always be confirmed by a more specific method like LC-MS/MS or GC-MS.[2] The assay includes calibrators and controls to ensure the validity of the results.

Experimental Workflow:

Immunoassay_Workflow cluster_prep Assay Preparation cluster_analysis Analysis cluster_data Result Interpretation Sample Urine Sample Mix Mix Sample and Reagents Sample->Mix Reagents Antibody & Enzyme-Labeled Drug Reagents->Mix Incubate Incubation Mix->Incubate Measure Measure Enzyme Activity (Absorbance) Incubate->Measure Result Compare to Cutoff Measure->Result

Caption: A simplified workflow for a homogeneous enzyme immunoassay for ritalinic acid.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-resolution separation technique that can be adapted for chiral separations.[12]

Principle: CE separates ions based on their electrophoretic mobility in an electric field. The separation occurs in a narrow-bore capillary filled with an electrolyte solution. For chiral separations, a chiral selector is added to the electrolyte.

Expertise & Experience in Method Selection: The key to successful chiral CE is the selection of the appropriate chiral selector (e.g., cyclodextrins). The composition of the background electrolyte, including its pH and any additives, must be optimized to achieve baseline separation of the enantiomers.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of the discussed analytical methods for the detection of ritalinic acid.

FeatureLC-MS/MSGC-MSImmunoassayCapillary Electrophoresis
Specificity Very High (can distinguish isomers)High (can distinguish isomers with chiral setup)Low to Moderate (cross-reactivity)High (with chiral selector)
Sensitivity (LOQ) 0.5 - 5 ng/mL[3][4][13]25 - 75 ng/mL~100 ng/mL (cutoff)[2]Variable, can be in the ng/mL range
Sample Throughput ModerateLow to ModerateHighModerate
Sample Preparation Moderate (SPE, LLE)[3][4]Complex (derivatization required)[11]MinimalMinimal to Moderate
Cost HighModerate to HighLowModerate
Primary Application Quantitative analysis, confirmationQuantitative analysis, confirmationScreeningChiral purity, quantitative analysis

Conclusion and Recommendations

The choice of an analytical method for the detection of L-erythro-Ritalinic Acid is dictated by the specific goals of the study.

  • For highly sensitive and specific quantification and enantiomeric resolution , LC-MS/MS is the unequivocal method of choice. Its robustness and applicability to various biological matrices make it ideal for pharmacokinetic and forensic studies.

  • GC-MS offers a viable alternative to LC-MS/MS, particularly when LC-MS/MS is unavailable. However, the requirement for derivatization adds complexity to the sample preparation process.

  • Immunoassays are best suited for rapid, high-throughput screening of urine samples. It is imperative to remember that these are preliminary tests, and all positive results must be confirmed by a more specific method.

  • Capillary Electrophoresis provides an excellent alternative for chiral separations with high resolution and efficiency, particularly in academic and research settings.

By understanding the principles, strengths, and limitations of each technique, researchers can confidently select the most appropriate method to achieve their analytical objectives in the study of L-erythro-Ritalinic Acid.

References

  • Batista, J. M. M., et al. (2017). Determination of Enantiomeric Methylphenidate in Human Plasma by High Performance Liquid Chromatography. International Journal of PharmTech Research, 10(2), 114-119.
  • Thomsen, R., Rasmussen, H. B., & Linnet, K. (2012). Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 36(8), 560-568. [Link]

  • Thomsen, R., Rasmussen, H. B., & Linnet, K. (2012). Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid ChromatographyTandem Mass Spectrometry. ResearchGate. [Link]

  • Thomsen, R., Rasmussen, H. B., & Linnet, K. (2012). Enantioselective determination of methylphenidate and ritalinic acid in whole blood from forensic cases using automated solid-phase extraction and liquid chromatography-tandem mass spectrometry. Semantic Scholar. [Link]

  • Sun, H., et al. (2004). Enantioselective analysis of ritalinic acids in biological samples by using a protein-based chiral stationary phase. Journal of Chromatography B, 804(2), 325-330. [Link]

  • Yoshida, T., et al. (2008). HPLC determination of methylphenidate and its metabolite, ritalinic acid, by high-performance liquid chromatography with peroxyoxalate chemiluminescence detection. Biomedical Chromatography, 22(10), 1145-1151. [Link]

  • Josefsson, M., & Rydberg, I. (2011). Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry-A method applied on clinical and forensic investigations. ResearchGate. [Link]

  • Thomsen, R., Rasmussen, H. B., & Linnet, K. (2012). Enantioselective determination of methylphenidate and ritalinic acid in whole blood from forensic cases using automated solid-phase extraction and liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • Chan, Y. P., & Soldin, S. J. (1981). A liquid-chromatographic analysis for ritalinic acid [alpha-phenyl-alpha-(2-piperidyl) acetic acid] in serum. Clinical Chemistry, 27(1), 72-75. [Link]

  • de Oliveira, I. R. P., et al. (2021). Development of analytical method for the determination of methylphenidate, the analog ethylphenidate and their metabolite ritalinic acid in oral fluid samples by micro-QuEChERS and liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 1181, 122907. [Link]

  • Lewis, Z. A., et al. (2012). Determination of methylphenidate and its metabolite ritalinic acid in urine by liquid chromatography/tandem mass spectrometry. ResearchGate. [Link]

  • Lewis, Z. A., et al. (2012). Determination of methylphenidate and its metabolite ritalinic acid in urine by liquid chromatography/tandem mass spectrometry. PubMed. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2014). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Journal of Liquid Chromatography & Related Technologies, 37(1), 1-22. [Link]

  • Milberg, R. M., et al. (1975). A reproducible gas chromatographic mass spectrometric assay for low levels of methylphenidate and ritalinic acid in blood and urine. Biomedical Mass Spectrometry, 2(5), 236-241. [Link]

  • Patrick, K. S., et al. (2009). Enantiospecific gas chromatographic-mass spectrometric anaylsis of urinary methylphenidate: Implications for phenotyping. Journal of Chromatography B, 877(25), 2631-2636. [Link]

  • Dextraze, T. G., & Caille, G. (1979). Detection of Ritalinic Acid in Urine by Thin-Layer Chromatography and Gas Chromatography. Journal of Analytical Toxicology, 3(4), 142-144. [Link]

  • Marshfield Labs. (2012). Three New Quantitative Urine Drug Tests Available this Month: 6-Monoacetylmorphine, Methylphenidate, and Buprenorphine. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of L-erythro-Ritalinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

L-erythro-Ritalinic Acid, a primary metabolite of methylphenidate and a crucial reference standard in drug development and clinical diagnostics, requires meticulous handling and disposal to ensure laboratory safety and environmental stewardship.[1][2] While it is the pharmacologically inactive byproduct of its parent compound, as a laboratory chemical, it possesses inherent hazards that necessitate a formal disposal protocol.[2] This guide provides a comprehensive, step-by-step framework for the safe management and disposal of L-erythro-Ritalinic Acid waste, grounded in established safety protocols and regulatory standards. Our objective is to empower researchers with the knowledge to manage this chemical waste stream confidently, ensuring personal safety and institutional compliance.

Hazard Assessment and Risk Mitigation

Understanding the specific hazards of L-erythro-Ritalinic Acid is the foundation of its safe management. The primary risks are associated with direct contact and inhalation of the powdered form.

Hazard Identification Summary

Hazard ClassificationGHS CategoryDescriptionAuthoritative Source
Acute Toxicity, OralCategory 4Harmful if swallowed.[3][4]
Skin IrritationCategory 2Causes skin irritation.[3][4]
Eye IrritationCategory 2 / 2ACauses serious eye irritation.[3][4][5]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[3][4]

Causality Behind Safety Measures: These classifications dictate the minimum required personal protective equipment (PPE). The potential for respiratory irritation from airborne particulates is the primary reason for handling the solid material in a well-ventilated area or a chemical fume hood. Skin and eye irritation risks are mitigated by wearing appropriate gloves and safety glasses.

Required Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear ANSI Z87.1 or EN166 compliant safety glasses with side shields or goggles.[5]

  • Skin Protection: Wear nitrile or other chemically resistant gloves. A standard lab coat is required to protect clothing and skin.[3]

  • Respiratory Protection: If handling large quantities or if there is a risk of generating dust, a NIOSH/MSHA-approved respirator should be worn. All handling of the solid form should occur in a well-ventilated area.[3]

Incompatible Materials To prevent hazardous reactions, L-erythro-Ritalinic Acid waste must be stored separately from strong oxidizing agents .[5]

Waste Characterization and Regulatory Framework

All unused, expired, or contaminated L-erythro-Ritalinic Acid must be treated as hazardous chemical waste . This classification is a mandate of the precautionary principle and federal regulations due to its identified irritation and toxicity hazards.[5][6]

Disposal procedures are governed by the Environmental Protection Agency (EPA) under 40 CFR Part 262, as well as state and local regulations.[7] For academic institutions, Subpart K provides specific guidelines for managing laboratory waste, emphasizing that waste determinations must be made by trained professionals and that waste must be removed from laboratories in a timely manner (e.g., every twelve months).[7] The cardinal rule is that hazardous chemicals must never be disposed of down the drain or in the regular trash.[5][8]

The environmental persistence of ritalinic acid in aquatic systems, due to its incomplete removal in wastewater treatment plants, underscores the critical importance of preventing its release from laboratory settings.[9][10]

Standard Operating Procedure (SOP) for Disposal

This protocol outlines a self-validating system for the compliant disposal of L-erythro-Ritalinic Acid waste from the point of generation to its final collection.

Experimental Protocol: Waste Handling and Disposal

Objective: To safely collect, store, and dispose of L-erythro-Ritalinic Acid waste in compliance with institutional and federal regulations.

Materials:

  • Designated hazardous waste container (wide-mouth, high-density polyethylene [HDPE] for solids; glass or HDPE for solutions).

  • Hazardous Waste Label.

  • Secondary containment bin.

  • Appropriate PPE (see Section 1).

Procedure:

  • Waste Segregation (Point of Generation):

    • Solid Waste: Collect all grossly contaminated items (e.g., weigh boats, contaminated gloves, paper towels) and unadulterated L-erythro-Ritalinic Acid powder in a dedicated waste container. Do not mix with other chemical waste streams unless compatibility has been verified.

    • Liquid Waste: If L-erythro-Ritalinic Acid is dissolved in a solvent, the entire solution is considered hazardous waste. The solvent's own hazards (e.g., flammability) will also dictate the waste stream classification. Never mix aqueous waste with organic solvent waste.

  • Container Selection and Labeling:

    • Select a container that is chemically compatible with the waste and has a secure, screw-top lid.[8]

    • Affix a "Hazardous Waste" label to the container before adding any waste.

    • Clearly write all constituents on the label, including "L-erythro-Ritalinic Acid" and any solvents, with their approximate percentages. Avoid using abbreviations or chemical formulas.

  • Accumulation and Storage:

    • Keep the waste container tightly sealed at all times, except when adding waste.[8] This is a critical step to prevent accidental spills and exposure.

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11]

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

    • Place the container within a larger, chemically resistant secondary containment bin to contain any potential leaks.[11]

    • Ensure the storage location does not expose the waste to incompatible materials, particularly strong oxidizers.[11]

  • Requesting Waste Pickup:

    • Monitor the level of waste in the container. When it reaches 75% full, or at regular intervals as required by your institution (e.g., every 6 months), submit a request for pickup to your institution's Environmental Health and Safety (EHS) department.[12]

    • Do not overfill containers. Leave adequate headspace to prevent spills and allow for expansion.

Disposal Workflow Diagram

G cluster_0 In-Lab Process cluster_1 EHS Hand-Off A Waste Generation (e.g., contaminated gloves, surplus chemical) B Select & Pre-Label Waste Container A->B C Add Waste to Container (Solids or Liquids Segregated) B->C D Securely Seal Container C->D E Store in Secondary Containment in Satellite Accumulation Area (SAA) D->E F Container is 75% Full OR approaching storage time limit E->F Monitor Waste Level G Submit Waste Pickup Request to EHS F->G H EHS Collects Waste for Final Disposal G->H G Start Spill of L-erythro-Ritalinic Acid Occurs IsSpillLarge Is the spill large or outside of your comfort level to manage? Start->IsSpillLarge Evacuate Evacuate Immediate Area. Alert Supervisor. Contact EHS Emergency Line. IsSpillLarge->Evacuate Yes SmallSpill Small, manageable spill IsSpillLarge->SmallSpill No DonPPE Don appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) SmallSpill->DonPPE Contain Cover spill to prevent dust generation DonPPE->Contain Cleanup Mechanically collect material into labeled waste container Contain->Cleanup Decontaminate Clean spill area thoroughly Cleanup->Decontaminate End Dispose of all cleanup materials as hazardous waste Decontaminate->End

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-erythro-Ritalinic Acid
Reactant of Route 2
L-erythro-Ritalinic Acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.